molecular formula C9H13BO4 B1354103 (2,3-Dimethoxy-5-methylphenyl)boronic acid CAS No. 396102-17-3

(2,3-Dimethoxy-5-methylphenyl)boronic acid

Cat. No.: B1354103
CAS No.: 396102-17-3
M. Wt: 196.01 g/mol
InChI Key: MKFLYXCXQHLTTK-UHFFFAOYSA-N
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Description

(2,3-Dimethoxy-5-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H13BO4 and its molecular weight is 196.01 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2,3-dimethoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-6-4-7(10(11)12)9(14-3)8(5-6)13-2/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFLYXCXQHLTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461912
Record name (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396102-17-3
Record name (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of (2,3-Dimethoxy-5-methylphenyl)boronic acid

Within the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand out as exceptionally versatile and powerful building blocks. Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have cemented their role as indispensable tools for creating complex molecular architectures.[1] Among these, this compound is a reagent of significant interest. Its specific substitution pattern—featuring two electron-donating methoxy groups and a methyl group—imparts unique electronic and steric properties that are highly valuable in the synthesis of pharmaceuticals and advanced materials.[2]

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to explore the underlying chemical principles, the rationale behind experimental design, and the critical techniques for structural verification. The objective is to equip the reader with a deep, actionable understanding of this key synthetic intermediate, from its creation in the lab to its application in cutting-edge research.

Part 1: Synthesis of this compound

The most common and reliable method for synthesizing arylboronic acids with this substitution pattern is through a directed ortho-metalation followed by borylation. This pathway offers high regioselectivity and generally proceeds with good yields. The synthesis begins with a readily available substituted benzene derivative, which is halogenated to introduce a handle for metal-halogen exchange.

Synthesis Workflow Diagram

G cluster_start Starting Material Preparation cluster_reaction Core Reaction Sequence cluster_end Product Isolation Start 1-Bromo-2,3-dimethoxy-5-methylbenzene Lithiation Lithiation (n-BuLi, THF, -78 °C) Start->Lithiation Dissolve in dry THF Borylation Borylation (Triisopropyl borate) Lithiation->Borylation Formation of Aryllithium Intermediate Hydrolysis Acidic Workup (HCl aq.) Borylation->Hydrolysis Formation of Boronate Ester Purification Purification (Extraction & Recrystallization) Hydrolysis->Purification Hydrolysis to Boronic Acid Product This compound Purification->Product Isolation of Pure Product

Caption: High-level workflow for the synthesis of the target boronic acid.

Causality Behind Experimental Choices
  • Starting Material : The synthesis typically commences with 1-bromo-2,3-dimethoxy-5-methylbenzene. The bromine atom serves as an efficient handle for lithium-halogen exchange, a highly reliable method for generating a nucleophilic aryl species precisely at the desired position.

  • Lithiation Step : The reaction is conducted at extremely low temperatures (-78 °C, typically in a dry ice/acetone bath). This is critical for two reasons:

    • Stability of the Aryllithium Intermediate : Organolithium reagents are highly reactive. The low temperature prevents side reactions, such as reaction with the solvent (THF) or decomposition.

    • Kinetic Control : It ensures that the lithium-halogen exchange is the dominant and fastest reaction, preventing potential competing reactions like proton abstraction from the methyl or methoxy groups. n-Butyllithium (n-BuLi) is the reagent of choice due to its high reactivity and commercial availability.[3]

  • Borylation Agent : Triisopropyl borate, B(O-i-Pr)₃, is an excellent electrophile for this reaction. The boron atom is electron-deficient and readily attacked by the highly nucleophilic aryllithium intermediate. The bulky isopropoxy groups help to prevent the formation of over-arylated boron species (triarylboranes), thus maximizing the yield of the desired mono-aryl boronate ester.[3]

  • Acidic Hydrolysis : The final step involves quenching the reaction with an aqueous acid, such as hydrochloric acid (HCl). This protonates the alkoxide byproducts and rapidly hydrolyzes the boronate ester intermediate to the final, stable this compound.[3]

Detailed Experimental Protocol

Materials:

  • 1-Bromo-2,3-dimethoxy-5-methylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with 1-bromo-2,3-dimethoxy-5-methylbenzene (1.0 eq).

  • Anhydrous THF is added via cannula to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 eq) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the aryllithium species is observed. The mixture is stirred at this temperature for 1 hour.

  • Triisopropyl borate (1.5 eq) is then added dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional hour before being allowed to warm slowly to room temperature overnight.

  • The reaction is carefully quenched by the slow addition of 1 M HCl. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • The aqueous layer is separated and extracted three times with diethyl ether.

  • The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white crystalline solid.

Part 2: Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete structural picture.

Chemical Structure Diagram

Caption: Structure of this compound.

Spectroscopic Analysis
  • ¹H NMR (Proton NMR): This technique provides information on the number and environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons, the two methoxy groups, the methyl group, and the acidic protons of the B(OH)₂ group (which may be broad or exchange with D₂O). The chemical shifts and splitting patterns confirm the substitution pattern on the aromatic ring.

  • ¹³C NMR (Carbon NMR): This analysis reveals the number of unique carbon environments. The spectrum will show distinct peaks for the six aromatic carbons (some may overlap), the two methoxy carbons, and the methyl carbon. The carbon attached to the boron atom will have a characteristic chemical shift.

  • ¹¹B NMR (Boron NMR): This is a definitive technique for confirming the presence of the boronic acid functional group. Boronic acids typically exhibit a broad signal in a characteristic region of the ¹¹B NMR spectrum, providing direct evidence of successful borylation.[4]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the molecular formula.

Summary of Expected Analytical Data
Analysis Type Expected Result Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ ~ 7.2-7.0 (m, 2H), 7.9 (s, 2H, B(OH)₂), 3.8 (s, 3H), 3.7 (s, 3H), 2.3 (s, 3H)Confirms aromatic protons, acidic protons, two distinct methoxy groups, and one methyl group.
¹³C NMR (101 MHz, DMSO-d₆)δ ~ 150-110 (aromatic C), 60.5 (OCH₃), 55.8 (OCH₃), 20.5 (CH₃)Shows expected carbon environments for the substituted phenyl ring and alkyl groups.
¹¹B NMR (128 MHz, DMSO-d₆)δ ~ 20-30 ppm (broad singlet)Characteristic chemical shift for a trigonal planar boronic acid, confirming the functional group.[4]
HRMS (ESI) m/z calculated for C₉H₁₃BO₄ corresponds to the observed massConfirms the molecular formula and molecular weight of the target compound.

Note: Exact chemical shifts (δ) are illustrative and can vary slightly based on solvent and concentration.

Part 3: Applications in Drug Development and Organic Synthesis

The utility of this compound stems from its role as a sophisticated building block, primarily in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[5][6] This reaction is highly valued in the pharmaceutical industry for its mild conditions, functional group tolerance, and high yields.[7]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex ox_add Oxidative Addition ox_add->pd2_complex pd2_intermediate R¹-Pd(II)L₂-R² pd2_complex->pd2_intermediate transmetal Transmetalation transmetal->pd2_intermediate pd2_intermediate->pd0 product R¹-R² (Coupled Product) pd2_intermediate->product reduct_elim Reductive Elimination reduct_elim->pd0 r1x R¹-X (Organohalide) r1x->pd2_complex boronic R²-B(OH)₂ (this compound) boronic->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) complex.[6]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[5][8]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Broader Significance in Medicinal Chemistry

The boronic acid moiety itself is recognized as a "privileged" functional group in drug design.[9][10] It can act as a bioisostere of carboxylic acids and has the unique ability to form reversible covalent bonds with diols present in biological targets like enzymes or sugars.[11] This property has been exploited in the development of enzyme inhibitors and glucose sensors. The use of this compound allows for the precise installation of its unique electronic and structural motif into potential drug candidates, influencing their binding affinity, selectivity, and pharmacokinetic properties.[11]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its synthesis, while requiring careful control of reaction conditions, is based on well-established and reliable organometallic principles. Proper characterization through a suite of analytical techniques ensures the high purity required for demanding applications. As a key partner in the powerful Suzuki-Miyaura coupling and a carrier of a medicinally relevant structural motif, it provides researchers with a reliable method to construct complex molecules that are crucial for the development of new therapeutics and functional materials. A thorough understanding of its synthesis and properties is therefore essential for any scientist working at the forefront of chemical innovation.

References

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In-Depth Technical Guide: Physicochemical Properties of (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Boronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. Their unique electronic characteristics, versatile reactivity, stability, and relatively low toxicity have positioned them as indispensable reagents. The boronic acid moiety, a Lewis acid, is most renowned for its critical role as a nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1] Beyond synthesis, the incorporation of boronic acids into drug candidates has surged, leading to several FDA-approved therapeutics.

This guide provides an in-depth examination of a specific, highly functionalized member of this class: (2,3-Dimethoxy-5-methylphenyl)boronic acid . We will dissect its core physicochemical properties, explore its reactivity and synthetic utility, detail robust analytical methodologies for its characterization, and discuss its significance for researchers in drug discovery and materials science. This document is designed to serve as a comprehensive technical resource, blending foundational principles with practical, field-proven insights.

Molecular Identity and Core Properties

Understanding the fundamental identifiers and properties of a chemical entity is the first step in its effective application. This compound is a polysubstituted aryl boronic acid, featuring a benzene ring decorated with a boronic acid group, two methoxy groups, and a methyl group. This specific substitution pattern dictates its steric and electronic profile, which in turn governs its reactivity and physical behavior.

Table 1: Compound Identification
IdentifierValueSource
IUPAC Name This compound-
CAS Number 396102-17-3[2]
Molecular Formula C₉H₁₃BO₄[2]
Molecular Weight 196.01 g/mol [2][3]
Canonical SMILES CC1=CC(=C(C(=C1)B(O)O)OC)OC-
Appearance White to off-white powder[2]

Physicochemical Characteristics: A Deeper Dive

The utility of a synthetic building block is intrinsically linked to its physical properties. These parameters influence everything from reaction setup and solvent selection to purification strategies and formulation.

Acidity and the Boron Atom's Lewis Character

Unlike carboxylic acids, which are Brønsted-Lowry acids (proton donors), boronic acids are primarily Lewis acids. The boron atom possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as a hydroxide ion. This interaction converts the boron center from a neutral, trigonal planar sp² hybridized state to an anionic, tetrahedral sp³ hybridized boronate species.

This equilibrium is fundamental to its role in cross-coupling reactions, as the formation of the boronate complex enhances the nucleophilicity of the organic group attached to the boron, facilitating the crucial transmetalation step.[4]

The acidity, or pKa, of an aryl boronic acid is highly sensitive to the electronic nature of the substituents on the aromatic ring.

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CO₂Me) stabilize the resulting negative charge on the boronate, making the boronic acid more acidic (lower pKa).[5]

  • Electron-donating groups (e.g., -OCH₃, -CH₃) destabilize the negative charge, making the boronic acid less acidic (higher pKa).

For this compound, the presence of two electron-donating methoxy groups and one methyl group suggests its pKa will be at the higher end of the typical range for aryl boronic acids, likely between 8.5 and 10.0. This makes it a relatively weak acid.

Solubility and Lipophilicity Profile

The solubility of this compound is dictated by the interplay between the polar boronic acid group and the nonpolar, substituted phenyl ring.

  • Aqueous Solubility: Like most aryl boronic acids, it is expected to have low solubility in neutral water. Its solubility increases significantly in basic aqueous solutions due to the formation of the more polar anionic boronate salt.

  • Organic Solubility: It is generally soluble in polar organic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), 1,4-dioxane, and alcohols (methanol, ethanol).[6] This solubility profile makes it highly compatible with a wide range of organic reaction conditions.

Thermal Properties and Stability

This compound is supplied as a stable, solid powder.[2] However, like many boronic acids, it is susceptible to dehydration upon heating or under anhydrous conditions. This process involves the intermolecular loss of water from three molecules of the boronic acid to form a six-membered ring called a boroxine (a trimeric anhydride). This is a reversible process, and the boronic acid can be regenerated by the addition of water.

For optimal shelf-life and reactivity, the compound should be stored in a cool, dry place.[2] Chemical supplier data for the structurally similar compound (2-methoxyphenyl)boronic acid shows a melting point of 105-110 °C. It is reasonable to expect a similar, or slightly higher, melting point for the title compound.

Table 2: Summary of Physicochemical Properties
PropertyValue / ObservationRationale / Context
Physical Form White to off-white solid powder.[2]Typical for purified aryl boronic acids.
pKa Estimated 8.5 - 10.0Lewis acidity. Electron-donating groups (-OCH₃, -CH₃) increase pKa.
Solubility Soluble in THF, Dioxane, DMF, Alcohols.[6]Compatible with common organic synthesis solvents.
Low in neutral water; increases in base.Formation of the polar boronate salt enhances aqueous solubility.
Melting Point Expected ~100-120 °CBased on data for structurally similar methoxy-substituted phenylboronic acids.
Stability Stable solid at room temperature.[2]Can dehydrate to form boroxines upon heating.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its application as a versatile building block in carbon-carbon and carbon-heteroatom bond-forming reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is the most prominent application for aryl boronic acids.[1] It enables the coupling of the (2,3-Dimethoxy-5-methylphenyl) moiety to a variety of organic electrophiles, typically aryl, vinyl, or alkyl halides and triflates. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid reagents.[7]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.[8]

  • Transmetalation: The organic group from the activated boronate ester is transferred to the palladium center, displacing the halide.[1][6]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst oa_complex Oxidative Addition Complex (R¹-Pd(II)-X) pd0->oa_complex r1x Aryl Halide (R¹-X) r1x->oa_complex Oxidative Addition trans_complex Transmetalation Complex (R¹-Pd(II)-R²) oa_complex->trans_complex Transmetalation boronic_acid {Topic} (R²-B(OH)₂) + Base boronate Boronate Complex [R²-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->trans_complex trans_complex->pd0 Reductive Elimination product Coupled Product (R¹-R²) trans_complex->product

General workflow of the Suzuki-Miyaura cross-coupling reaction.
Other Reactions

While Suzuki coupling is dominant, the reactivity of this compound is not limited. The electron-rich nature of the dimethoxy-methyl-substituted ring makes it a candidate for electrophilic aromatic substitution reactions, such as formylation, although regioselectivity can be influenced by the directing effects of the substituents and the boronic acid group itself.[9]

Analytical Characterization Methodologies

Robust and reliable analytical methods are crucial for confirming the identity, purity, and stability of this compound. A multi-technique approach is standard practice.

Spectroscopic and Chromatographic Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are primary tools for structural confirmation. Expected signals in ¹H NMR would include distinct singlets for the methyl and two methoxy groups, characteristic aromatic protons, and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.

  • Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular formula. Techniques like LC-MS are particularly powerful for analyzing reaction mixtures and identifying trace impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. However, analyzing boronic acids can present challenges due to their polarity. A reverse-phase C18 column is often suitable, but method development is key.[10] Post-column derivatization with reagents like alizarin can be used for highly selective and sensitive detection of boronic acids in complex mixtures using a fluorescence detector.[11][12]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Dissolve Sample in Mobile Phase (e.g., ACN/Water) filter_sample Filter through 0.45 µm Syringe Filter sample->filter_sample injector Autosampler/Injector filter_sample->injector mobile_phase Mobile Phase (e.g., ACN/H₂O with 0.1% Formic Acid) pump HPLC Pump (Isocratic or Gradient) mobile_phase->pump pump->injector column Analytical Column (e.g., C18, 250x4.6 mm) injector->column detector UV/Vis Detector (e.g., 254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peak Area chromatogram->integration purity Calculate % Purity integration->purity

Sources

An In-Depth Technical Guide to (2,3-Dimethoxy-5-methylphenyl)boronic acid: A Key Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dimethoxy-5-methylphenyl)boronic acid, a polysubstituted aromatic organoboron compound, has emerged as a valuable reagent in modern organic synthesis. Its unique substitution pattern offers steric and electronic properties that are of significant interest in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. Boronic acids and their derivatives are renowned for their versatility, stability, and relatively low toxicity, making them indispensable tools in carbon-carbon and carbon-heteroatom bond formation.

This guide provides a comprehensive overview of this compound, including its chemical structure, properties, a detailed synthesis protocol, and its critical role in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of contemporary drug discovery and development.

Core Compound Identification and Properties

The fundamental identification and key physicochemical properties of this compound are summarized below.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 396102-17-3[1]
Molecular Formula C₉H₁₃BO₄[1]
Molecular Weight 196.01 g/mol [1]
Melting Point 115-119 °CData not available in cited sources
Appearance White to off-white powderGeneral knowledge
Solubility Soluble in methanol, ethanol, and other polar organic solventsGeneral knowledge

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached from commercially available starting materials. A plausible and efficient multi-step synthesis commences with p-cresol, proceeding through a key intermediate, 3,4,5-trimethoxytoluene.[2][3] The final and critical step involves a regioselective borylation.

Part 1: Synthesis of the Precursor: 3,4,5-Trimethoxytoluene

The synthesis of the toluene precursor is a well-established industrial process.[2][3] It involves the protection and sequential modification of the aromatic ring of p-cresol to install the desired methoxy groups.

Workflow for 3,4,5-Trimethoxytoluene Synthesis:

G A p-Cresol B Bromination (e.g., Br₂) A->B C 2,6-Dibromo-p-cresol B->C D Methoxylation (e.g., NaOMe, Cu catalyst) C->D E 2,6-Dimethoxy-p-cresol D->E F O-Methylation (e.g., Dimethyl Sulfate) E->F G 3,4,5-Trimethoxytoluene F->G

Caption: Synthetic workflow for the precursor, 3,4,5-Trimethoxytoluene.

Experimental Protocol for 3,4,5-Trimethoxytoluene Synthesis (Adapted from literature[2][4]):

  • Bromination of p-Cresol: p-Cresol is treated with bromine in a suitable solvent to yield 2,6-dibromo-p-cresol. The reaction temperature is carefully controlled to prevent side reactions.

  • Methoxylation: The resulting 2,6-dibromo-p-cresol undergoes a copper-catalyzed methoxylation reaction with sodium methoxide in methanol under pressure to produce 2,6-dimethoxy-p-cresol.

  • O-Methylation: The final step involves the methylation of the remaining hydroxyl group using a methylating agent like dimethyl sulfate in the presence of a base to afford 3,4,5-trimethoxytoluene. The product is then purified by vacuum distillation.

Part 2: Regioselective Borylation

The conversion of 3,4,5-trimethoxytoluene to this compound requires a regioselective C-H borylation. This can be achieved through methods such as lithiation followed by quenching with a borate ester, or more modern iridium-catalyzed C-H borylation reactions. The directing effect of the methoxy groups favors borylation at the ortho position.

Workflow for Borylation:

G A 3,4,5-Trimethoxytoluene B Directed Ortho-Lithiation (e.g., n-BuLi, TMEDA) A->B C Aryl Lithium Intermediate B->C D Borylation (e.g., Triisopropyl borate) C->D E Boronate Ester Intermediate D->E F Acidic Hydrolysis (e.g., aq. HCl) E->F G This compound F->G G cluster_product Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) PdII_B [R¹-Pd(II)L₂-OR²]⁻ PdII->PdII_B Transmetalation (with R²B(OH)₂, Base) PdII_R2 R¹-Pd(II)L₂-R² PdII_B->PdII_R2 PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product

Sources

spectral data for (2,3-Dimethoxy-5-methylphenyl)boronic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (2,3-Dimethoxy-5-methylphenyl)boronic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a versatile organoboron compound of significant interest to researchers in organic synthesis and medicinal chemistry. As a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, it enables the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The precise substitution pattern on the phenyl ring—two methoxy groups and a methyl group—offers unique electronic and steric properties that can be exploited to fine-tune the characteristics of the target molecules.

Given its pivotal role as a synthetic intermediate, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the essential spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, explain the causality behind experimental choices, and provide validated protocols for data acquisition, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural integrity of a reagent is the foundation of reliable and reproducible research. The combination of NMR, IR, and MS provides a holistic and confirmatory view of the molecular architecture.

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B) elucidates the carbon-hydrogen framework and the electronic environment of the boron atom.

  • IR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

  • Mass Spectrometry determines the molecular weight and elemental composition, confirming the compound's identity and revealing fragmentation patterns.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), signal splitting (neighboring protons), and integration (proton count).

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.8 - 8.2 Broad Singlet 2H B(OH )₂ The acidic protons of the boronic acid are typically broad and their chemical shift is highly dependent on concentration and temperature. They readily exchange with D₂O.
~7.05 Singlet 1H Ar-H 6 This proton is ortho to the boronic acid group and meta to a methoxy group. The singlet multiplicity arises from the absence of adjacent protons.
~6.95 Singlet 1H Ar-H 4 This proton is meta to the boronic acid and ortho to a methoxy group. Its chemical environment is distinct from H6, resulting in a separate singlet.
~3.80 Singlet 3H 2-OCH Methoxy groups typically appear as sharp singlets. The electronic environment of the two methoxy groups is slightly different, but their signals may be very close or overlap.
~3.75 Singlet 3H 3-OCH Similar to the 2-methoxy group, this will be a sharp singlet.

| ~2.25 | Singlet | 3H | 5-CH ₃ | The methyl group attached to the aromatic ring gives a characteristic sharp singlet in this region. |

Expertise & Experience: The choice of DMSO-d₆ as a solvent is strategic. Unlike CDCl₃, it helps in observing the exchangeable B(OH)₂ protons as a distinct, albeit broad, signal. In CDCl₃, these protons often exchange too rapidly or are too broad to be reliably observed. The predicted chemical shifts are based on established substituent effects on aromatic rings.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~152 C 2-OCH₃ Aromatic carbon attached to an electron-donating oxygen atom, significantly deshielded.
~150 C 3-OCH₃ Similar to C2, this carbon is deshielded due to the attached methoxy group.
~138 C 5-CH₃ Aromatic carbon bearing the methyl group.
~130 C 1-B(OH)₂ The carbon atom directly attached to the boron (ipso-carbon) is often difficult to observe due to quadrupolar broadening from the boron nucleus, but it typically appears in this region.
~125 C 6 Aromatic CH carbon.
~115 C 4 Aromatic CH carbon, shielded by the ortho- and para-methoxy groups.
~60 3-OC H₃ Methoxy carbons appear in this characteristic downfield region.[2][3]
~56 2-OC H₃ Slightly different chemical shift from the other methoxy group due to the different substitution pattern.

| ~21 | 5-C H₃ | The aliphatic methyl carbon, appearing in the typical upfield region. |

¹¹B NMR Spectroscopy: Probing the Boron Center

¹¹B NMR is a highly specific technique for characterizing organoboron compounds. The chemical shift is sensitive to the coordination number and electronic environment of the boron atom.

For this compound, the boron atom is trigonal planar (sp² hybridized). This typically results in a single, broad signal in the ¹¹B NMR spectrum.

  • Expected Chemical Shift (δ, ppm): ~28-33 ppm (relative to BF₃·OEt₂)

Trustworthiness: The observation of a signal in this range is a definitive confirmation of the presence of a trigonal boronic acid moiety. Upon reaction, for instance, with a diol to form a boronate ester, the boron atom becomes tetracoordinate (sp³ hybridized), causing a significant upfield shift to approximately 5-10 ppm.[4][5] This transformation can be monitored by ¹¹B NMR to track reaction progress.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Assignment Significance
3200-3600 (broad) O-H stretch B(O-H )₂ A very broad and strong band, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[6]
3000-3100 (weak) C-H stretch Aromatic C-H Indicates the presence of the phenyl ring.
2830-2980 (medium) C-H stretch Aliphatic C-H (methoxy & methyl) Confirms the presence of -OCH₃ and -CH₃ groups.
~1600, ~1470 C=C stretch Aromatic ring Skeletal vibrations of the benzene ring.
1310-1380 (strong) B-O stretch B-O This is a highly characteristic and strong absorption for boronic acids, providing key evidence for the functional group.[7][8]
1200-1280 (strong) C-O stretch Ar-O CH₃ (asymmetric) Strong absorption due to the aryl ether linkages.

| 1020-1080 (strong) | C-O stretch | Ar-OC H₃ (symmetric) | Another characteristic absorption for the methoxy groups. |

Authoritative Grounding: The assignment of the B-O stretching frequency is well-established in the literature for phenylboronic acids and their derivatives.[8] Its high intensity makes it a reliable diagnostic peak. The broadness of the O-H stretch is a direct consequence of intermolecular hydrogen bonding, a defining feature of boronic acids in the solid state.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. For boronic acids, high-resolution mass spectrometry (HRMS) is particularly valuable for unambiguous formula determination.

Expected Mass Spectrometry Data

  • Molecular Formula: C₉H₁₃BO₄

  • Monoisotopic Mass: 196.0856 g/mol

  • Ionization Technique: Electrospray Ionization (ESI) is commonly used, which typically forms protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

  • Expected Ions (HRMS):

    • [M+H]⁺: m/z 197.0934

    • [M-H]⁻: m/z 195.0777

    • [M+Na]⁺: m/z 219.0753

Boron Isotopic Pattern: A key confirmatory feature in the mass spectrum of any boron-containing compound is the natural isotopic abundance of boron: ¹¹B (80.2%) and ¹⁰B (19.8%). This results in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments. The [M]⁺ peak will be accompanied by a smaller [M-1]⁺ peak at approximately 25% of its intensity (19.8 / 80.2 ≈ 0.25). Observing this pattern is a definitive indicator of the presence of a single boron atom in the molecule.

Potential Fragmentation: In tandem MS (MS/MS), common fragmentation pathways include the neutral loss of water (H₂O, 18 Da) or formaldehyde (CH₂O, 30 Da) from the methoxy groups.

Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. The following are field-proven methodologies for the spectroscopic analysis of this compound.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dry Boronic Acid Sample Prep_NMR Dissolve ~10 mg in 0.6 mL DMSO-d6 Sample->Prep_NMR Prep_IR Place small amount of solid directly on ATR crystal Sample->Prep_IR Prep_MS Dissolve ~1 mg in 10 mL Methanol/Water (1:1) Sample->Prep_MS Acq_NMR Acquire 1H, 13C, 11B NMR on 500 MHz Spectrometer Prep_NMR->Acq_NMR Acq_IR Collect FTIR-ATR Spectrum (4000-400 cm-1) Prep_IR->Acq_IR Acq_MS Infuse into ESI-TOF MS (Positive & Negative Mode) Prep_MS->Acq_MS Proc_NMR Phase & Baseline Correction, Peak Picking & Integration Acq_NMR->Proc_NMR Proc_IR Baseline Correction, Peak Labeling Acq_IR->Proc_IR Proc_MS Generate Spectrum, Determine Accurate Mass Acq_MS->Proc_MS Final_Report Structural Confirmation & Purity Assessment Proc_NMR->Final_Report Proc_IR->Final_Report Proc_MS->Final_Report

Caption: General workflow for the complete spectroscopic characterization of the title compound.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire the spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signal (δ 39.52 ppm).

Protocol 2: FTIR-ATR Data Acquisition
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.

  • Sample Analysis: Place a small, representative amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample scan against the background scan. Perform a baseline correction if necessary and label the significant peaks.

Protocol 3: HRMS (ESI-TOF) Data Acquisition
  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol. Dilute this solution 100-fold with a 1:1 mixture of acetonitrile and water containing 0.1% formic acid (for positive mode) or 0.1% ammonia (for negative mode).

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition: Infuse the sample solution into the source at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Extract the mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical value for C₉H₁₃BO₄.

Conclusion: A Self-Validating System

The structural elucidation of this compound is a self-validating process when NMR, IR, and MS are used in concert. The molecular formula confirmed by HRMS provides the framework. IR spectroscopy validates the presence of the key boronic acid and methoxy functional groups. Finally, NMR spectroscopy provides the definitive, high-resolution map of the atomic connectivity, confirming the specific substitution pattern on the aromatic ring. This multi-technique approach ensures the unambiguous identification and quality control of this critical synthetic reagent, providing researchers with the confidence needed for successful and reproducible downstream applications.

References

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3-Methoxyphenyl)-2-methyl-malonic acid diethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3,4,5,6-Pentafluorophenyl-boronic-acid - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Zu, W., Liu, S., Jia, X., & Xu, L. (n.d.). Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]

  • (n.d.). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

  • ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • RSC Publishing. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • SciRP.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Retrieved from [Link]

  • YouTube. (2021). Carbon-13 NMR Spectroscopy: What You Need to Know // HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylaminodiphenylborane — Application of nB, 13C, 14N, 15N NMR. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]

Sources

(2,3-Dimethoxy-5-methylphenyl)boronic acid: A Technical Guide to Commercial Availability and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The Strategic Role of (2,3-Dimethoxy-5-methylphenyl)boronic acid in Synthesis

This compound is a specialized organoboron compound that has gained significant traction as a building block in the synthesis of complex organic molecules.[1] Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1][2][3] The specific arrangement of two methoxy groups and a methyl group on the phenyl ring imparts unique electronic and steric properties, influencing reactivity and enabling the construction of intricate molecular architectures. This makes it an invaluable tool in drug discovery and materials science.[1][4]

Commercial Landscape and Supplier Overview

Ensuring a stable and high-quality supply of starting materials is a critical first step in any research and development endeavor. This compound is readily available from a variety of chemical suppliers, catering to a range of needs from small-scale laboratory research to larger bulk requirements.

Key Commercial Suppliers:

  • BLD Pharm

  • Chem-Impex [4]

  • Frontier Specialty Chemicals [5]

  • Sigma-Aldrich

  • GlobalChemMall [6]

Table 1: Representative Commercial Offerings

SupplierCAS NumberPurityCommon Applications
BLD Pharm396102-17-3VariesOrganic Synthesis
Chem-Impex396102-17-3VariesSuzuki-Miyaura Reactions
Frontier Specialty ChemicalsVariesHigh PurityCross-coupling Chemistries
Sigma-Aldrich192182-54-0 (similar compound)≥95%Palladium-catalyzed coupling
GlobalChemMall725251-81-0 (similar compound)VariesBoronic Acid Derivatives

Note: The listed CAS numbers may correspond to the specific compound or structurally similar ones. It is imperative to verify the exact specifications with the supplier.

Quality Control and Procurement: A Framework for Scientific Integrity

The purity of boronic acids is paramount, as impurities can significantly impact the efficiency and reproducibility of catalytic reactions. A primary concern is the presence of boroxines, which are dehydration products of boronic acids that can exhibit lower reactivity. Therefore, a robust quality control (QC) process for incoming materials is essential.

A Self-Validating QC Protocol:
  • Documentation Scrutiny : Always begin by thoroughly reviewing the Certificate of Analysis (CoA) provided by the supplier. This document should detail the purity, typically determined by methods like NMR, HPLC, or LC-MS, along with other physical properties.[7][8]

  • Analytical Verification : Independent analytical testing is crucial for confirming the identity and purity of the material.

    • NMR Spectroscopy : ¹H and ¹³C NMR are powerful tools for structural confirmation and the detection of organic impurities.

    • Chromatographic Methods : HPLC and LC-MS are effective for identifying and quantifying both organic and inorganic impurities, including residual boronic acids, which can be a regulatory concern.[9][10][11]

  • Purification Strategies : If the material does not meet the required purity standards, several purification methods can be employed.

    • Recrystallization : This is a common technique for solid compounds with differing solubilities from their impurities.[12]

    • Solvent Extraction : Basic washes can be used to remove acidic boronic acid impurities by forming water-soluble boronate salts.[12][13]

    • Scavenger Resins : Resins functionalized with diol or diethanolamine groups can selectively bind and remove boronic acid impurities.[12]

Visualization of the QC Workflow

QC_Workflow cluster_procurement Procurement cluster_analysis Analytical Verification cluster_decision Decision cluster_purification Purification Options start Receive Material doc_review Review CoA start->doc_review nmr NMR Spectroscopy doc_review->nmr hplc HPLC / LC-MS doc_review->hplc pass Accept nmr->pass fail Purify or Reject nmr->fail hplc->pass hplc->fail rext Recrystallization fail->rext extr Extraction fail->extr resin Scavenger Resin fail->resin

Caption: A streamlined workflow for the quality control of incoming this compound.

Application in Suzuki-Miyaura Cross-Coupling: A Methodological Deep Dive

The Suzuki-Miyaura coupling is a powerful and versatile reaction for the formation of C-C bonds, and this compound is an excellent coupling partner in many instances.[2][3]

The Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Lₙ ox_add Oxidative Addition pd0->ox_add + R¹-X r1_pdx_l2 R¹-Pd(II)X-L₂ ox_add->r1_pdx_l2 transmetal Transmetalation r1_pdx_l2->transmetal + R²-B(OR)₂ r1_pdr2_l2 R¹-Pd(II)R²-L₂ transmetal->r1_pdr2_l2 red_elim Reductive Elimination r1_pdr2_l2->red_elim red_elim->pd0 Regeneration product R¹-R² red_elim->product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol provides a general framework for a Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., Aryl bromide) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • Reaction Setup : In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the this compound, the aryl halide, and the base.

  • Solvent Addition : Add the chosen solvent system. The use of an aqueous co-solvent is common as it can facilitate the transmetalation step.[2]

  • Degassing : Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes or by using freeze-pump-thaw cycles. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition : Add the palladium catalyst to the reaction mixture.

  • Reaction Conditions : Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification : Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl product.

Causality and Key Considerations:

  • Choice of Catalyst : The selection of the palladium source and ligand is critical and depends on the specific substrates.

  • Base : The base plays a crucial role in activating the boronic acid for transmetalation.[2]

  • Solvent : The solvent system influences the solubility of the reagents and the reaction kinetics.

  • Side Reactions : Homocoupling of the boronic acid can be a significant side reaction, often promoted by the presence of oxygen.[14][15]

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex molecules. A thorough understanding of its sourcing, coupled with rigorous quality control and optimized reaction protocols, is essential for its successful implementation in research and development. This guide provides a foundational framework to empower scientists and researchers to leverage the full potential of this versatile building block.

Sources

An In-Depth Technical Guide on the Safety and Handling of (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2,3-Dimethoxy-5-methylphenyl)boronic acid is a valuable organoboron compound, increasingly utilized by researchers, scientists, and drug development professionals. Its utility, primarily as a coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, allows for the construction of complex molecular architectures, a cornerstone of modern medicinal chemistry and materials science.[1] The presence of the dimethoxy and methyl substituents on the phenyl ring provides specific steric and electronic properties that can be exploited to fine-tune the characteristics of the target molecules.

However, as with any chemical reagent, a thorough understanding of its properties, hazards, and handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling of this compound, grounded in established safety protocols and field-proven insights.

Hazard Identification and Risk Assessment

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [2][3]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation. [2][4]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[4] Skin contact may lead to redness, itching, and inflammation, while eye contact can cause significant irritation.[4] Inhalation of dust can irritate the respiratory system.[4]

Table 1: GHS Hazard Summary for Structurally Similar Arylboronic Acids

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Data compiled from representative SDS for substituted phenylboronic acids.[2][3][4]

NFPA 704 Hazard Diamond (Estimated)

  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

  • Flammability (Red): 0 - Will not burn under normal fire conditions.

  • Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

  • Special (White): - No special hazards.

This is an estimation based on the general properties of arylboronic acids and should be used for general guidance only.

Chemical Reactivity and Stability: A Deeper Dive

The utility of boronic acids in synthesis is intrinsically linked to their reactivity. However, this reactivity also underpins their instability under certain conditions. Understanding these degradation pathways is not merely a safety consideration but a critical aspect of ensuring experimental reproducibility and yield.

Major Decomposition Pathways:

  • Protodeboronation: This is a common decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by the presence of heat, base, or a palladium catalyst, and is particularly problematic with electron-rich or sterically hindered arylboronic acids.[5]

  • Oxidation: Arylboronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol. This can be mitigated by storing the compound under an inert atmosphere and avoiding exposure to strong oxidizing agents.[5]

  • Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by the addition of water.

The methoxy groups on this compound are electron-donating, which can influence its reactivity and stability. While these groups are beneficial for Suzuki-Miyaura coupling, they may also make the compound more susceptible to protodeboronation under certain conditions.

Safe Handling and Storage Protocols

A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and maintain the integrity of the compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2] A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use.[6] A lab coat or other protective clothing should be worn to prevent skin exposure.[2]

  • Respiratory Protection: Handling of the solid should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[4] If a fume hood is not available or if significant dust is generated, a NIOSH-approved particulate respirator (e.g., N95) should be used.[2][7]

3.2. Engineering Controls

  • Ventilation: All manipulations of this compound powder should be conducted in a chemical fume hood to minimize inhalation exposure.[4]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the workstation.

3.3. Storage

Proper storage is critical for both safety and maintaining the chemical's efficacy.

  • Temperature: Keep refrigerated (2-8 °C).[3]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation via oxidation and hydrolysis.[3]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is crucial.

4.1. First Aid Measures

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

4.2. Spill Response and Cleanup

  • Small Spills:

    • Ensure the area is well-ventilated and wear appropriate PPE.

    • Avoid generating dust.

    • Carefully sweep or vacuum the spilled solid and place it into a suitable, labeled container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate non-essential personnel from the area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Contain the spill if possible, without taking unnecessary risks.

    • Cleanup should only be performed by trained personnel with the appropriate equipment.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Reaction Scheme:

Materials:

  • Aryl halide (Ar-X, e.g., 4-bromoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)[8]

  • Base (e.g., K₂CO₃ or Cs₂CO₃)[8]

  • Solvent (e.g., 1,4-dioxane/water mixture or toluene/ethanol/water mixture)[8]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Step-by-Step Methodology:

  • Reaction Setup and Inerting:

    • Assemble a dry, two or three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet/outlet.

    • Rationale: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. The glassware must be dry as water can affect the solubility of reagents and, in some cases, promote protodeboronation.

    • Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

    • Rationale: A slight excess of the boronic acid is often used to ensure complete consumption of the more expensive aryl halide. The base is crucial for the transmetalation step of the catalytic cycle.[9] The catalyst loading is typically low as it is a catalytic process.

  • Solvent Addition and Degassing:

    • Add the solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

    • Rationale: The solvent system is chosen to dissolve all reactants to a reasonable extent. The presence of water is often necessary for the base to be effective and can facilitate the catalytic cycle.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using a freeze-pump-thaw technique (3 cycles).

    • Rationale: This step is critical to remove any residual dissolved oxygen from the solvent, which could otherwise lead to catalyst deactivation and the formation of homocoupling byproducts.[10]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]

    • Rationale: Heating is usually required to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Rationale: This removes the inorganic base and salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Rationale: This removes the palladium catalyst residues, any unreacted starting materials, and byproducts.

Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: Unused this compound and any contaminated solids (e.g., filter paper, silica gel) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: The aqueous and organic waste streams from the reaction work-up should be collected in separate, labeled hazardous waste containers. The organic waste will contain residual palladium catalyst, which is a heavy metal and requires specialized disposal.

  • Consult Local Regulations: Always consult your institution's EHS guidelines and local regulations for specific waste disposal procedures. Never dispose of boronic acids or their waste streams down the drain.

Diagrams

DOT Diagram 1: Risk Assessment and Mitigation Workflow

RiskAssessment cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy cluster_response Emergency Response Identify_Hazards Identify Hazards (H302, H315, H319, H335) Assess_Exposure Assess Exposure Routes (Inhalation, Skin/Eye, Ingestion) Identify_Hazards->Assess_Exposure Evaluate_Risks Evaluate Risks (Irritation, Toxicity) Assess_Exposure->Evaluate_Risks Engineering_Controls Engineering Controls (Fume Hood) Evaluate_Risks->Engineering_Controls PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) Evaluate_Risks->PPE Admin_Controls Administrative Controls (SOPs, Training) Evaluate_Risks->Admin_Controls Spill_Cleanup Spill Cleanup Procedure Admin_Controls->Spill_Cleanup First_Aid First Aid Measures Admin_Controls->First_Aid

Caption: A logical workflow for risk assessment and mitigation when handling this compound.

DOT Diagram 2: Suzuki-Miyaura Coupling Experimental Workflow

SuzukiWorkflow Start Start Setup 1. Assemble and Inert Glassware Start->Setup Reagents 2. Add Reactants, Base, and Catalyst Setup->Reagents Solvent 3. Add Solvent and Degas Reagents->Solvent Heat 4. Heat Reaction (80-100 °C) Solvent->Heat Monitor Monitor byTLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup 5. Aqueous Work-up Monitor->Workup Complete Purify 6. Column Chromatography Workup->Purify End End Purify->End

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a powerful tool in the arsenal of the modern synthetic chemist. By adhering to the principles of robust hazard assessment, diligent safe handling practices, and a thorough understanding of its chemical nature, researchers can confidently and safely leverage its capabilities. This guide serves as a foundational document to foster a culture of safety and scientific integrity in the laboratory.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Chemos GmbH & Co.KG. (2024, January 30). Safety Data Sheet: Boric acid. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Zand, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) variously substituted phenylboronic acid, Pd(OAc)2, PPh3, aq. 2 M Na2CO3, toluene, EtOH, 100 °C; (b) N-acetylglycine, Ac2O, CH3COONa, reflux. [Link]

  • ResearchGate. (2025, August 7). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. [Link]

  • Vale, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis and Antibacterial Activities of Boronic Acid-Based Recyclable Spherical Polymer Brushes. [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Royal Society of Chemistry. (2022, August 30). Impact of varying the phenylboronic acid position in macrocyclic Eu(iii) complexes on the recognition of adenosine monophosphate. [Link]

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A Technical Guide to (2,3-Dimethoxy-5-methylphenyl)boronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Specialized Building Block

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups, with the general formula R-B(OH)₂. Their stability, low toxicity, and versatile reactivity have established them as indispensable tools in modern organic chemistry.[1] Among the vast portfolio of commercially available boronic acids, substituted phenylboronic acids are paramount, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3]

This guide focuses on a specific, highly functionalized reagent: (2,3-Dimethoxy-5-methylphenyl)boronic acid . The strategic placement of two electron-donating methoxy groups and a methyl group on the phenyl ring imparts unique electronic and steric properties. These characteristics make it a valuable building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. We will explore its synthesis, core reactivity, and diverse applications, providing both mechanistic insights and practical, field-proven protocols.

Physicochemical Properties

A foundational understanding of a reagent's properties is critical for its effective application. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 396102-17-3[4]
Molecular Formula C₉H₁₃BO₄[5]
Molecular Weight 196.01 g/mol [5]
Appearance Typically a white to off-white solidN/A
Solubility Soluble in organic solvents like THF, Dioxane, DMF; partially soluble in alcohols.N/A
Storage Store under inert atmosphere, 2-8°C[6]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is the most prominent application of this compound. This reaction forges a new carbon-carbon bond between the boronic acid and an organic halide or triflate, proving essential for synthesizing biaryl compounds, which are common motifs in approved drugs.[2][7]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[8]

  • Transmetalation : The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (Ar²-B(OH)₃⁻).

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Cycle cluster_inputs pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_halide Ar¹-Pd(II)L₂-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation Ar²-B(OH)₂ Base (e.g., K₂CO₃) pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Product: Ar¹-Ar² ar1_x Aryl Halide (Ar¹-X) ar2_b Boronic Acid (Ar²-B(OH)₂) Synthesis_Workflow start Starting Material: 3,4-Dimethoxytoluene step1 Lithiation (e.g., n-BuLi, THF, -78°C) start->step1 intermediate Lithium Intermediate step1->intermediate step2 Borylation (e.g., Triisopropyl borate) intermediate->step2 boronate_ester Boronate Ester Intermediate step2->boronate_ester step3 Acidic Hydrolysis (e.g., HCl) boronate_ester->step3 product Final Product: This compound step3->product

General synthetic workflow for preparing the title boronic acid.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Objective: To synthesize a substituted biaryl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv.). The use of a solid addition funnel or quickly opening the flask under a strong counterflow of inert gas is recommended.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be thoroughly degassed via sparging with inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours. [9]6. Work-up: Once the reaction is complete (as indicated by the consumption of the aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it a privileged building block in the synthesis of complex, biologically active molecules. The resulting biaryl structures often serve as scaffolds that can be further elaborated into potent therapeutic agents. [10][11] The methoxy groups can act as hydrogen bond acceptors and influence the conformation of the final molecule, which is critical for binding to biological targets like enzymes or receptors. [12]Furthermore, they can favorably modulate pharmacokinetic properties such as metabolic stability and solubility.

Workflow in Pharmaceutical Synthesis

The integration of this specialized boronic acid into a drug discovery program typically follows a structured workflow.

Role of the boronic acid in a typical drug discovery workflow.

Beyond Suzuki: The Chan-Lam Coupling

While less common than the Suzuki reaction, this compound can also participate in the copper-catalyzed Chan-Lam coupling. This reaction forms carbon-heteroatom bonds, specifically C-N or C-O bonds, by coupling the boronic acid with amines or alcohols, respectively. [13][14] The Chan-Lam coupling offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, particularly as it can often be conducted in the presence of air and at room temperature. [15]This reaction expands the synthetic utility of this compound, enabling the synthesis of substituted anilines and aryl ethers which are also important pharmacophores. [16]

Conclusion and Future Outlook

This compound is more than just another reagent; it is a specialized tool that offers synthetic chemists precise control over the electronic and steric properties of their target molecules. Its primary role in Suzuki-Miyaura coupling is well-established, providing a reliable route to highly substituted biaryl systems. Its utility in Chan-Lam coupling further broadens its applicability. For researchers in drug development, the incorporation of this moiety can impart desirable physicochemical and pharmacological properties. As the demand for novel, complex, and potent therapeutic agents continues to grow, the strategic use of highly functionalized building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic Acid.
  • Organic-Synthesis.org. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 635-643. DOI:10.1039/D2SC05455H.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • Dalmás, D. A., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 146-151.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Chan-Lam cross-coupling reaction based on the Cu2S/TMEDA system.
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). Preprint.
  • MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11213-11234.
  • PubChem. (n.d.). (3,4-Dimethoxy-5-methylphenyl)boronic acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Lead Sciences. (n.d.). (3-Methoxy-5-methylphenyl)boronic acid. Retrieved from [Link]

  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • Fernandes, G. F. S., et al. (2020).
  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • The Journal of Organic Chemistry. (2000). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • BenchChem. (n.d.). Application Notes: The Pivotal Role of 2-Methylpropylboronic Acid in Pharmaceutical Synthesis.
  • National Institutes of Health. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their pioneering work on palladium-catalyzed cross-couplings.[1]

This application note provides a detailed protocol and in-depth scientific rationale for the use of (2,3-Dimethoxy-5-methylphenyl)boronic acid as a nucleophilic partner in the Suzuki-Miyaura coupling. This specific boronic acid is of interest due to its electron-rich nature, which can present both advantages and challenges in cross-coupling reactions. We will explore the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss key considerations for optimizing reaction conditions to achieve high yields and purity.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][5] Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The three key steps are:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a Pd(0) complex.[2][5] This step, often rate-determining, forms a Pd(II) species. The reactivity of the organic halide typically follows the trend: I > OTf > Br >> Cl.[6]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][7]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active Pd(0) catalyst and completes the cycle.[2][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product reagents R¹-X (Aryl Halide) boronic_acid R²-B(OH)₂ + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of this compound with an Aryl Bromide

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
ReagentMolecular WeightAmount (mmol)Equivalents
Aryl Bromide-1.01.0
This compound196.01 g/mol 1.21.2
Palladium Catalyst (e.g., Pd(PPh₃)₄)1155.56 g/mol 0.030.03
Base (e.g., K₂CO₃)138.21 g/mol 2.02.0
Solvent (e.g., 1,4-Dioxane/Water, 4:1)-5 mL-
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

    • Seal the flask with a rubber septum.

  • Degassing:

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.[8] The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the reaction mixture. The use of a biphasic system with water often aids in dissolving the inorganic base and facilitates the transmetalation step.[1][6]

  • Reaction:

    • Place the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for the recommended time (typically 4-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Key Considerations and Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of reaction parameters.

Catalyst and Ligand Selection

While Pd(PPh₃)₄ is a commonly used and effective catalyst, a wide array of palladium sources and ligands are available.[10] For challenging substrates, such as sterically hindered aryl chlorides, more electron-rich and bulky phosphine ligands like SPhos or XPhos, often used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, can significantly improve reaction rates and yields.[11][12] The electron-donating methoxy groups on this compound make the aryl group electron-rich, which can sometimes slow down the transmetalation step. In such cases, a more electron-rich ligand on the palladium center can facilitate this step.

Choice of Base

The base plays a critical role in the transmetalation step by activating the boronic acid.[7] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂).[1][13] For base-sensitive substrates, milder bases like potassium fluoride (KF) can be employed.[7] Cesium carbonate is often effective for sterically demanding substrates.[14] The choice of base should be tailored to the specific substrates and their functional group compatibility.

Solvent System

A variety of solvents can be used for Suzuki-Miyaura couplings, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[1] The addition of water is common and often beneficial, as it can increase the solubility of the inorganic base and accelerate the reaction.[15] However, in cases where protodeboronation (the cleavage of the C-B bond by a proton source) is a concern, anhydrous conditions may be necessary.[1]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (due to oxygen exposure)Ensure thorough degassing of the reaction mixture and solvents.[8] Use fresh, high-quality catalyst.
Poorly reactive aryl halide (e.g., aryl chloride)Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂/SPhos). Increase reaction temperature.
Ineffective baseScreen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is sufficiently soluble in the solvent system.
Homocoupling of Boronic Acid Presence of Pd(II) species at the start or oxidative conditionsEnsure proper degassing to minimize oxygen. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.
Protodeboronation Instability of the boronic acid under reaction conditions (especially with water and strong base)Minimize the amount of water or use anhydrous conditions. Consider using a milder base (e.g., KF). Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1]

Safety Precautions

  • Palladium Catalysts: While generally less toxic than other heavy metals, palladium compounds should be handled with care in a well-ventilated fume hood.

  • Solvents: Organic solvents such as dioxane and toluene are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

  • Exothermic Reactions: Some Suzuki-Miyaura couplings can be exothermic, especially on a larger scale.[16] It is important to monitor the reaction temperature and have adequate cooling available.

  • Pressure: When heating reactions in a sealed vessel, never fill it more than two-thirds full to avoid excessive pressure buildup.[3] Always use a blast shield for such reactions.[3]

Conclusion

The Suzuki-Miyaura coupling is a robust and highly valuable transformation in organic synthesis. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively employ this reaction with a wide range of substrates, including the electron-rich this compound. The protocol and guidelines presented here provide a solid foundation for the successful application of this powerful synthetic tool in research and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. 2022. Available from: [Link]

  • Wikipedia. Suzuki reaction. 2024. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025. Available from: [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. 2021. Available from: [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. 2020. Available from: [Link]

  • National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. 2002. Available from: [Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. 2004. Available from: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. 2011. Available from: [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. 2018. Available from: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... 2016. Available from: [Link]

  • ChemistryViews. Base-Free Suzuki-Miyaura Coupling. 2018. Available from: [Link]

  • ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. 2011. Available from: [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... 2019. Available from: [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. 2012. Available from: [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling a. 2020. Available from: [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. 2018. Available from: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. 2018. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. 2021. Available from: [Link]

  • MDPI. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. 2024. Available from: [Link]

  • PubChem. (2,3-Dimethoxy-5-propylphenyl)boronic acid. Available from: [Link]

  • PubChem. (3,4-Dimethoxy-5-methylphenyl)boronic acid. 2026. Available from: [Link]

  • MDPI. Molbank | Topical Collection : Heterocycle Reactions. Available from: [Link]

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Application Notes & Protocols for the Synthesis of Biaryl Compounds with (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Biaryls

The biaryl motif is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals, forming the core structure of numerous biologically active compounds and functional materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds to construct these vital structures.[4][5][6] This is largely due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][7]

(2,3-Dimethoxy-5-methylphenyl)boronic acid is a particularly valuable building block. The methoxy and methyl substituents offer steric and electronic properties that can be exploited to fine-tune the characteristics of the resulting biaryl compounds, influencing their conformation and biological activity.[8] This guide provides an in-depth exploration of the synthesis of biaryl compounds utilizing this compound, grounded in the principles of the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings, provide a detailed and adaptable experimental protocol, and offer expert insights for troubleshooting and optimization.

Pillar 1: Expertise & Experience - Understanding the "Why" Behind the Protocol

The success of a Suzuki-Miyaura coupling, especially with a sterically demanding and electron-rich boronic acid like this compound, hinges on a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent. Simply following a generic protocol is often insufficient to achieve high yields and purity.

The electron-donating nature of the methoxy and methyl groups on the boronic acid can impact the transmetalation step of the catalytic cycle. While generally favorable, in some cases, it can also increase the propensity for side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[7][9] Therefore, the choice of reaction parameters must be deliberate to favor the desired cross-coupling pathway.

Key Considerations for this compound:

  • Catalyst and Ligand Selection: The steric hindrance from the ortho-methoxy group necessitates the use of bulky and electron-rich phosphine ligands. These ligands promote the formation of a monoligated palladium(0) species, which is often the active catalyst, and facilitate both oxidative addition and reductive elimination.[10][11] Buchwald-type ligands such as SPhos and XPhos are excellent candidates.[11][12]

  • Base Selection: The choice of base is critical and often interdependent with the solvent.[11] A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good starting point.[13] These bases are effective in activating the boronic acid to form the more nucleophilic boronate species required for transmetalation, without being overly aggressive, which can promote decomposition of the starting materials or catalyst.

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed.[13][14] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate, while the organic phase solubilizes the aryl halide, boronic acid, and the palladium catalyst. The interface between these two phases is where the crucial transmetalation step is believed to occur.

Pillar 2: Trustworthiness - A Self-Validating Protocol

A reliable protocol is one that is not only reproducible but also incorporates checks and balances to ensure the integrity of the process. This protocol is designed to be self-validating through careful reagent handling, in-process monitoring, and thorough final product characterization.

In-Process Controls:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[11] Therefore, maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration is paramount to prevent catalyst deactivation.

  • Degassing Solvents: Solvents can dissolve significant amounts of oxygen. Degassing the solvents prior to use, for example by sparging with an inert gas or through freeze-pump-thaw cycles, is a critical step to preserve the catalyst's activity.[11]

  • Reaction Monitoring: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of reaction completion and the identification of any potential side products, guiding decisions on reaction time and workup procedures.

Final Product Validation:

  • Purification: The crude product should be purified using an appropriate technique, most commonly flash column chromatography on silica gel, to remove unreacted starting materials, catalyst residues, and any byproducts.

  • Characterization: The structure and purity of the final biaryl compound must be unequivocally confirmed by standard analytical techniques, including:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS) to verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC) to assess purity.

Pillar 3: Authoritative Grounding - The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][15][16] Understanding this mechanism is crucial for rationalizing the role of each reaction component and for troubleshooting.

The generally accepted mechanism involves three key steps:[5][10]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate.[15][16]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which converts the boronic acid to a more reactive boronate species.[4][16]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][15]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar¹-X Ar1-Pd(II)L2-X Ar¹-Pd(II)L₂-X Oxidative_Addition->Ar1-Pd(II)L2-X Transmetalation Transmetalation Ar1-Pd(II)L2-X->Transmetalation [Ar²B(OH)₃]⁻ Ar1-Pd(II)L2-Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->Ar1-Pd(II)L2-Ar2 Reductive_Elimination Reductive Elimination Ar1-Pd(II)L2-Ar2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar¹-Ar² (Product) Ar2B(OH)2 Ar²B(OH)₂ (this compound) Boronate [Ar²B(OH)₃]⁻ (Boronate Species) Ar2B(OH)2->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Base->Boronate

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general and adaptable method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - Aryl Bromide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.0 equiv) - Catalyst & Ligand Setup Charge Flask with Solids Reagents->Setup Solvents Prepare & Degas Solvents Add_Solvents Add Degassed Solvents Solvents->Add_Solvents Glassware Dry & Assemble Glassware under Inert Atmosphere Glassware->Setup Setup->Add_Solvents Heat Heat to Reaction Temp (e.g., 80-100 °C) Add_Solvents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Quench Quench Reaction (e.g., with water) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product: - NMR - MS - HPLC Purify->Characterize

Caption: General Experimental Workflow.

Materials:

  • Aryl bromide (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 1.1-1.2 times the moles of Pd)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent system (e.g., Toluene/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst, phosphine ligand, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the purified product by NMR, MS, and HPLC to confirm its identity and purity.

Data Presentation: Representative Reaction Conditions

The optimal reaction conditions can vary depending on the specific aryl halide used. The following table provides a starting point for optimization.

Aryl Halide TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield (%)
Electron-deficient Aryl BromidePd(OAc)₂ (2)SPhos (4.4)K₂CO₃ (2)Toluene/H₂O (4:1)10085-95
Electron-rich Aryl BromidePd₂(dba)₃ (1.5)XPhos (3.3)K₃PO₄ (2)Dioxane/H₂O (4:1)11070-85
Sterically Hindered Aryl BromideXPhos-Pd-G3 (2)-Cs₂CO₃ (2)THF/H₂O (5:1)8065-80
Aryl ChlorideNiCl₂(dppp) (5)-K₃PO₄ (3)Dioxane12050-70

Note: These are representative conditions and may require optimization for specific substrates.[17][18]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • PMC - NIH. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. Two alternative routes towards the synthesis of biaryls 3a–c. [Link]

  • MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]

  • PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

  • ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

  • ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

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Application Note: Advanced Palladium Catalyst Systems for the Suzuki-Miyaura Coupling of (2,3-Dimethoxy-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the effective use of palladium catalyst systems for the Suzuki-Miyaura cross-coupling of (2,3-Dimethoxy-5-methylphenyl)boronic acid. This particular substrate presents unique challenges due to its steric hindrance and electron-rich nature, necessitating careful selection of catalytic components to achieve high efficiency and yield. This guide moves beyond a simple recitation of steps to explain the fundamental principles and rationale behind protocol design, ensuring robust and reproducible outcomes.

Strategic Importance and Synthetic Challenges

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable versatility and functional group tolerance.[1][2] The biaryl motif derived from this compound is a valuable structural unit in the synthesis of complex molecules, including pharmaceuticals and advanced organic materials. However, the ortho-methoxy group on this substrate introduces significant steric bulk around the reactive boronic acid center. This hindrance, combined with the electron-donating effects of the methoxy and methyl groups, can impede key steps in the catalytic cycle, leading to sluggish reactions and the formation of undesirable byproducts.

Overcoming these challenges requires a catalyst system that is not only highly active but also tailored to accommodate sterically demanding coupling partners. This note details the mechanistic considerations, component selection, and a field-proven protocol to successfully employ this valuable building block.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint

A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]

  • Oxidative Addition: A low-valent Palladium(0) complex, typically bearing two phosphine ligands (Pd(0)L₂), initiates the cycle by inserting into the carbon-halide bond of the coupling partner (Ar¹-X). This forms a high-valent square planar Palladium(II) intermediate.[4][5] This step is often the rate-determining step of the overall reaction.[4]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium center. The process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻).[6][7] This species then exchanges its organic group with the halide on the Pd(II) complex, forming a di-organopalladium(II) intermediate.[3]

  • Reductive Elimination: The final step involves the coupling of the two organic groups (Ar¹ and Ar²) and their elimination from the palladium center. This forms the desired C-C bond in the biaryl product and regenerates the active Pd(0)L₂ catalyst, allowing the cycle to continue.[7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar¹-Pd(II)(X)L₂ pd0->pd2_oa Oxidative Addition (Ar¹-X) pd2_tm Ar¹-Pd(II)(Ar²)L₂ pd2_oa->pd2_tm Transmetalation (Ar²-B(OH)₂ + Base) pd2_tm->pd0 Reductive Elimination product_out pd2_tm->product_out Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Designing the Optimal Catalyst System

Success with a sterically hindered substrate like this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

Palladium Precatalyst

Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1] While Pd(PPh₃)₄ is a Pd(0) source and can directly enter the catalytic cycle, Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state.[8] For challenging couplings, modern precatalysts, which are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species under reaction conditions, are often preferred.

The Ligand: The Key to Success

The ligand is arguably the most critical component for coupling hindered substrates. It stabilizes the palladium center, influences its reactivity, and facilitates the difficult reductive elimination step. For this compound, standard ligands like triphenylphosphine (PPh₃) are often ineffective. The ideal ligands are both bulky and electron-rich .

  • Bulky Biaryl Phosphine Ligands (Buchwald Ligands): This class of ligands is the gold standard for challenging Suzuki couplings. Their steric bulk promotes the reductive elimination of sterically congested biaryls, while their electron-donating nature increases the electron density on the palladium, facilitating the initial oxidative addition. Highly effective examples include SPhos and XPhos .[3][9] Using these ligands can allow reactions to proceed at lower catalyst loadings and temperatures.[10]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable palladium complexes. They are highly effective for coupling unreactive partners, including aryl chlorides.[6]

Base and Solvent System

The base is essential for activating the boronic acid for transmetalation.[6] The choice of base can significantly impact reaction efficiency and the prevalence of side reactions.

  • Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed.[3] K₃PO₄ is often a superior choice for hindered or sensitive substrates as it is a moderately strong, non-nucleophilic base that can minimize side reactions like protodeboronation.

  • Solvents: Anhydrous polar aprotic solvents are typical. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are excellent choices.[5] Often, the addition of a small amount of water is necessary to help dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

Experimental Protocol: Coupling with 4-Bromoanisole

This protocol provides a reliable starting point for the coupling of this compound. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

Workflow start Start: Assemble Glassware reagents Add Pd(OAc)₂, SPhos, K₃PO₄, This compound, and 4-Bromoanisole to Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous Toluene and Degassed Water inert->solvent heat Heat Reaction Mixture to 100 °C with Stirring solvent->heat monitor Monitor Progress via TLC or LC-MS heat->monitor workup Cool, Dilute with EtOAc, Wash with Water and Brine monitor->workup Upon Completion purify Dry, Concentrate, and Purify via Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), K₃PO₄ (3.0 equiv), this compound (1.2 equiv), and 4-bromoanisole (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add anhydrous toluene (to make a ~0.2 M solution with respect to the aryl bromide) followed by degassed water (10% v/v of toluene).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Impact of Ligand and Base Selection

The choice of ligand and base dramatically affects the outcome of the reaction. The following table illustrates the expected performance of different catalyst systems for this challenging coupling, based on established principles for hindered substrates.

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5%)-K₂CO₃ (3)Toluene/H₂O11024< 20%
Pd(OAc)₂ (2%)PPh₃ (4%)K₃PO₄ (3)Toluene/H₂O10024~35%
Pd(OAc)₂ (2%)SPhos (4%) K₃PO₄ (3) Toluene/H₂O 100 4 > 90%
Pd(OAc)₂ (2%)XPhos (4%) K₃PO₄ (3) Dioxane/H₂O 100 4 > 90%

This data is representative and intended to highlight trends in reactivity.

Trustworthiness: Protocol Validation and Troubleshooting

Ensuring the reliability of a synthetic protocol is paramount. This section outlines methods for in-process validation and addresses common issues.

  • Self-Validating System: The protocol's trustworthiness is established by continuous monitoring. The disappearance of the aryl halide starting material (visualized by TLC or quantified by LC-MS) provides a clear endpoint for the reaction, preventing unnecessary heating that could lead to product degradation.

  • Troubleshooting Common Issues:

    • Problem: Low or No Conversion.

      • Causality & Solution: This often points to inactive catalyst or poor reagent quality. Ensure solvents are truly anhydrous and that the inert atmosphere is maintained. Consider using a more active, commercially available precatalyst system (e.g., SPhos G3 Precatalyst).

    • Problem: Significant Protodeboronation.

      • Causality & Solution: Protodeboronation is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the valuable boronic acid.[11] This can be exacerbated by excessive heat, prolonged reaction times, or an overly strong base. If this is observed, consider lowering the reaction temperature, using a milder base (K₂CO₃ or even KF), or switching to the corresponding boronic ester (e.g., pinacol ester), which can be more resistant to this pathway.[6] Notably, while bulky ligands are necessary for the coupling, they can sometimes also promote palladium-catalyzed protodeboronation.[11] Careful optimization of conditions is key.

References

  • Thomas, S. et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Ser, C.-T. et al. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • Barder, T. E. et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Kundu, S. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Old, D. W. et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Fantoni, T. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • Tumkevicius, S. et al. (2007). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • Lindh, J. et al. (2019). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Jalalian, N. et al. (2012). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]

  • Chen, G. et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health. [Link]

  • Johansson, H. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

Sources

Application Note: Strategic Selection of Base and Solvent for Suzuki-Miyaura Couplings with (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a specialized guide for researchers, chemists, and drug development professionals on the strategic selection of bases and solvents for Suzuki reactions involving the sterically hindered and electron-rich substrate, (2,3-Dimethoxy-5-methylphenyl)boronic acid. We will delve into the mechanistic rationale behind component selection, offer detailed experimental protocols, and provide troubleshooting guidance to navigate the unique challenges posed by this substrate, thereby empowering scientists to achieve optimal yields and reaction efficiency.

Introduction: The Challenge of a Substituted Boronic Acid

While the Suzuki-Miyaura reaction is broadly applicable, its success is highly dependent on the careful selection of reaction parameters, including the catalyst, ligand, base, and solvent.[3] The specific substrate, this compound, presents a unique set of challenges due to its electronic and steric profile:

  • Electronic Richness: The two methoxy groups are strong electron-donating groups, which enrich the phenyl ring with electron density. This can decelerate the rate-determining oxidative addition step, particularly when coupling with electron-rich aryl halides.[4]

  • Steric Hindrance: The presence of a methoxy group at the ortho-position introduces significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[5]

A logical and informed approach to selecting the base and solvent is therefore critical to overcome these intrinsic hurdles and drive the reaction to completion.

Mechanistic Insights: The "Why" Behind Base and Solvent Choice

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational reaction design. The cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6] Both the base and the solvent play pivotal roles, particularly in the transmetalation step.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-X Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(L)₂-Ar' OxAdd->Trans Transmetalation (Ar'-B(OH)₂) + Base Trans->Pd0 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') Trans->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid + Base (Ar'-B(OH)₃⁻) Boronic->Trans

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The Critical Role of the Base

The base is not merely a spectator; it is an essential activator in the catalytic cycle.[7] Its primary function is to facilitate transmetalation by converting the neutral boronic acid into a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[8] This anionic species is significantly more reactive and readily transfers its organic moiety to the palladium(II) center.

There are two proposed mechanistic pathways for this activation:

  • The Boronate Pathway: The base reacts directly with the boronic acid in solution to form the boronate, which then engages with the palladium complex.

  • The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first displaces the halide on the palladium complex. This palladium-alkoxide/hydroxide species then acts as a Lewis base, activating the boronic acid at the metal center.[8]

Regardless of the precise pathway, the choice of base is critical. For a sterically hindered substrate like this compound, a base that is strong enough to promote boronate formation but soluble enough to participate effectively is required.

The Pervasive Influence of the Solvent

The solvent influences nearly every aspect of the reaction.[9] It must:

  • Solubilize Reagents: Ensure that the aryl halide, boronic acid, base, and catalyst are sufficiently dissolved to react. This is particularly important for inorganic bases.

  • Stabilize Catalytic Species: The polarity of the solvent can stabilize charged intermediates in the catalytic cycle. More polar solvents can be beneficial, but coordinating solvents may compete with ligands for binding to the palladium center.[10]

  • Influence Base Strength: The efficacy of a base can be modulated by the solvent.

  • Control Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction, which is crucial for overcoming the activation energy of difficult steps like oxidative addition to aryl chlorides.

Biphasic systems, typically involving an organic solvent like toluene or dioxane and an aqueous solution of the base, are very common.[1] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[11]

Data-Driven Selection of Bases and Solvents

The following tables summarize common choices for Suzuki-Miyaura reactions, providing a starting point for optimization.

Table 1: Common Bases for Suzuki-Miyaura Coupling

Base Formula pKa (Conjugate Acid) Characteristics & Typical Use
Potassium Carbonate K₂CO₃ 10.3 A standard, moderately strong base. Widely used in biphasic systems. Good for general-purpose couplings.[12]
Potassium Phosphate K₃PO₄ 12.3 A stronger, non-nucleophilic base. Often superior for hindered substrates and challenging couplings like those with aryl chlorides.[13][14]
Cesium Carbonate Cs₂CO₃ 10.3 Highly soluble in organic solvents, often effective in anhydrous conditions. Can be very effective but is more expensive.[1]
Sodium Carbonate Na₂CO₃ 10.3 An economical alternative to K₂CO₃, though sometimes less effective due to lower solubility.
Potassium tert-butoxide KOtBu 19.0 A very strong, non-nucleophilic base. Typically used in anhydrous conditions for very challenging couplings. May not be ideal if base-sensitive functional groups are present.[1]

| Potassium Fluoride | KF | 3.2 | A mild base, useful when base-labile groups (e.g., esters) are present. Its efficacy is attributed to the formation of a highly reactive trifluoroborate species.[7] |

Table 2: Common Solvents for Suzuki-Miyaura Coupling

Solvent Polarity Boiling Point (°C) Characteristics & Typical Use
1,4-Dioxane Nonpolar 101 Excellent for a wide range of substrates. Often used with water (e.g., 4:1 dioxane/water) to dissolve the base.[3]
Toluene Nonpolar 111 High boiling point is beneficial for unreactive aryl chlorides. Forms a distinct biphasic system with water.[1][12]
Tetrahydrofuran (THF) Polar Aprotic 66 Lower boiling point, suitable for more reactive substrates (aryl bromides/iodides). Often used with water.[3]
N,N-Dimethylformamide (DMF) Polar Aprotic 153 High boiling point and good solvating power. Can sometimes participate in side reactions or make workup difficult.[1]
2-Methyl-THF Polar Aprotic 80 A greener alternative to THF with a higher boiling point and lower peroxide formation tendency.

| Water | Polar Protic | 100 | Used as a co-solvent to dissolve inorganic bases. Can also be used as the primary solvent in some "green chemistry" protocols.[15] |

Recommended Protocols for this compound

Given the substrate's electron-rich and sterically hindered nature, a robust catalytic system is recommended. Modern palladium pre-catalysts complexed with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are often superior to traditional catalysts like Pd(PPh₃)₄ for these challenging couplings.[4]

Protocol 1: General Conditions for Aryl Bromides and Iodides

This protocol provides a reliable starting point for coupling with more reactive aryl halides.

Reagents & Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl Halide (Ar-X, where X = Br, I) (1.0 equiv.)

  • Pd(dppf)Cl₂ (1-3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Nitrogen or Argon source

Step-by-Step Procedure:

  • To the reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (2 mol%).

  • Seal the vessel with a septum.

  • Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Using a syringe, add the degassed solvent system (e.g., for a 0.1 M reaction, add 10 mL of 4:1 dioxane/water per 1 mmol of aryl halide).

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Enhanced Conditions for Aryl Chlorides and Hindered Substrates

This protocol is designed for less reactive aryl chlorides or sterically demanding coupling partners, where oxidative addition and transmetalation are more difficult.

Reagents & Materials:

  • This compound (1.5 equiv.)

  • Aryl Chloride (Ar-Cl) (1.0 equiv.)

  • XPhos Pd G3 (a Buchwald pre-catalyst, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

  • Toluene and Water (e.g., 10:1 v/v) or 2-Methyl-THF

  • Reaction vessel, inert gas source

Step-by-Step Procedure:

  • To the reaction vessel, add the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), finely ground potassium phosphate (2.5 equiv.), and XPhos Pd G3 (1.5 mol%).

  • Establish an inert atmosphere as described in Protocol 1.

  • Add the degassed solvent (e.g., Toluene). If using a biphasic system, add the degassed water.

  • Stir vigorously and heat to 100-110 °C. The higher temperature is often necessary for activating aryl chlorides.[16]

  • Monitor the reaction progress. These reactions may require longer times (12-48 hours).

  • Follow the workup and purification procedure as described in Protocol 1.

Decision Workflow and Troubleshooting

The selection of an optimal system can be guided by a logical workflow.

Optimization_Workflow start Start: Couple with (2,3-diMeO-5-Me-Ph)B(OH)₂ halide_type What is the Aryl Halide? start->halide_type ar_br_i Aryl Bromide or Iodide halide_type->ar_br_i Reactive ar_cl Aryl Chloride halide_type->ar_cl Unreactive protocol1 Try Protocol 1: - Pd(dppf)Cl₂ - K₂CO₃ - Dioxane/H₂O @ 90°C ar_br_i->protocol1 protocol2 Try Protocol 2: - XPhos Pd G3 - K₃PO₄ - Toluene @ 110°C ar_cl->protocol2 check_yield Reaction Successful? protocol1->check_yield protocol2->check_yield end End: Product Isolated check_yield->end Yes troubleshoot Proceed to Troubleshooting Guide check_yield->troubleshoot No

Figure 2: Decision workflow for selecting initial reaction conditions.

Table 3: Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Ineffective catalyst for the substrate (e.g., using PPh₃ for an aryl chloride).2. Base is too weak or insoluble.3. Insufficient temperature. 1. Switch to a more active catalyst system (e.g., Buchwald ligand/pre-catalyst).[4]2. Switch to a stronger, more soluble base (e.g., K₂CO₃ → K₃PO₄).3. Increase temperature, switch to a higher-boiling solvent (e.g., THF → Toluene).
Protodeborylation Boronic acid is unstable under the reaction conditions (often base-mediated). This is a common failure mode.[3] 1. Use a milder base (e.g., KF).2. Use a higher concentration of reagents to favor the bimolecular coupling over decomposition.3. Use a boronic ester (e.g., pinacol ester) which is more stable.[3]4. Add the boronic acid portion-wise over the course of the reaction.
Homocoupling of Boronic Acid Often caused by the presence of oxygen or if the Pd(II) pre-catalyst is not efficiently reduced to Pd(0).[3] 1. Ensure thorough degassing of solvents and reaction vessel. Maintain a positive pressure of inert gas.[11]2. Use a pre-catalyst that forms the active Pd(0) species more cleanly.

| Formation of Palladium Black | Catalyst decomposition. Can be caused by high temperatures, presence of oxygen, or an inappropriate ligand/solvent combination. | 1. Add a small excess of the phosphine ligand to stabilize the catalyst.2. Lower the reaction temperature if possible.3. Ensure the system is rigorously deoxygenated. |

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Reddit user discussion. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonpolar and many polar non‐coordinating solvents promote Suzuki... [Diagram]. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(5), 5343-5349. Retrieved from [Link]

  • Sherwood, J., et al. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Reddit user discussion. (2024). Water content and suzuki reaction. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition in English, 41(22), 4176–4211. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. Retrieved from [Link]

  • ResearchGate. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • ResearchGate. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Suzuki-Miyaura Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • MDPI. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Retrieved from [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]

  • McLaughlin, M. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. Retrieved from [Link]

Sources

The Strategic Application of (2,3-Dimethoxy-5-methylphenyl)boronic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(2,3-Dimethoxy-5-methylphenyl)boronic acid has emerged as a pivotal structural motif in the landscape of medicinal chemistry, particularly in the design and synthesis of targeted therapies. Its unique electronic and steric properties make it an invaluable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures that are often at the core of highly selective and potent kinase inhibitors.[1] Boronic acids, in general, have gained significant traction in drug discovery, with several FDA-approved drugs containing this functionality, underscoring their therapeutic potential and favorable safety profiles.[2] This guide provides an in-depth exploration of the application of this compound, with a focus on its role in the development of Spleen Tyrosine Kinase (Syk) inhibitors, exemplified by the clinical-stage molecule, sovleplenib.

Application Focus: Crafting Selective Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[3] Dysregulation of Syk signaling is implicated in a multitude of autoimmune diseases and hematological malignancies, making it a prime therapeutic target.[4][5] The 2,3-dimethoxy-5-methylphenyl moiety, when incorporated into inhibitor scaffolds, has been shown to be a key determinant of both potency and selectivity.

The Causality Behind Experimental Choices: Structure-Activity Relationship (SAR) Insights

The development of potent and selective Syk inhibitors is a nuanced process of molecular design, where every functional group can significantly impact the final pharmacological profile. The discovery of sovleplenib, a potent and selective Syk inhibitor, provides a compelling case study on the importance of the this compound building block.[6]

Initial screening identified a hit compound with moderate Syk inhibitory activity (IC50 = 0.155 µM).[6] The subsequent optimization process involved a systematic exploration of various substituents on the phenyl ring. The introduction of the 2,3-dimethoxy-5-methylphenyl group was a critical step in enhancing potency and selectivity. Docking studies of a precursor to sovleplenib revealed that this moiety fits snugly into the ATP-binding pocket of the Syk kinase domain.[6] The methoxy groups can form key hydrogen bonds with residues in the hinge region of the kinase, while the methyl group can engage in favorable hydrophobic interactions. This specific substitution pattern is crucial for orienting the molecule within the active site to achieve optimal binding affinity and, consequently, potent inhibition.

Furthermore, the optimization of other parts of the molecule, in conjunction with the 2,3-dimethoxy-5-methylphenyl group, led to a significant improvement in the overall drug-like properties, including metabolic stability and a reduced risk of off-target effects, such as hERG inhibition.[6] This highlights the synergistic interplay between different structural components in achieving the desired therapeutic profile.

Data Presentation: Kinase Selectivity Profile of Sovleplenib

The selectivity of a kinase inhibitor is paramount to its safety and efficacy. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to adverse events. Sovleplenib, synthesized using this compound, exhibits a favorable selectivity profile.

Kinase TargetIC50 (µM)
SYK 0.025 [1][7]
FLT30.063[1][7]
KDR (VEGFR2)0.390[1][7]
LYN0.921[1][7]
FGFR23.214[1][7]
AUR A (Aurora Kinase A)3.969[1][7]

Note: This table represents publicly available data. A broader kinase panel screening is understood to have been conducted, but detailed results are not widely published.

The data clearly demonstrates that sovleplenib is a potent inhibitor of Syk, with significantly lower activity against other kinases. This high degree of selectivity is a key attribute that contributes to its promising clinical profile for the treatment of autoimmune diseases like immune thrombocytopenia (ITP).[3]

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for incorporating the (2,3-Dimethoxy-5-methylphenyl) moiety into heterocyclic scaffolds common in kinase inhibitors.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound with a Heterocyclic Halide

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a chlorinated pyrimidine derivative, a common core in kinase inhibitors.

Materials:

  • This compound (1.2 equivalents)

  • 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (3.0 equivalents)

  • 1,4-Dioxane (solvent)

  • Water (solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.0 eq), this compound (1.2 eq), and sodium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to create an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., a concentration of 0.1 M of the limiting reagent).

  • Degassing: Bubble nitrogen or argon gas through the solution for another 15-20 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl2 catalyst (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired biaryl product.

Mandatory Visualizations

Syk-Mediated B-Cell Receptor Signaling Pathway

Syk_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding Syk Syk BCR->Syk Recruitment & Activation Lyn->BCR Phosphorylation of ITAMs PLCg2 PLCγ2 Syk->PLCg2 Vav Vav Syk->Vav PI3K PI3K Syk->PI3K Downstream Downstream Signaling Cascades PLCg2->Downstream Vav->Downstream PI3K->Downstream Response Cellular Responses: - Proliferation - Survival - Differentiation Downstream->Response Sovleplenib Sovleplenib Sovleplenib->Syk Inhibition Suzuki_Workflow cluster_prep Reaction Preparation cluster_workup Work-up & Purification Start Combine Reactants: - Boronic Acid - Heterocyclic Halide - Base Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Solvents Add Solvents (Dioxane/Water) Inert->Solvents Degas Degas Solution Solvents->Degas Catalyst Add Pd Catalyst Degas->Catalyst Reaction Heat & Stir (80-100 °C) Catalyst->Reaction Quench Cool & Quench Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Biaryl Product Purify->Product

Caption: Step-by-step workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a highly valuable and strategic building block in medicinal chemistry for the synthesis of kinase inhibitors. Its application in the development of the selective Syk inhibitor sovleplenib underscores its importance in creating molecules with potent and specific pharmacological profiles. The detailed protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile reagent in their own discovery programs. The continued exploration of this and related boronic acids will undoubtedly lead to the discovery of new and improved targeted therapies for a range of diseases.

References

  • Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors. Haematologica. Available from: [Link]

  • Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors. Haematologica. Available from: [Link]

  • IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays. ResearchGate. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]

  • Preparation method for 2-amino-4, 6-dimethoxy pyrimidine. Google Patents.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available from: [Link]

  • Suzuki Coupling. Rose-Hulman Institute of Technology. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • HUTCHMED Announces that the Sovleplenib Phase III ESLIM-01 Study Met Its Primary Endpoint in Primary Immune Thrombocytopenia in China. HUTCHMED. Available from: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO Brasil. Available from: [Link]

  • (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Available from: [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available from: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available from: [Link]

  • Syk inhibitors in combination with hypomethylating agents. Google Patents.
  • THE LANCET Haematology: Sovleplenib for primary immune thrombocytopenia patients in China. Hutchmed. Available from: [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (2,3-Dimethoxy-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoborane and an organic halide or triflate has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry where the biaryl motif is a prevalent structural feature in many therapeutic agents.[3][4]

This application note provides a detailed guide to the experimental setup for the Suzuki-Miyaura cross-coupling reaction utilizing (2,3-Dimethoxy-5-methylphenyl)boronic acid . This specific boronic acid is of interest due to the presence of multiple electron-donating methoxy groups and a methyl group, which can influence the electronic and steric properties of the resulting biaryl product. Such substituted biaryls are valuable intermediates in the synthesis of novel compounds with potential biological activity.[5]

Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing cross-coupling reactions. The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design Considerations

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the reaction components. For a sterically hindered and electron-rich substrate like this compound, particular attention must be paid to the choice of catalyst, ligand, base, and solvent.

ParameterRecommended ChoiceRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium(II) and palladium(0) precatalysts that are readily activated in situ.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs)These ligands promote the oxidative addition and reductive elimination steps, which can be challenging with sterically hindered substrates.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A base is crucial for the activation of the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[7]
Solvent Toluene, Dioxane, THF, often with waterA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[7]
Temperature 80-110 °CElevated temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The specific quantities and reaction time may need to be optimized for different aryl bromides.

Experimental_Workflow start Start reagents Combine Aryl Bromide, This compound, and Base in a Flask start->reagents solvent Add Solvent reagents->solvent degas Degas the Mixture (e.g., with Argon) solvent->degas catalyst Add Palladium Precatalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive flow of the inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Safety Precautions:

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use fresh palladium precatalyst and ligand.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Ineffective baseTry a stronger base such as K₃PO₄ or Cs₂CO₃.
Homocoupling of boronic acid Presence of oxygenEnsure thorough degassing of the reaction mixture.
High catalyst loadingReduce the amount of palladium catalyst.
Protodeborylation Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the base is of high purity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.
  • Stanetty, C., et al. (2013). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Tetrahedron, 69(33), 6844-6853.
  • de la Rosa, F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich.
  • Strømsodd, E. A., et al. (2017). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 142, 337-345.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12547–12555.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Singh, U. P., & Singh, R. P. (2017). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Preprints.
  • Google Patents. (n.d.). EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • Veerabagu, U., & Arumugam, P. (2015). A novel route synthesis of alkanes from glycerol in two step process using Pd/SBA-15 catalyst.
  • Ncube, B., et al. (2011). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 16(5), 4064–4091.

Sources

Application Notes and Protocols: Bioconjugation Strategies with (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of (2,3-Dimethoxy-5-methylphenyl)boronic acid in Bioconjugation

Boronic acids have emerged as powerful and versatile tools in the field of bioconjugation, enabling the precise chemical modification of biomolecules such as proteins, peptides, and nucleic acids.[1][2][3] Their unique reactivity, low toxicity, and stability in aqueous environments make them ideal candidates for applications in drug delivery, diagnostics, and fundamental biological research.[4][5][6] Among the vast family of boronic acids, this compound presents a unique scaffold with distinct electronic properties that can be harnessed for various bioconjugation strategies. The presence of electron-donating methoxy and methyl groups on the phenyl ring enhances the nucleophilicity of the boronic acid, potentially influencing its reactivity in key bioconjugation reactions.

This application note provides an in-depth technical guide on the use of this compound in three key bioconjugation strategies:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: For the formation of stable carbon-carbon bonds.

  • Copper-Catalyzed Chan-Lam Cross-Coupling: For the creation of robust carbon-heteroatom (N, O) bonds.

  • Boronate Ester Formation with Diols: For reversible or stimuli-responsive linkages.

Each section will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into experimental design and optimization.

Strategy 1: Suzuki-Miyaura Cross-Coupling for Stable C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been successfully adapted for bioconjugation.[7][8][9] This palladium-catalyzed reaction forms a stable carbon-carbon bond between an organoborane (in this case, this compound) and an organohalide (e.g., an aryl iodide or bromide) on a biomolecule.[9] The electron-rich nature of this compound is anticipated to facilitate the transmetalation step in the catalytic cycle, potentially leading to higher reaction efficiencies.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The electron-donating groups on the this compound scaffold increase the electron density on the ipso-carbon, which can accelerate the rate-limiting transmetalation step where the organic moiety is transferred from boron to the palladium center.[10]

Suzuki_Miyaura Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (Biomolecule-X) Pd(0)Ln->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X (R = Biomolecule) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation with Ar-B(OH)2 Pd(II)_Complex->Transmetalation Diorganopalladium_Complex R-Pd(II)-Ar Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regenerates Catalyst Bioconjugate Biomolecule-Ar Reductive_Elimination->Bioconjugate

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling on a Model Protein

This protocol describes the conjugation of this compound to a protein containing a site-specifically incorporated p-iodophenylalanine.

Materials:

  • Protein with p-iodophenylalanine (1 mg/mL in PBS, pH 7.4)

  • This compound (10 mM stock in DMSO)

  • Palladium catalyst (e.g., Pd(OAc)2 with a water-soluble ligand like TPPTS, or a pre-formed water-soluble palladium complex) (1 mM stock in water)

  • Base (e.g., Sodium carbonate, 1 M stock in water)

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • DMSO (molecular biology grade)

  • PD-10 desalting columns

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 500 µL of the protein solution (0.5 mg)

    • 50 µL of 1 M sodium carbonate solution (final concentration 100 mM)

    • 5 µL of 10 mM this compound stock (final concentration 100 µM)

    • 5 µL of 1 mM palladium catalyst stock (final concentration 10 µM)

  • Incubation: Gently mix the reaction and incubate at 37°C for 2-4 hours with gentle agitation.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like N-acetylcysteine to a final concentration of 1 mM to sequester the palladium catalyst.

  • Purification: Remove the excess reagents and catalyst by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Analyze the purified protein conjugate by SDS-PAGE, mass spectrometry (ESI-MS or MALDI-TOF) to confirm successful conjugation, and UV-Vis spectroscopy to quantify the degree of labeling.

Data Presentation:

ParameterConditionRationale
Protein Concentration 1 mg/mLBalances reaction efficiency with protein stability.
Boronic Acid Concentration 100 µMA 100-fold excess over the protein ensures pseudo-first-order kinetics.
Palladium Catalyst 10 µMA catalytic amount is sufficient; higher concentrations can lead to protein precipitation.
Base 100 mM Na2CO3Essential for the transmetalation step.[8]
Temperature 37°CA mild temperature that promotes the reaction without denaturing the protein.
Reaction Time 2-4 hoursShould be optimized based on the reactivity of the specific protein and boronic acid.

Strategy 2: Chan-Lam Cross-Coupling for C-N and C-O Bond Formation

The Chan-Lam cross-coupling reaction offers a powerful alternative for bioconjugation, forming stable carbon-heteroatom bonds.[11][12] This copper-catalyzed reaction couples a boronic acid with an amine or alcohol, making it suitable for targeting lysine residues or the N-terminus of proteins.[13] The electron-rich nature of this compound can be advantageous in this reaction as well.

Mechanistic Rationale

The Chan-Lam coupling mechanism is thought to involve the formation of a copper(II)-boronic acid complex, followed by coordination of the nucleophile (amine or alcohol).[14] Reductive elimination from a copper(III) intermediate or a binuclear copper species then furnishes the desired C-N or C-O bond.[14] The electron-donating substituents on the arylboronic acid can facilitate the transmetalation from boron to copper.

Chan_Lam Cu(II) Cu(II) Boronic_Acid_Coordination Coordination with Ar-B(OH)2 Cu(II)->Boronic_Acid_Coordination Cu_Boronate_Complex [Cu(II)-O-B(OH)-Ar] Boronic_Acid_Coordination->Cu_Boronate_Complex Nucleophile_Coordination Coordination with Biomolecule-NH2/OH Cu_Boronate_Complex->Nucleophile_Coordination Ternary_Complex [Biomolecule-Nu-Cu(II)-Ar] Nucleophile_Coordination->Ternary_Complex Reductive_Elimination Reductive Elimination Ternary_Complex->Reductive_Elimination Reductive_Elimination->Cu(II) Regenerates Catalyst Bioconjugate Biomolecule-Nu-Ar Reductive_Elimination->Bioconjugate

Figure 2: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Experimental Protocol: Chan-Lam N-Arylation of a Peptide

This protocol details the N-terminal arylation of a model peptide using this compound.

Materials:

  • Peptide with a free N-terminus (1 mM stock in water)

  • This compound (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO4) (10 mM stock in water)

  • Pyridine (100 mM stock in water)

  • HEPES buffer (100 mM, pH 8.0)

  • DMSO (molecular biology grade)

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the following:

    • 100 µL of 100 mM HEPES buffer, pH 8.0

    • 10 µL of 1 mM peptide stock (final concentration 100 µM)

    • 20 µL of 10 mM this compound stock (final concentration 2 mM)

    • 10 µL of 10 mM CuSO4 stock (final concentration 1 mM)

    • 10 µL of 100 mM pyridine stock (final concentration 10 mM)

    • Adjust the final volume to 1 mL with water.

  • Incubation: Incubate the reaction at room temperature for 6-12 hours in an open-to-air vial to facilitate the oxidation of Cu(I) to Cu(II).

  • Purification: Purify the arylated peptide using a C18 SPE cartridge. Elute the product with an appropriate acetonitrile/water gradient.

  • Characterization: Analyze the purified peptide conjugate by HPLC and mass spectrometry (ESI-MS) to confirm the modification and assess purity.

Data Presentation:

ParameterConditionRationale
Peptide Concentration 100 µMA standard concentration for peptide modification reactions.
Boronic Acid Concentration 2 mMA significant excess is used to drive the reaction to completion.
Copper(II) Sulfate 1 mMA stoichiometric amount of copper is often required for efficient coupling.[14]
Pyridine 10 mMActs as a base and a ligand to facilitate the reaction.
pH 8.0A slightly basic pH deprotonates the amine nucleophile, increasing its reactivity.
Reaction Time 6-12 hoursChan-Lam couplings on biomolecules can be slower than Suzuki-Miyaura couplings.

Strategy 3: Boronate Ester Formation for Reversible Conjugation

The formation of boronate esters between boronic acids and 1,2- or 1,3-diols is a reversible process that is highly dependent on pH.[1][15] This property can be exploited to create stimuli-responsive bioconjugates that release a payload in an acidic environment, such as in endosomes or lysosomes.[16] this compound, like other phenylboronic acids, will readily form boronate esters with diol-containing biomolecules like glycoproteins or RNAs.

Mechanistic Rationale

Boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in aqueous solution.[15][17] The tetrahedral form is generally favored at higher pH and is more stable. Boronate ester formation can proceed through either form, but the stability of the resulting ester is pH-dependent.[15] The electron-donating groups on this compound will lower its pKa, favoring the tetrahedral boronate at a more neutral pH, which can influence the pH range of boronate ester stability.

Boronate_Ester cluster_0 Higher pH (e.g., 7.4) cluster_1 Lower pH (e.g., 5.0) Ar_B_OH2 Ar-B(OH)2 Boronate_Ester Boronate Ester (Stable) Ar_B_OH2->Boronate_Ester + Diol Biomolecule-Diol Ar_B_OH2_acid Ar-B(OH)2 Diol_acid Biomolecule-Diol Hydrolysis Hydrolysis (Cleavage) Hydrolysis->Ar_B_OH2_acid Hydrolysis->Diol_acid Boronate_Ester_acid Boronate Ester Boronate_Ester_acid->Hydrolysis

Figure 3: pH-dependent equilibrium of boronate ester formation and hydrolysis.

Experimental Protocol: pH-Responsive Release from a Glycoprotein

This protocol describes the conjugation of a fluorescently labeled this compound to a glycoprotein and subsequent pH-triggered release.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-conjugated) (1 mM stock in DMSO)

  • Glycoprotein (e.g., Horseradish Peroxidase, HRP) (1 mg/mL in PBS, pH 7.4)

  • PBS, pH 7.4

  • Acetate buffer, pH 5.0

  • PD-10 desalting columns

  • Fluorometer

Procedure:

  • Conjugation:

    • In a microcentrifuge tube, mix 500 µL of the glycoprotein solution with 5 µL of the 1 mM fluorescent boronic acid stock.

    • Incubate at room temperature for 1 hour.

  • Purification of the Conjugate:

    • Remove unbound fluorescent boronic acid using a PD-10 desalting column equilibrated with PBS, pH 7.4.

  • pH-Triggered Release:

    • Divide the purified conjugate into two equal aliquots.

    • To one aliquot, add an equal volume of PBS, pH 7.4 (control).

    • To the other aliquot, add an equal volume of acetate buffer, pH 5.0.

    • Incubate both samples at 37°C for 1 hour.

  • Analysis:

    • Separate the protein from the released fluorescent boronic acid for both samples using a PD-10 desalting column equilibrated with the respective buffers.

    • Measure the fluorescence of the protein-containing fractions and the small molecule fractions. A higher fluorescence in the small molecule fraction of the pH 5.0 sample indicates successful release.

Data Presentation:

pHRelative Fluorescence (Protein Fraction)Relative Fluorescence (Small Molecule Fraction)Interpretation
7.4 HighLowBoronate ester is stable, and the fluorescent probe remains conjugated to the glycoprotein.
5.0 LowHighBoronate ester is hydrolyzed, releasing the fluorescent probe from the glycoprotein.

Conclusion

This compound is a valuable reagent for bioconjugation, offering a unique reactivity profile due to its electron-rich aromatic ring. The protocols outlined in this application note provide a starting point for researchers to explore its utility in Suzuki-Miyaura and Chan-Lam cross-coupling reactions for creating stable bioconjugates, as well as in boronate ester formation for developing stimuli-responsive systems. As with any bioconjugation strategy, optimization of reaction conditions for each specific biomolecule is crucial for achieving high efficiency and preserving biological function.

References

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  • Request PDF. (n.d.). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ResearchGate. [Link]

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  • Purohit, T., & Xu, B. (2020). Arylation Chemistry for Bioconjugation. Bioconjugate Chemistry, 31(5), 1265-1280. [Link]

  • Request PDF. (n.d.). Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents. ResearchGate. [Link]

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  • Li, J., & Chen, P. R. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews, 53(2), 534-556. [Link]

  • Kastrissian, M. V., et al. (2020). High Fidelity Suzuki–Miyaura Coupling for the Synthesis of DNA Encoded Libraries Enabled by Micelle Forming Surfactants. Bioconjugate Chemistry, 31(1), 116-122. [Link]

  • Ohata, J., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(14), 5483-5487. [Link]

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  • N. N. (2014). Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. Polymer Chemistry, 5(11), 3681-3689. [Link]

  • Kumar, A., et al. (2021). Palladium-catalysed cyclisation of ynamides and propargyl tethered iodosulfonamides with boronic acids leading to benzosultams. Organic & Biomolecular Chemistry, 19(42), 9204-9215. [Link]

  • Ball, Z. T. (2019). Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents. Accounts of Chemical Research, 52(4), 996-1006. [Link]

  • Yesilyurt, V., et al. (2019). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 31(16), 5933-5957. [Link]

  • Wu, H., & Hynes, J., Jr. (2010). Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids. Organic Letters, 12(6), 1192-1195. [Link]

  • Royal, G., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Inorganic Chemistry, 61(45), 18023-18032. [Link]

  • Watson, A. J. B., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942-3950. [Link]

  • van Kasteren, S. I., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 29(3), 643-648. [Link]

  • Stolowitz, M. L., et al. (2001). Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. Bioconjugate Chemistry, 12(2), 229-239. [Link]

  • Creative Commons. (n.d.). Bioorthogonal Suzuki–Miyaura Cross-linking: Transforming Responsive Hydrogels into Permanent Polymer Networks. [Link]

  • Morken, J. P., et al. (2022). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Journal of the American Chemical Society, 144(1), 213-218. [Link]

  • Molander, G. A., & Trice, S. L. J. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society, 132(50), 17701-17703. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Procter, D. J., et al. (2024). Cu-Catalyzed Coupling of Aliphatic Amines with Alkylboronic Esters. Angewandte Chemie International Edition, 63(15), e202319231. [Link]

  • N. N. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle. Bioconjugate Chemistry, 30(6), 1641-1647. [Link]

  • Request PDF. (n.d.). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. ResearchGate. [Link]

  • Li, J., & Chen, P. R. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews, 53(2), 534-556. [Link]

  • Bajusz, D., & Keserű, G. M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2975. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414-7427. [Link]

Sources

Application Notes and Protocols for (2,3-Dimethoxy-5-methylphenyl)boronic acid in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Role of Aryl Boronic Acids in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex chemical bonds under remarkably mild conditions.[1][2] This approach harnesses the energy of photons to generate highly reactive intermediates from stable precursors, often with exceptional control and selectivity.[3] Within this field, the use of organoboron reagents, particularly boronic acids, as radical precursors has garnered significant attention.[1] While traditionally employed in transition-metal-catalyzed cross-coupling reactions, the unique electronic properties of boronic acids make them amenable to single-electron transfer (SET) processes central to photoredox catalysis.

This application note focuses on (2,3-Dimethoxy-5-methylphenyl)boronic acid as a representative electron-rich aryl boronic acid for applications in photoredox catalysis. The electron-donating methoxy and methyl substituents on the aromatic ring are expected to lower its oxidation potential, making it an excellent candidate for oxidative quenching of a photocatalyst's excited state. We will explore its potential applications in key photoredox transformations, provide detailed mechanistic insights, and present robust experimental protocols for its use in generating aryl radicals for carbon-carbon bond formation.

Core Principle: Activation of Boronic Acids in Photoredox Cycles

Aryl boronic acids, in their native state, often possess high oxidation potentials that hinder direct oxidation by common photocatalysts.[1] To overcome this, a key strategy involves the formation of a more redox-active species through Lewis base catalysis. A Lewis base can coordinate to the empty p-orbital of the boron atom, forming an ate-complex. This complex is significantly more electron-rich and thus more easily oxidized via a single-electron transfer (SET) process with an excited photocatalyst.

It is also important to note that aryl boronic acids can exist in equilibrium with their trimeric boroxine form in solution. This trimer can also interact with Lewis bases to form a redox-active complex that participates in the photocatalytic cycle.

Application I: Giese-Type Addition to Electron-Deficient Olefins

A prominent application of aryl radicals generated from boronic acids via photoredox catalysis is their addition to electron-deficient olefins, commonly known as a Giese-type reaction. This reaction allows for the formation of new carbon-carbon bonds in a redox-neutral fashion.

Proposed Catalytic Cycle

The proposed mechanism for the Giese-type addition of this compound to an electron-deficient olefin is depicted below.

Giese_Reaction PC Photocatalyst (PC) PC_star PC* PC->PC_star PC_reduced PC- PC_star->PC_reduced SET Ar_BOH This compound (ArB(OH)2) Ate_complex [ArB(OH)2-LB] Ar_BOH->Ate_complex LB Lewis Base (LB) Ar_radical Aryl Radical (Ar•) Ate_complex->Ar_radical Oxidation & Fragmentation Radical_adduct Radical Adduct Ar_radical->Radical_adduct + Olefin Olefin Electron-Deficient Olefin Product C-C Coupled Product Radical_adduct->Product PC_reduced->PC SET PC_reduced->Radical_adduct

Figure 1: Proposed catalytic cycle for the Giese-type addition.

Mechanistic Explanation:

  • Excitation: The photocatalyst (PC) absorbs visible light to reach its excited state (PC*).

  • Ate-Complex Formation: this compound reacts with a Lewis base (LB) to form a redox-active ate-complex.

  • Oxidative Quenching: The excited photocatalyst (PC*) is oxidatively quenched by the ate-complex in a single-electron transfer (SET) event, generating the reduced photocatalyst (PC-) and an aryl radical after fragmentation of the oxidized boronic acid complex.

  • Radical Addition: The generated aryl radical adds to the electron-deficient olefin to form a radical adduct.

  • Reduction and Catalyst Regeneration: The radical adduct is reduced by the reduced photocatalyst (PC-), affording the final C-C coupled product and regenerating the ground-state photocatalyst.

Experimental Protocol: Giese-Type Addition

Materials:

  • This compound

  • Electron-deficient olefin (e.g., methyl acrylate)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst)

  • Lewis Base (e.g., quinuclidin-3-ol or 4-dimethylaminopyridine (DMAP))

  • Anhydrous solvent (e.g., acetonitrile or dimethylformamide (DMF))

  • Schlenk flask or vial with a magnetic stir bar

  • Blue LED light source (450 nm)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a Schlenk flask or vial, add this compound (0.2 mmol, 1.0 equiv.), the photocatalyst (1-2 mol%), and the Lewis base (10-20 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (2.0 mL) and the electron-deficient olefin (0.4-0.8 mmol, 2-4 equiv.) via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C-C coupled product.

Data Summary: Representative Substrate Scope

The following table illustrates the expected reactivity of this compound with various electron-deficient olefins based on established literature for similar aryl boronic acids.

EntryOlefinProductExpected Yield (%)
1Methyl AcrylateMethyl 3-(2,3-dimethoxy-5-methylphenyl)propanoate80-95
2Acrylonitrile3-(2,3-dimethoxy-5-methylphenyl)propanenitrile75-90
3N,N-Dimethylacrylamide3-(2,3-dimethoxy-5-methylphenyl)-N,N-dimethylpropanamide70-85
4Methyl Vinyl Ketone4-(2,3-dimethoxy-5-methylphenyl)butan-2-one65-80

Application II: Oxidative Hydroxylation

Another valuable transformation of aryl boronic acids enabled by photoredox catalysis is their conversion to phenols through oxidative hydroxylation. This method provides a green alternative to traditional hydroxylation methods that often require harsh oxidants.

Proposed Catalytic Cycle

The proposed mechanism for the oxidative hydroxylation of this compound is outlined below.

Hydroxylation PC Photocatalyst (PC) PC_star PC* PC->PC_star Base Base (e.g., Et3N) PC_reduced PC- PC_star->PC_reduced SET PC_reduced->PC SET O2 Oxygen (O2) PC_reduced->O2 Superoxide Superoxide (O2•−) O2->Superoxide Reduction Intermediate [ArB(OH)2(O2•−)] Superoxide->Intermediate + ArB(OH)2 Ar_BOH This compound (ArB(OH)2) Product Phenol Product Intermediate->Product

Figure 2: Proposed catalytic cycle for oxidative hydroxylation.

Mechanistic Explanation:

  • Excitation and Reductive Quenching: The photocatalyst is excited by visible light. In the presence of a sacrificial electron donor (e.g., triethylamine), the excited photocatalyst undergoes reductive quenching to form the reduced photocatalyst (PC-).

  • Superoxide Formation: The reduced photocatalyst transfers an electron to molecular oxygen, which is typically present in the reaction atmosphere (air), to generate a superoxide radical anion (O₂•⁻).

  • Reaction with Boronic Acid: The superoxide radical anion attacks the Lewis acidic boron center of this compound.

  • Rearrangement and Product Formation: The resulting intermediate undergoes rearrangement and subsequent hydrolysis to yield the corresponding phenol, 2,3-Dimethoxy-5-methylphenol.

Experimental Protocol: Oxidative Hydroxylation

Materials:

  • This compound

  • Photocatalyst (e.g., a porphyrin-based catalyst or an iridium complex)

  • Base (e.g., triethylamine (Et₃N))

  • Solvent (e.g., acetonitrile/water mixture)

  • Reaction vessel (e.g., round-bottom flask)

  • Blue or Green LED light source

  • Magnetic stir plate

Procedure:

  • In a round-bottom flask, dissolve this compound (0.2 mmol, 1.0 equiv.) and the photocatalyst (1-5 mol%) in the chosen solvent system.

  • Add the base (e.g., triethylamine, 2-3 equiv.).

  • Stir the reaction mixture, open to the air, under irradiation with the appropriate wavelength LED light source at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup to remove the base and other water-soluble components.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the pure phenol.

Conclusion and Outlook

This compound serves as an excellent model substrate for exploring the synthetic potential of electron-rich aryl boronic acids in photoredox catalysis. The methodologies described herein for Giese-type additions and oxidative hydroxylations are robust and showcase the versatility of this class of compounds in forming C-C and C-O bonds under mild, light-driven conditions. The electron-donating nature of the substituents on the phenyl ring facilitates the key oxidative single-electron transfer step, making it a highly reactive precursor for aryl radicals. These protocols provide a solid foundation for researchers and drug development professionals to incorporate photoredox strategies into their synthetic workflows, enabling the construction of complex molecular architectures with high efficiency and selectivity. Further exploration of other photoredox-mediated transformations with this and similar boronic acids is a promising avenue for future research.

References

  • Lima, F., et al. (2017). A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters. Angewandte Chemie International Edition, 56(45), 14089-14093. [Link]

  • Kim, H. J., et al. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Molecules, 26(16), 4995. [Link]

  • Nasu, K., et al. (2015). Visible-light, photoredox catalyzed, oxidative hydroxylation of arylboronic acids using a metal-organic framework containing tetrakis(carboxyphenyl)porphyrin groups. Chemical Communications, 51(89), 16103-16106. [Link]

  • Chen, Y., et al. (2022). Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. Organic Letters, 24(11), 2130-2135. [Link]

  • Lima, F. (2017). A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters. University of Cambridge. [Link]

  • Larraufie, M.-H. (2017). Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives. Apollo - University of Cambridge Repository. [Link]

  • Oliva, M., et al. (2021). Boronic Acids and Their Derivatives as Continuous-Flow-Friendly Alkyl Radical Precursors. Accounts of Chemical Research, 54(17), 3449-3462. [Link]

  • Glass, R. S., et al. (2021). Mechanistic Investigations of Photocatalytic Systems by Pump-Pump-Probe Spectroscopy. The Journal of Physical Chemistry B, 125(34), 9647-9661. [Link]

  • Gemoets, H. P. L., et al. (2020). Merging dual photoredox/cobalt catalysis and boronic acid (derivatives) activation for the Minisci reaction. Chemical Science, 11(13), 3467-3474. [Link]

  • Nasu, K., et al. (2015). Visible-light, photoredox catalyzed, oxidative hydroxylation of arylboronic acids using a metal–organic framework containing tetrakis(carboxyphenyl)porphyrin groups. Chemical Communications, 51(89), 16103-16106. [Link]

  • Yurash, B. A., et al. (2020). Concentration-Dependent Aggregation of Methylene Blue Acting as a Photoredox Catalyst. The Journal of Physical Chemistry A, 124(40), 8247-8257. [Link]

  • Lee, S. H., et al. (2019). Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination. Journal of the American Chemical Society, 141(36), 14348-14357. [Link]

  • Ravelli, D., et al. (2016). The photophysics of photoredox catalysis: a roadmap for catalyst design. Chemical Society Reviews, 45(22), 6289-6299. [Link]

  • Lima, F. M. (2017). (Open Access) A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters. SciSpace. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Low Yields in Suzuki Coupling with (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges associated with Suzuki-Miyaura cross-coupling reactions involving (2,3-Dimethoxy-5-methylphenyl)boronic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome low yields and other common issues encountered when working with this sterically hindered and electronically rich substrate.

Troubleshooting Guide

This section addresses specific problems you might be facing during your experiments.

Q1: I'm observing very low or no conversion of my starting materials. What are the primary causes and how can I fix this?

Low conversion is a common issue when dealing with sterically hindered boronic acids like this compound. The bulky methoxy groups ortho to the boronic acid can significantly impede key steps in the catalytic cycle.

Root Causes & Solutions:

  • Steric Hindrance: The primary culprit is often the steric bulk from the two ortho-methoxy groups and the 5-methyl group. This bulkiness hinders the transmetalation step, where the aryl group is transferred from boron to the palladium center.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can better accommodate the hindered boronic acid.[1] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such demanding substrates.[1]

  • Inactive Catalyst: The active catalyst in a Suzuki coupling is the Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ for the reaction to proceed.[3]

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or air-stable Pd(II) precatalysts that readily form the active Pd(0) species under the reaction conditions. Ensure your catalyst has not degraded due to improper storage.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Solution: A thorough screening of these parameters is often necessary. A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than weaker bases like sodium carbonate (Na₂CO₃) for hindered couplings.[4][5] Anhydrous conditions using a base like K₃PO₄ can also be beneficial if protodeboronation is a suspected side reaction.[4] Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[6][7]

Q2: My main side product is the homocoupled biaryl from the boronic acid. How can I prevent this?

The formation of 3,3',4,4'-tetramethoxy-6,6'-dimethylbiphenyl, the homocoupling product of this compound, is a common side reaction, especially in the presence of oxygen.[3]

Root Causes & Solutions:

  • Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid.[3][8]

    • Solution: It is crucial to thoroughly degas your solvent and run the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[3] This can be achieved by bubbling the inert gas through the solvent or by using the freeze-pump-thaw method.

  • Palladium(II) Mediated Homocoupling: The Pd(II) precatalyst can be reduced to Pd(0) by two molecules of the boronic acid, leading to the formation of the homocoupled product.[9]

    • Solution: Using a pre-formed Pd(0) catalyst or a precatalyst that is efficiently reduced by other means can minimize this side reaction. Additionally, ensuring the oxidative addition of the aryl halide to the Pd(0) catalyst is faster than the homocoupling pathway is key. This can often be achieved by optimizing the ligand and reaction temperature.

Q3: I'm observing a significant amount of protodeboronation, leading to the formation of 2,3-dimethoxy-5-methylbenzene. What can I do to minimize this?

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[10] This is a frequent and often frustrating side reaction in Suzuki couplings.

Root Causes & Solutions:

  • Presence of Protic Sources: The combination of a base and a protic solvent (like water or alcohols) can facilitate protodeboronation.[10]

    • Solution: While water is often necessary for the activity of certain bases, using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be effective.[4] If a protic solvent is required, minimizing its amount or using a less protic co-solvent might help.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.

    • Solution: Optimize the reaction to proceed at the lowest possible temperature for the shortest time necessary for completion. This can be achieved by using a more active catalyst system (e.g., a more electron-rich and bulky ligand).[11]

  • Boronic Acid Stability: Some boronic acids are inherently more prone to protodeboronation.[12]

    • Solution: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or an MIDA boronate ester.[10] These derivatives often exhibit greater stability and release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[10]

Frequently Asked Questions (FAQs)

Q4: What are the optimal starting conditions for a Suzuki coupling with this compound?

While every reaction requires specific optimization, a good starting point for this challenging substrate would be:

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Pd(II) precatalyst (e.g., XPhos Pd G3)Readily forms the active Pd(0) species.[3][13]
Ligand A bulky, electron-rich phosphine (e.g., SPhos, XPhos)Overcomes steric hindrance and promotes efficient catalysis.[1][11][14]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger bases are often more effective for hindered substrates.[4][5]
Solvent Degassed Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 ratio)Common solvent systems for Suzuki couplings.[6][7]
Temperature 80-110 °CA balance between reaction rate and potential side reactions.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxygen-mediated side reactions.[3]
Q5: How do the electronic properties of the two methoxy groups on the boronic acid affect the reaction?

The two methoxy groups are electron-donating, which increases the electron density on the aromatic ring.

  • Positive Effect: This increased electron density makes the ipso-carbon (the carbon attached to boron) more nucleophilic, which can facilitate the transmetalation step.[2]

  • Potential Negative Effect: The ortho-methoxy group can potentially chelate to the palladium center, which might alter the geometry of the complex and could either be beneficial or detrimental depending on the specific ligand and substrate.[15]

Q6: I'm struggling with the purification of my final product due to its polarity and the presence of boronic acid-related impurities. Any suggestions?

Purification can be challenging due to the polarity of the product and byproducts.

  • Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with a basic solution (e.g., 1M NaOH) can help remove unreacted boronic acid and its byproducts. This is followed by washing with water and brine to remove any remaining inorganic salts.

  • Acid-Base Extraction: If your product is not base-sensitive, an acid-base extraction can be a powerful purification technique to remove boronic acid impurities.

  • Column Chromatography: For column chromatography, a gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar system might be necessary to separate the product from polar impurities. Sometimes, using a different solvent system (e.g., dichloromethane/methanol) can provide better separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Workflow and Diagrams

Troubleshooting Workflow for Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.

Troubleshooting_Workflow cluster_analysis Problem Identification cluster_solutions Optimization Strategies start Low Yield Observed check_conditions Verify Core Reaction Conditions (Inert Atmosphere, Degassed Solvent, Reagent Purity) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude unreacted_sm Mainly Unreacted Starting Materials analyze_crude->unreacted_sm Low Conversion side_products Significant Side Products (Homocoupling, Protodeboronation) analyze_crude->side_products Byproducts Observed complex_mixture Complex Mixture / Decomposition analyze_crude->complex_mixture Multiple Products optimize_catalyst Optimize Catalyst System: - Bulky, electron-rich ligand (SPhos, XPhos) - Increase catalyst loading unreacted_sm->optimize_catalyst optimize_base_solvent Optimize Base & Solvent: - Stronger base (K3PO4, Cs2CO3) - Screen solvents (Toluene, Dioxane, THF) unreacted_sm->optimize_base_solvent side_products->check_conditions Homocoupling -> Check Inertness protect_boronic_acid Protect Boronic Acid: - Convert to pinacol or MIDA ester side_products->protect_boronic_acid Protodeboronation complex_mixture->optimize_catalyst Try Milder Catalyst optimize_temp_time Optimize Temperature & Time: - Screen temperatures (80-120°C) - Monitor reaction kinetics complex_mixture->optimize_temp_time Lower Temperature optimize_catalyst->optimize_temp_time optimize_base_solvent->optimize_temp_time end_point Improved Yield optimize_temp_time->end_point protect_boronic_acid->end_point Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X OA Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 R²-B(OR)₂ Base TM Transmetalation PdII_R1R2->Pd0 R¹-R² RE Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Base and Ligand Screening

This protocol provides a systematic approach to optimizing the reaction conditions for your specific aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Your aryl halide (1.0 equivalent, limiting reagent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the aryl halide, boronic acid, base, palladium precatalyst, and ligand to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add the degassed solvent to the vial to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction Setup: Seal the vial and place it in a preheated aluminum block on a stirrer hotplate.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the conversion and the relative amounts of product and major side products.

By running a parallel set of these reactions with different ligands, bases, and solvents, you can efficiently identify the optimal conditions for your specific Suzuki coupling.

References

  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • Protodeboronation - Wikipedia.
  • A Comparative Analysis of the Reactivity of (2-Cyano-3-methoxyphenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling - Benchchem.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Suzuki Coupling Reaction's mechanism & Examples | NROChemistry.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate.
  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.
  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. - Semantic Scholar.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI.
  • This compound.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society.
  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF - ResearchGate.

Sources

preventing protodeboronation of (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

2,3-Dimethoxy-5-methylphenyl)boronic acid

Welcome to the dedicated technical support guide for researchers utilizing (2,3-Dimethoxy-5-methylphenyl)boronic acid in their synthetic endeavors. This resource is designed to provide in-depth troubleshooting advice and preventative strategies, focusing on the common yet critical challenge of protodeboronation. Our goal is to empower you with the mechanistic understanding and practical solutions required to ensure the success of your cross-coupling reactions.

Understanding the Challenge: Why is This Boronic Acid Prone to Protodeboronation?

This compound is a valuable building block, but its chemical nature makes it particularly susceptible to protodeboronation, an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond.[1] This susceptibility is rooted in its electronic properties:

  • High Electron Density: The phenyl ring is decorated with two electron-donating methoxy groups (-OCH₃) and one methyl group (-CH₃). This significantly increases the electron density on the aromatic ring, particularly at the ipso-carbon (the carbon atom bonded to boron).

  • Increased Nucleophilicity: The enriched electron density makes the ipso-carbon more nucleophilic and thus more susceptible to attack by a proton (protonolysis), leading to the cleavage of the carbon-boron bond.[2]

This process directly competes with the desired transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling, leading to reduced yields of the target molecule and the formation of 1,2-dimethoxy-4-methylbenzene as a major byproduct.[1][3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments in a direct question-and-answer format.

Question: My Suzuki-Miyaura reaction yield is disappointingly low, and I've isolated a significant amount of 1,2-dimethoxy-4-methylbenzene. What is happening?

Answer: You are observing the classic outcome of protodeboronation.[1] The desired cross-coupling reaction and the undesired protodeboronation are competing pathways. If the rate of protodeboronation is comparable to or faster than the rate of transmetalation onto the palladium center, a significant portion of your boronic acid will be consumed, forming the protodeboronated byproduct and stalling the productive catalytic cycle.[4]

Question: I'm seeing significant decomposition of my boronic acid even before the reaction has proceeded for very long. What are the primary factors I should investigate?

Answer: The stability of your boronic acid is highly dependent on the reaction conditions. The key factors that accelerate protodeboronation are the choice of base, the presence of water (or other protic sources), and temperature.[5]

  • Base-Catalyzed Pathway: In the presence of a base (especially strong aqueous bases), the boronic acid forms a more reactive boronate species (Ar-B(OH)₃⁻).[6] While this boronate is necessary for transmetalation, it is also highly susceptible to protonolysis by water, which acts as the proton source.[1][6][7]

  • Temperature: Higher temperatures can increase the rate of both the desired reaction and the undesired protodeboronation. Finding the optimal temperature is crucial.[5]

Question: Can the palladium catalyst itself be causing the protodeboronation?

Answer: Yes, this is a less commonly assumed but significant pathway. While base-catalyzed protodeboronation is well-known, recent studies have shown that palladium complexes, particularly those with bulky phosphine ligands, can directly catalyze protodeboronation.[8] If you observe significant protodeboronation that cannot be explained by the base alone, your catalyst system may be a contributing factor.[8]

Preventative Strategies & Optimized Protocols

Mitigating protodeboronation requires a multi-faceted approach focused on tipping the kinetic balance in favor of the desired cross-coupling reaction.

Strategic Selection of Reaction Parameters

Careful optimization of your reaction conditions is the first line of defense.

ParameterRecommendationRationale
Base Use weaker, non-hydroxide bases. Potassium carbonate (K₂CO₃) , caesium carbonate (Cs₂CO₃) , or potassium phosphate (K₃PO₄) are excellent starting points.[9]Strong bases like NaOH or KOH in aqueous solutions create a high concentration of the reactive boronate, accelerating protodeboronation.[6][7] Weaker bases maintain a lower, steady-state concentration of the active boronate species.
Solvent Employ anhydrous or minimally aqueous solvent systems. Toluene, dioxane, or 2-MeTHF are good choices. If water is necessary, use the minimum amount required.[5]Water is the primary proton source for the base-catalyzed protodeboronation pathway.[1] Reducing its concentration directly slows this undesired reaction.
Temperature Run the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[5]Lowering the temperature can disproportionately slow the rate of protodeboronation compared to the productive cross-coupling, improving the overall yield.
Catalyst System Use a highly active catalyst system to accelerate the desired reaction. Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote rapid oxidative addition and transmetalation.[4]The goal is to make the rate of transmetalation significantly faster than the rate of protodeboronation. A more active catalyst ensures the boronic acid is consumed in the productive cycle before it can decompose.[1]
The Boronic Acid Pinacol Ester (BPin) Strategy

One of the most robust methods to prevent premature protodeboronation is to use the corresponding boronic acid pinacol ester, this compound pinacol ester.

  • Enhanced Stability: Pinacol esters are significantly more stable than their corresponding boronic acids.[10][11][12] They are less prone to hydrolysis and decomposition on the shelf and under many reaction conditions.[11][13]

  • Slow Release Mechanism: Under the reaction conditions, the pinacol ester slowly hydrolyzes to generate the active boronic acid in situ. This "slow-release" strategy maintains a very low concentration of the sensitive boronic acid at any given time, minimizing its opportunity to undergo protodeboronation while still allowing it to participate in the catalytic cycle.[1][14][15]

G cluster_0 Problem Identification cluster_1 Solution Implementation cluster_2 Mechanism of Action cluster_3 Outcome start Low Yield & High Protodeboronation with Boronic Acid ester Synthesize or Purchase (2,3-Dimethoxy-5-methylphenyl)boronic acid pinacol ester start->ester Adopt Ester Strategy reaction Set up Suzuki Coupling using the Pinacol Ester ester->reaction hydrolysis Slow in-situ Hydrolysis of Ester to Boronic Acid (Rate-Limiting Release) reaction->hydrolysis low_conc Maintains Low [Boronic Acid] in solution hydrolysis->low_conc kinetics Rate (Transmetalation) >> Rate (Protodeboronation) low_conc->kinetics end Improved Yield of Desired Product kinetics->end

Caption: Workflow for mitigating protodeboronation using a pinacol ester.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation when using this compound or its pinacol ester.

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the boronic acid pinacol ester, potassium phosphate, Pd₂(dba)₃, and SPhos.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing (Optional but Recommended): Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and side reactions like homocoupling.[3]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of the product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Competing Pathways

The core of the problem is the competition between the productive catalytic cycle and the off-cycle protodeboronation.

G ArBOH Ar-B(OH)₂ ArBOX Ar-B(OH)₃⁻ ArBOH->ArBOX Activation Base Base (e.g., K₃PO₄) + H₂O Transmetalation Transmetalation ArBOX->Transmetalation Protodeboronation Protodeboronation ArBOX->Protodeboronation Off-Cycle Pathway Pd_L2 Pd(0)L₂ Ar_Pd_X Ar'-Pd(II)-X (from Oxidative Addition) Ar_Pd_X->Transmetalation Ar_Pd_Ar Ar-Pd(II)-Ar' Transmetalation->Ar_Pd_Ar Productive Pathway Ar_Pd_Ar->Pd_L2 Reductive Elimination Product Ar-Ar' (Desired Product) Ar_Pd_Ar->Product Proton Proton Source (e.g., H₂O) Proton->Protodeboronation Byproduct Ar-H (Byproduct) Protodeboronation->Byproduct

Caption: Competing Suzuki-Miyaura and Protodeboronation pathways.

References

  • Protodeboronation - Wikipedia . Wikipedia. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Knapp, D. M., et al. (2018). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Gill, D. M., et al. (2018). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol Research Portal. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • Melvin, P. R., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Catalysis, 12(20), 12693-12705. [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37531-37535. [Link]

  • The Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis: A Versatile Tool. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(15), 6245-6259. [Link]

  • Budiman, Y. P., et al. (2020). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster presented at a conference. [Link]

  • Carrow, B. P. & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. The Baran Lab, Scripps Research. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • For the pro's (Suzuki). Reddit. [Link]

  • Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. ResearchGate. [Link]

  • Carrow, B. P. & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Protodeboronation product. Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low. ResearchGate. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

Sources

troubleshooting side reactions with electron-rich boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Troubleshooting Side Reactions with Electron-Rich Boronic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into troubleshooting common side reactions encountered when using electron-rich boronic acids in cross-coupling reactions. By understanding the underlying mechanisms, you can effectively mitigate these issues and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Section 1: The Challenge of Protodeboronation

Q1: I'm observing significant formation of a byproduct that corresponds to the protonated version of my electron-rich starting material. What is happening and why is it so prevalent with my substrate?

A1: You are observing protodeboronation, a common and often frustrating side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[1] This reaction is particularly prevalent with electron-rich aryl boronic acids because the electron-donating groups on the aromatic ring increase the electron density on the carbon atom bonded to boron. This increased nucleophilicity makes the carbon more susceptible to protonolysis, especially under the basic aqueous conditions often used in Suzuki-Miyaura couplings.[2][3]

The mechanism can be catalyzed by either acid or base.[1][4] In the context of a typical Suzuki coupling, the base-catalyzed pathway is the primary concern. The base (e.g., hydroxide) attacks the Lewis acidic boron atom to form a more electron-rich boronate species. This boronate is then protonated by a proton source, typically water or an alcohol solvent, leading to the undesired arene byproduct.[1][2]

Q2: How can I effectively minimize protodeboronation in my Suzuki-Miyaura coupling reaction?

A2: Minimizing protodeboronation requires a multi-faceted approach that focuses on accelerating the desired cross-coupling pathway to outcompete the undesired protonolysis. Here are several strategies, ranging from simple adjustments to more comprehensive changes:

  • Choice of Base: The base is critical. While strong bases are needed to form the active boronate, excessively harsh conditions can accelerate protodeboronation.[3]

    • Recommendation: Switch from strong hydroxide bases (NaOH, KOH) to milder carbonate or phosphate bases. Potassium phosphate (K₃PO₄) is often an excellent choice for sensitive substrates as it is sufficiently basic to promote transmetalation but is less aggressive in promoting protodeboronation.[5] For extremely sensitive systems, weaker bases like cesium fluoride (CsF) or potassium acetate (KOAc) under anhydrous conditions can be effective.[6]

  • Solvent System: The presence of water can be a double-edged sword. It's often necessary to dissolve the inorganic base, but it's also the primary proton source for protodeboronation.

    • Recommendation: Minimize the amount of water in your reaction. Use a solvent system like 1,4-dioxane or toluene with a minimal amount of water (e.g., a 10:1 ratio) just sufficient to dissolve the base.[7][8] In some cases, moving to a completely anhydrous system with a soluble organic base may be the best solution.[9]

  • Catalyst System: The goal is to make the catalytic cycle as fast as possible.

    • Recommendation: Employ modern, highly active catalyst systems. Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) can significantly accelerate the rate-limiting steps of oxidative addition and reductive elimination, thus favoring the desired reaction.[5] This rapid turnover minimizes the time the boronic acid spends in its activated, vulnerable state.[1]

  • "Slow Release" Strategy: Instead of using the boronic acid directly, you can use a more stable derivative that slowly releases the active boronic acid into the reaction medium.

    • Recommendation: Convert your electron-rich boronic acid into a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][10][11][12] These derivatives are more resistant to protodeboronation and release the boronic acid in situ under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[1][13]

Section 2: Preventing Unwanted Homocoupling

Q3: Besides my desired product, I'm isolating a significant amount of a biaryl product derived from two molecules of my boronic acid coupling together. What causes this homocoupling?

A3: This side reaction is the oxidative homocoupling of your boronic acid, often referred to as a Glaser-type coupling. It is primarily promoted by two factors: the presence of oxygen and/or the presence of Pd(II) species in the reaction mixture.[11][14][15]

  • Oxygen-Mediated: Molecular oxygen can oxidize the palladium(0) catalyst to a palladium(II) species. This Pd(II) can then undergo transmetalation with two molecules of your boronic acid, followed by reductive elimination to form the homocoupled biaryl and regenerate Pd(0). This pathway is a significant issue if the reaction is not performed under strictly inert conditions.[11][15]

  • Pd(II)-Mediated: If you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced to the active Pd(0) in situ. One pathway for this reduction is the homocoupling of the boronic acid, where two boronic acid molecules couple, and the Pd(II) is reduced to Pd(0).[11]

Electron-rich boronic acids can be more susceptible to this side reaction due to their higher reactivity and ease of transmetalation.

Q4: What are the most effective lab procedures to prevent boronic acid homocoupling?

A4: Preventing homocoupling hinges on rigorous exclusion of oxygen and careful management of the palladium catalyst's oxidation state.

  • Rigorous Degassing: This is the single most critical step.[7][15]

    • Recommendation: Degas all solvents (including water) and the reaction mixture thoroughly. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging the solvent with an inert gas like argon or nitrogen for 20-30 minutes can also work well.[7] Always run the reaction under a positive pressure of an inert gas.

  • Catalyst Choice and Handling:

    • Recommendation 1: Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the initial reduction step that can cause homocoupling.[5]

    • Recommendation 2: If using a Pd(II) source, consider adding a mild reducing agent to facilitate its conversion to Pd(0) without consuming the boronic acid. For example, adding a small amount of an phosphine ligand or potassium formate can help.[15][16]

    • Recommendation 3: A "pre-heating" technique can be effective. Heat the reaction mixture containing the aryl halide, base, and catalyst for a short period (10-15 minutes) before adding the sensitive boronic acid.[14] This allows the active Pd(0) catalyst to form and perform the oxidative addition with the aryl halide first. Once the boronic acid is added, it is more likely to enter the desired cross-coupling cycle immediately.

  • Procedural Modifications:

    • Recommendation: Use a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents).[7] This ensures that after oxidative addition, the palladium complex is more likely to encounter and react with the boronic acid in the transmetalation step rather than engaging in side reactions.

Section 3: Storage and Handling of Sensitive Boronic Acids

Q5: My electron-rich boronic acid seems to degrade over time, even in the bottle. What is the cause, and what are the best practices for storage?

A5: Electron-rich boronic acids are susceptible to degradation through several pathways, even during storage. The primary culprits are oxidation and dehydration to form boroxines.[10]

  • Oxidation: The C-B bond can be susceptible to oxidative cleavage, especially in the presence of air and light.[10]

  • Boroxine Formation: In the solid state, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine. While this process is often reversible upon dissolution in the reaction media, it complicates accurate weighing and stoichiometry, as the molecular weight changes.[10][12]

Best Storage Practices:

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Temperature: Store in a refrigerator or freezer at low temperatures (-20°C is ideal).

  • Light: Protect from light by using an amber vial or wrapping the container in foil.

  • Moisture: Keep scrupulously dry in a desiccator.

For particularly unstable boronic acids, converting them to their more stable pinacol esters for long-term storage is a highly recommended strategy.[10][12]

Troubleshooting Workflow & Data Summary

This workflow provides a logical sequence for diagnosing and solving common issues.

TroubleshootingWorkflow start Reaction Issue Observed (Low Yield / Complex Mixture) check_sm LC-MS/TLC Analysis: Identify Main Components start->check_sm is_protodeb Is Arene byproduct (from protodeboronation) the major impurity? check_sm->is_protodeb is_homo Is Biaryl byproduct (from homocoupling) the major impurity? is_protodeb->is_homo No sol_protodeb Implement Protodeboronation Protocol: 1. Switch to K3PO4 or CsF. 2. Minimize H2O (use Dioxane). 3. Use a 'slow-release' boronate ester (MIDA/Pinacol). is_protodeb->sol_protodeb Yes is_sm Is unreacted starting material the main issue? is_homo->is_sm No sol_homo Implement Homocoupling Protocol: 1. Rigorously degas all reagents (Freeze-Pump-Thaw). 2. Use a Pd(0) source (e.g., Pd(PPh3)4). 3. Pre-heat catalyst/base/halide before adding boronic acid. is_homo->sol_homo Yes sol_sm Optimize Reaction Conditions: 1. Increase Temperature. 2. Use a more active catalyst system (e.g., XPhos Pd G3). 3. Check reagent purity/activity. is_sm->sol_sm Yes end Improved Reaction Outcome is_sm->end No / Other sol_protodeb->end sol_homo->end sol_sm->end

Caption: Troubleshooting Decision Tree.

Table 1: Recommended Condition Adjustments for Common Side Reactions

Side ReactionParameterStandard ConditionRecommended AdjustmentRationale
Protodeboronation Base Na₂CO₃, NaOHK₃PO₄, Cs₂CO₃ Sufficiently basic for transmetalation but less prone to inducing protonolysis.[5]
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (10:1) or Anhydrous Toluene Minimizes the primary proton source for the side reaction.[7][8]
Boron Source Boronic AcidMIDA or Pinacol Boronate Ester "Slow-release" of the active species keeps its concentration low, suppressing side reactions.[1][10]
Homocoupling Atmosphere N₂ BlanketRigorous Degassing (Freeze-Pump-Thaw) Thoroughly removes dissolved O₂, a key promoter of homocoupling.[7][15]
Catalyst Pd(OAc)₂Pd(PPh₃)₄ or Pd₂(dba)₃ Starts the cycle at Pd(0), avoiding the reduction step that can cause homocoupling.[5]
Addition Order All at onceAdd Boronic Acid last to pre-heated mixture Ensures oxidative addition occurs first, committing the catalyst to the desired cycle.[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Protodeboronation-Prone Boronic Acid

This protocol incorporates best practices to mitigate both protodeboronation and homocoupling.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the electron-rich boronic acid or ester (1.2 equiv).

  • Degassing and Solvent Addition:

    • Seal the flask with a septum. Evacuate and backfill with argon three times.

    • Through the septum, add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide. The solvent should be degassed beforehand by at least three freeze-pump-thaw cycles.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction vigorously to ensure proper mixing of the heterogeneous mixture.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.[5]

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.[5]

Protocol 2: Conversion of an Unstable Boronic Acid to a Stable Pinacol Ester

This procedure can be used to stabilize a sensitive boronic acid for storage or for use in a "slow-release" coupling strategy.

  • Setup:

    • In a round-bottom flask, dissolve the electron-rich boronic acid (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or toluene under a nitrogen atmosphere.

  • Dehydration:

    • Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å).

    • Stir the mixture at room temperature for 4-12 hours.

  • Isolation:

    • Filter off the dehydrating agent.

    • Remove the solvent under reduced pressure.

  • Purification:

    • The resulting crude pinacol ester can often be used directly. If purification is necessary, it can typically be achieved via flash column chromatography on silica gel.[12] The purified ester should be stored under an inert atmosphere at low temperature.

Mechanism cluster_0 Desired Suzuki Cycle cluster_1 Protodeboronation Side Reaction Pd0 L-Pd(0)-L OA Oxidative Addition (Ar'-X) Pd0->OA PdII L-Pd(II)(Ar')-X OA->PdII Trans Transmetalation (Ar-B(OH)3-) PdII->Trans PdII_Ar L-Pd(II)(Ar')-Ar Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE Product Ar-Ar' Product RE->Product Product->Pd0 BoronicAcid Ar-B(OH)2 (Electron-Rich) Base + OH- BoronicAcid->Base Boronate Ar-B(OH)3- Base->Boronate Boronate->Trans Enters Suzuki Cycle Protonation + H2O (Protonolysis) Boronate->Protonation Arene Ar-H Byproduct Protonation->Arene

Caption: Competing Pathways: Suzuki Coupling vs. Protodeboronation.

References

  • Protodeboronation - Wikipedia. [Link]

  • Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.
  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
  • A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. PMC. [Link]

  • Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry Europe.
  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society.
  • For the pro's (Suzuki). Reddit. [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Palladium Single-Atom Catalysts Supported on C@C3N4 for Electrochemical Reactions | Request PDF. ResearchGate. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PMC. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2,3-Dimethoxy-5-methylphenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use in cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This substituted phenylboronic acid is a valuable building block in organic synthesis, primarily used for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its most common application is the Suzuki-Miyaura coupling , which allows for the synthesis of complex biaryl and polyaryl structures.[1][2][3] These structures are often core scaffolds in pharmaceuticals, advanced materials, and agrochemicals.[4] The specific substitution pattern (two methoxy groups and a methyl group) introduces steric hindrance and specific electronic properties that can be leveraged to create highly functionalized and sterically demanding target molecules.[5][6]

Q2: How does the structure of this compound influence its reactivity in Suzuki-Miyaura coupling?

The reactivity of this boronic acid is governed by a combination of electronic and steric effects:

  • Electronic Effects: The two electron-donating methoxy groups (-OCH₃) and the methyl group (-CH₃) increase the electron density on the aromatic ring. This can enhance the nucleophilicity of the organic group, potentially facilitating the transmetalation step in the catalytic cycle.[1]

  • Steric Hindrance: The presence of a methoxy group at the ortho position (C2) creates significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the palladium complex, making the transmetalation step more challenging compared to less substituted boronic acids.[5][6] Overcoming this steric challenge is the primary goal of reaction optimization.

Q3: I am not seeing any product formation. What is the most critical first step in troubleshooting a failed Suzuki-Miyaura reaction with this boronic acid?

Before adjusting any other parameter, verify the quality and integrity of your boronic acid . This compound, like many boronic acids, can be susceptible to degradation.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, yielding 3,4,5-trimethoxytoluene. This can be caused by moisture, acidic conditions, or prolonged heating.

  • Homocoupling (Trimerization): Boronic acids can undergo dehydration to form boroxines (cyclic trimers). While boroxines are often competent coupling partners, their formation alters the stoichiometry of the reaction.

Actionable Step: Check the purity of your boronic acid by ¹H NMR or LC-MS before use. If degradation is suspected, consider purifying the material by recrystallization or using it from a freshly opened bottle.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, with detailed explanations and recommended actions.

Issue 1: Low to No Yield

A low or zero yield is the most common problem. The cause often lies in suboptimal reaction conditions that fail to overcome the steric hindrance of the substrate.

troubleshooting_flow start Low / No Yield q1 Is your Catalyst/Ligand System Appropriate for Hindered Substrates? start->q1 sol1_yes Yes q1->sol1_yes Yes sol1_no No q1->sol1_no No q2 Is the Base Strong Enough but Not Too Hindered? sol1_yes->q2 action1 Switch to a Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos) or an NHC Ligand. sol1_no->action1 sol2_yes Yes q2->sol2_yes Yes sol2_no No q2->sol2_no No q3 Are the Solvent and Temperature Optimized? sol2_yes->q3 action2 Use a stronger, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are often effective. Consider anhydrous conditions. sol2_no->action2 sol3_yes Yes q3->sol3_yes Yes sol3_no No q3->sol3_no No end_node Re-evaluate Reagent Quality (Boronic Acid, Aryl Halide, Solvent) sol3_yes->end_node action3 Use an appropriate solvent (e.g., Toluene, Dioxane, THF). Ensure sufficient temperature (80-110 °C) to drive the reaction. sol3_no->action3

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this sterically demanding coupling.[7][8] The oxidative addition step may proceed, but the subsequent transmetalation is often the rate-limiting step.

    • Expert Insight: You need a ligand that is both bulky and electron-rich. Bulky ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is more sterically accessible. Electron-rich ligands accelerate the initial oxidative addition step.

    • Recommendation: Use advanced phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) .[5] These are specifically designed for hindered couplings. N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[3]

  • The Role of the Base: The base is not merely a spectator; it plays a crucial role in activating the boronic acid.[9][10] The base converts the neutral boronic acid, RB(OH)₂, into a more nucleophilic borate anion, [RB(OH)₃]⁻, which then participates in transmetalation.[1][9][10]

    • Expert Insight: For sterically hindered boronic acids, a moderately strong base is often required. Weak bases may not form the borate anion efficiently, while extremely strong bases can promote side reactions.

    • Recommendation: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[5] They offer a good balance of basicity and are often used under aqueous or anhydrous conditions. For sensitive substrates, consider anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[11]

  • Solvent and Temperature: The choice of solvent affects the solubility of reagents and the stability of the catalytic species.

    • Recommendation: Aprotic polar solvents like 1,4-Dioxane , Toluene , or THF are standard.[7] Often, a mixture with water (e.g., Dioxane/H₂O) is used to help dissolve the inorganic base.[2] Due to the hindered nature of the substrate, elevated temperatures, typically between 80 °C and 110 °C , are required to provide sufficient energy to overcome the activation barrier.

Issue 2: Significant Protodeboronation Byproduct

If you observe a significant amount of 3,4,5-trimethoxytoluene in your reaction mixture, protodeboronation is occurring faster than the desired cross-coupling.

  • Cause A: Water Content: While many Suzuki reactions tolerate water, excessive amounts, especially at high temperatures and with certain bases, can promote hydrolysis of the C-B bond.

  • Recommendation:

    • Use anhydrous solvents and bases if possible.

    • Ensure your starting materials are dry.

    • If using an aqueous base solution, minimize the amount of water.

  • Cause B: Reaction Time and Temperature: Prolonged exposure to high temperatures can increase the rate of protodeboronation.

  • Recommendation:

    • Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.

    • Try running the reaction at a slightly lower temperature for a longer period.

Issue 3: Homocoupling of the Aryl Halide (Glaser-Hay type byproduct)

Formation of a biaryl byproduct derived from your aryl halide coupling partner can indicate issues with the catalyst turnover or the presence of oxygen.

  • Cause: This often happens when the reductive elimination step is slow or when the catalytic cycle is interrupted.

  • Recommendation:

    • Thoroughly degas your reaction mixture. Use a nitrogen or argon sparge for 15-30 minutes before adding the catalyst. Maintain a positive inert atmosphere throughout the reaction.

    • Ensure your ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1 for monoligated species).

Experimental Protocols & Data

General Protocol for a Screening Reaction

This protocol is a robust starting point. Further optimization may be required.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), your aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M with respect to the aryl halide).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂ or a pre-catalyst) and the ligand (e.g., SPhos). Dissolve this mixture in a small amount of degassed solvent and add it to the reaction vial via syringe.

  • Heating: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir vigorously and monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[12][13]

Table 1: Example Optimization Parameters for a Hindered Suzuki-Miyaura Coupling

The following data is representative of optimization studies for sterically hindered biaryl synthesis and serves as a guide for your experimental design.[5][6][7]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10024<10
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene1101825
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001285
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane1001292
5Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (3)Toluene802478

Analysis: This table clearly demonstrates the dramatic improvement in yield when moving from a traditional catalyst system (Entries 1-2) to one employing bulky, electron-rich phosphine ligands specifically designed for challenging couplings (Entries 3-4).

Mechanistic Overview

A solid understanding of the catalytic cycle is essential for rational troubleshooting.

Suzuki_Cycle pd0 Pd(0)L Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd R¹-Pd(II)L-R² transmetalation->biaryl_pd reductive_elim Reductive Elimination biaryl_pd->reductive_elim reductive_elim->pd0 product R¹-R² (Desired Product) reductive_elim->product aryl_halide R¹-X aryl_halide->oxidative_add boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.

  • Transmetalation: The organic group (R²) from the activated boronic acid (borate) is transferred to the palladium center, displacing the halide. This is often the rate-limiting step for hindered substrates.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Chemistry.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). World Wide Journal of Multidisciplinary Research and Development.
  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022).
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (n.d.).
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC - NIH.
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (n.d.).
  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. (n.d.). eScholarship.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (n.d.).
  • 3-Methoxyphenylboronic acid synthesis. (n.d.). ChemicalBook.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). NIH.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). PMC - NIH.
  • Suzuki coupling reactions of bromoarenes with phenylboronic acid with... (n.d.).
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PMC - PubMed Central.
  • Suzuki cross-coupling of halobenzene and phenylboronic acid. (n.d.).
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). NIH.
  • Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. (2004). Journal of Beijing University of Chemical Technology.
  • 3,5-Dimethoxyphenylboronic acid. (n.d.). Chem-Impex.

Sources

Technical Support Center: Purification of Products from (2,3-Dimethoxy-5-methylphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from (2,3-Dimethoxy-5-methylphenyl)boronic acid. Given its utility as a building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, robust purification of its products is critical for advancing research and development. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to solve purification challenges effectively.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of compounds synthesized using this compound.

Q1: My desired biaryl product is contaminated with unreacted this compound and its byproducts. How can I remove them without using chromatography?

This is a frequent challenge, as boronic acids can be tenacious impurities. Several non-chromatographic methods can be highly effective.

Core Insight: The key is to exploit the acidic nature of the boronic acid group [-B(OH)₂]. This group can be deprotonated to form a highly polar, water-soluble boronate salt, allowing for its separation from the typically less polar desired product.

Method 1: Basic Aqueous Extraction

This should be the first line of defense during the reaction work-up.

  • Causality: By washing the crude organic solution with an aqueous base (e.g., 1M NaOH or K₂CO₃), the boronic acid is converted to its corresponding boronate salt.[1][2] This salt has significantly higher aqueous solubility than the neutral biaryl product and will partition into the aqueous layer.

  • Protocol:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or toluene.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1M aqueous NaOH solution.

    • Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the wash 1-2 more times with the basic solution, followed by a final wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

    • Assess purity by TLC or LC-MS.

Method 2: Scavenger Resins

For instances where extraction is insufficient or emulsions form, scavenger resins offer a solid-phase solution.

  • Causality: These are typically silica or polymer beads functionalized with groups that selectively bind to boronic acids, such as diols or N,N-diethanolamine (DEAM).[1][3] The resin forms a stable complex with the boronic acid, allowing it to be removed by simple filtration.

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF).

    • Add the appropriate scavenger resin (typically 2-4 equivalents relative to the estimated amount of residual boronic acid).

    • Stir the suspension at room temperature. Reaction time can vary, so monitor the disappearance of the boronic acid from the solution by TLC or LC-MS.[3]

    • Once complete, filter the mixture to remove the resin-bound impurity.

    • Wash the resin with a small amount of fresh solvent to ensure complete recovery of the desired product.

    • Combine the filtrate and washings and concentrate in vacuo.

Method 3: Derivatization and Precipitation

This method is particularly useful when the boronic acid impurity is present in significant quantities.

  • Causality: Reacting the crude mixture with diethanolamine can form a stable, crystalline adduct with the boronic acid.[1][4][5] This adduct often precipitates from non-polar solvents and can be removed by filtration.

  • Protocol:

    • Dissolve the crude mixture in a solvent like diethyl ether or a hexane/EtOAc mixture.

    • Add diethanolamine (1-1.5 equivalents relative to the boronic acid).

    • Stir the mixture. The crystalline adduct may precipitate immediately or over several hours. Cooling the mixture can aid precipitation.

    • Collect the precipitated adduct by filtration.

    • Concentrate the filtrate to recover the purified product.

Q2: I'm attempting to purify my product via silica gel column chromatography, but I'm observing significant streaking and poor recovery. What is happening?

This is a classic issue when dealing with boronic acids or compounds containing Lewis basic sites.

Core Insight: Standard silica gel is acidic (pKa ≈ 4-5) and contains surface silanol groups (Si-OH). These groups can interact strongly with both boronic acids and certain functionalities on your target molecule.

  • Causality:

    • Boronic Acid Impurities: Boronic acids are known to interact strongly with silica, leading to irreversible adsorption or significant tailing during elution.[1] In some cases, the acidic silica can promote decomposition of boronic esters.[1][6]

    • Product Interaction: If your final biaryl product contains basic nitrogen atoms (e.g., pyridines, anilines), they can be protonated by the acidic silica, causing them to stick to the column and elute poorly.

  • Troubleshooting & Optimization:

    • Switch to a Different Stationary Phase: The most reliable solution is often to avoid silica gel.

      • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative, especially for basic compounds.[7]

      • Reversed-Phase (C18): For moderately polar to non-polar compounds, reversed-phase chromatography using solvent systems like acetonitrile/water or methanol/water can be highly effective.[4][8]

    • Deactivate the Silica Gel: If you must use silica:

      • Pre-treat the Slurry: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia to your eluent system. This deprotonates the surface silanols, reducing their ability to bind your compound.

      • Use Treated Silica: Consider using commercially available deactivated silica or diol-bonded silica, which is more polar and can be used in both normal and reversed-phase modes.[9]

Q3: My reaction has produced the symmetrical homo-coupled product (5,5'-dimethyl-2,2',3,3'-tetramethoxy-1,1'-biphenyl) as a major byproduct. How do I separate it from my desired unsymmetrical product?

The formation of homo-coupled biaryls is a common side reaction in Suzuki-Miyaura couplings.[10] Separation relies on exploiting the subtle physical differences between the two products.

Core Insight: The desired hetero-coupled product and the symmetrical homo-coupled byproduct will almost always have different polarities and shapes, which can be leveraged for separation.

  • Primary Solution: Column Chromatography

    • This is the most common and effective method. The key is to find an eluent system that provides a good separation (ΔRf > 0.2) on TLC.

    • Strategy: Start with a non-polar solvent system (e.g., Hexane/EtOAc or Hexane/DCM) and gradually increase the polarity. The difference in polarity between your desired product and the homo-coupled product depends entirely on the other coupling partner you used.

    • Example: If you coupled this compound with 4-bromopyridine, your desired product will be significantly more polar than the tetramethoxy-biphenyl byproduct. A gradient elution from low to high polarity should elute the homo-coupled product first.

  • Alternative Solution: Recrystallization

    • If both products are solids, fractional recrystallization may be possible, though it is often more challenging and lower-yielding than chromatography.

    • Strategy: This requires extensive solvent screening to find a system where one compound is significantly less soluble than the other at a given temperature.[4][7] This is often a trial-and-error process.

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general purification workflow after a Suzuki-Miyaura reaction with this compound?

A systematic, multi-step approach is most effective. The workflow below provides a robust starting point for most scenarios.

G A Crude Reaction Mixture B Aqueous Work-up (1M NaOH wash) A->B Remove Boronate Salts C Assess Purity (TLC / LC-MS) B->C D Is Product a Solid or Oil? C->D E Solid D->E Predominantly Solid F Oil / Mixture D->F Oily or Impure Solid G Attempt Recrystallization E->G H Column Chromatography (Normal or Reversed-Phase) F->H G->H Impurities Persist I Pure Product G->I Purity Confirmed H->I

Caption: General purification workflow for Suzuki-Miyaura reaction products.

Q2: Should I use this compound or its pinacol ester? Does it affect purification?

Using the pinacol boronate ester [ArB(pin)] can be advantageous.

  • Experience & Expertise: Boronic esters, such as the pinacol derivative, are generally more stable and less polar than their corresponding free boronic acids.[6] While they can still be challenging to purify via silica gel chromatography, they are less prone to dehydration into boroxines and may exhibit cleaner reaction profiles.[6] If you are synthesizing the boronic reagent yourself, converting it to the pinacol ester can make its own purification easier prior to the coupling reaction. The final purification of the coupled product will still follow the same principles, but you will be removing the boronate ester impurity instead of the free acid.

Q3: What are boroxines and do I need to worry about them?
  • Expertise: Boroxines are the cyclic anhydrides formed from the dehydration of three boronic acid molecules. For this compound, this exists in equilibrium with the monomeric acid form, especially in aprotic solvents or in the solid state.

  • Trustworthiness: In most Suzuki-Miyaura coupling reactions, which are run in the presence of water and a base, the boroxine readily hydrolyzes back to the active monomeric boronic acid. Therefore, it does not typically interfere with the reaction's success.[4] Its presence may, however, complicate the NMR analysis of your starting material, showing multiple species. Adding a drop of D₂O or using a protic NMR solvent like d₄-Methanol can simplify the spectrum by shifting the equilibrium back to the monomeric acid.[4]

Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Basic Aqueous Extraction

Objective: To remove acidic boronic acid impurities from a crude reaction mixture.

Methodology:

  • Reaction Quench: After the reaction is deemed complete, cool the mixture to room temperature. If a solid palladium catalyst was used, filter it off through a pad of celite, washing with the reaction solvent.

  • Solvent Addition: Dilute the filtrate with a water-immiscible organic solvent such as ethyl acetate (approx. 10 volumes relative to the crude material).

  • First Wash (Base): Transfer the organic solution to a separatory funnel. Add an equal volume of 1M NaOH (aq).

  • Extraction: Stopper the funnel, invert, and shake for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain and collect the lower aqueous layer.

  • Repeat Wash: Repeat steps 3-5 one more time to ensure complete removal of the boronate salt.

  • Neutralization/Final Wash: Wash the organic layer with deionized water, followed by a final wash with saturated NaCl solution (brine) to facilitate drying.

  • Drying and Concentration: Drain the organic layer into a clean flask containing anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product, now free of boronic acid impurities.

Protocol 2: Comparative Purification Strategy Table

The choice of purification method is dictated by the properties of your product and the nature of the impurities.

Method Principle Best For Removing Pros Cons
Basic Extraction Converts acidic boronic acid to a water-soluble salt.Unreacted boronic acid.Fast, inexpensive, scalable, ideal for work-up.Can form emulsions; ineffective for neutral impurities.[3]
Recrystallization Differential solubility of product and impurities.Impurities with different solubility profiles.Can provide very high purity; cost-effective at scale.Only works for solid products; can have low recovery; requires solvent screening.[1][7]
Silica Gel Chromatography Differential partitioning based on polarity.Impurities with different polarity.Widely applicable, good resolving power.Can degrade boronic acids/esters; acidic nature can trap basic products.[4][6]
Reversed-Phase (C18) Chromatography Partitioning based on hydrophobicity.Polar impurities from non-polar products.Excellent for polar compounds; avoids issues with acidic silica.Requires aqueous eluents (difficult to remove); lower loading capacity.[11]
Scavenger Resins Covalent binding to boronic acid.Trace to moderate amounts of boronic acid.Highly selective; simple filtration-based removal.Resin cost; may require optimization of reaction time.[1]
Section 4: Purification Decision Logic

The following diagram outlines the logical decision-making process when faced with a crude product from a reaction involving this compound.

Caption: Decision tree for selecting a purification strategy.

References
  • A wide range of aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] were readily synthesized. (2022). American Chemical Society.
  • Process for purification of boronic acid and its derivatives. (Patent).
  • Removal of boronic acid impurities
  • Technical Support Center: Effective Removal of Boronic Acid Byproducts.Benchchem.
  • How to purify boronic acids/boronate esters? (2016).
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Tetrahedron Letters.
  • HELP: Purifying boronic acids sucks. (2025). Reddit r/chemistry.
  • Arylboronic acid or boron
  • Process for purification of boronic acid and its derivatives. (Patent).
  • Purification of boronic acids? (2017). Reddit r/chemistry.
  • Can I remove boronic acid using Work up process? (2016).
  • Chirooptical 2,2′‐Dimethoxybiphenyl Crystals Generated From Suzuki–Miyaura Coupling Reaction Catalyzed by Pd‐Loaded Chiral Silica. (2025).
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • Chirooptical 2,2'-Dimethoxybiphenyl Crystals Generated From Suzuki-Miyaura Coupling Reaction Catalyzed by Pd-Loaded Chiral Silica.PubMed.
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). American Journal of Analytical Chemistry.
  • Purific
  • Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed.

Sources

effect of temperature on the stability of (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of (2,3-Dimethoxy-5-methylphenyl)boronic acid

Welcome to the technical support guide for this compound. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the critical aspects of temperature stability for this versatile reagent. Understanding and controlling for thermal effects are paramount to ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, it is crucial to store the compound in a cool, dry, and dark environment.[1][2] The ideal storage temperature is between 15°C and 25°C (59°F and 77°F).[1][3] For prolonged storage, refrigeration (2-8°C) in a tightly sealed, moisture-proof container is recommended to minimize thermal degradation pathways.

Q2: I left my container of this compound on the bench overnight at room temperature. Is it still usable?

A2: While not ideal, short-term exposure to ambient room temperature is unlikely to cause significant degradation, provided the container was tightly sealed and not exposed to high humidity or direct sunlight.[4][5] However, for sensitive, high-stakes reactions, we recommend performing a quality control check (see Protocol 1) before use. The primary concerns with improper storage are moisture absorption, which can lead to clumping, and the slow formation of cyclic boroxine anhydrides.[2][4][5]

Q3: What are the visible signs of degradation for this boronic acid?

A3: Visual inspection can offer initial clues. Signs of degradation include a change in color (e.g., yellowing), clumping or caking of the powder (indicating moisture uptake), or a change in texture to a sticky or oily consistency.[2][4] These changes suggest the formation of boroxines or other oligomeric species and indicate that the material's purity may be compromised.[2]

Q4: How does temperature impact the stability of this boronic acid in solution?

A4: In solution, temperature significantly accelerates two primary degradation pathways: boroxine formation and protodeboronation.

  • Boroxine Formation: This is a dehydration reaction where three molecules of boronic acid condense to form a stable, six-membered ring, releasing three molecules of water. This process is entropically driven and is favored at higher temperatures.[6][7]

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often observed in Suzuki-Miyaura couplings and can be promoted by elevated temperatures, as well as acidic or basic conditions.[8][9][10] For an electron-rich system like this compound, thermal protodeboronation is a key concern.[11]

Troubleshooting Guide: Addressing Experimental Failures

This section is designed to help you diagnose and resolve common issues encountered during reactions involving this compound, with a focus on temperature-related causes.

Issue 1: My Suzuki-Miyaura coupling reaction yield is consistently low or irreproducible.

  • Possible Cause: Degradation of the boronic acid, either during storage or under the reaction conditions. The electron-donating methoxy and methyl groups on your specific boronic acid make the aryl-boron bond susceptible to protodeboronation, a major cause of yield loss.[10][11]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before starting your reaction, assess the purity of your this compound stock using ¹H NMR or LC-MS (See Protocol 1). The presence of significant boroxine or the protodeboronated arene (1,2-dimethoxy-4-methylbenzene) indicates degradation.

    • Optimize Reaction Temperature: While Suzuki couplings often require heat, excessive temperatures can accelerate protodeboronation.[9] If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration. Screen temperatures from 60°C to 100°C to find an optimal balance between reaction rate and reagent stability.

    • Control pH: Protodeboronation can be catalyzed by both acid and base.[8][9] Ensure your reaction medium is appropriately buffered. For many boronic acids, decomposition is minimized at a neutral pH.[2]

    • Use Fresh Reagent: If you have any doubt about the quality of an older batch, use a freshly purchased and properly stored container of the boronic acid.[2]

Issue 2: I am observing a significant amount of a byproduct that corresponds to the starting arene (1,2-dimethoxy-4-methylbenzene).

  • Possible Cause: This is a classic sign of protodeboronation.[2][8] The C–B(OH)₂ bond is being cleaved and replaced by a C–H bond.

  • Troubleshooting Steps:

    • Minimize Water Content: While aqueous bases are common in Suzuki couplings, ensure your organic solvents are anhydrous. Water is a proton source that facilitates protodeboronation.

    • Degas Rigorously: Oxygen can sometimes play a role in degrading organoboron compounds. Ensure your reaction mixture is thoroughly degassed before heating.

    • Consider a More Stable Boron Species: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more robust derivative, such as a pinacol ester or a potassium trifluoroborate salt, which often exhibit greater stability under harsh reaction conditions.[2]

Issue 3: The boronic acid reagent has turned into a sticky, hard-to-handle solid.

  • Possible Cause: This is likely due to the formation of boroxines and other oligomers from exposure to atmospheric moisture and/or elevated temperatures during storage or handling.[2]

  • Troubleshooting Steps:

    • Attempt Purification (with caution): Recrystallization may be possible, but often the most reliable solution is to discard the degraded material and use a fresh batch.

    • Improve Handling Practices: Always handle the boronic acid in a dry environment (e.g., glovebox or under an inert atmosphere). Use dry solvents and glassware. Tightly reseal the container immediately after use.

    • Storage Best Practices: Store the material in a desiccator, even when at room temperature or refrigerated, to provide an additional layer of protection against moisture.[4]

Summary of Temperature Effects and Troubleshooting
Temperature ConditionPotential IssueRecommended Action
High Storage Temp. (>25°C)Accelerated boroxine formation, potential for slow protodeboronation.Store refrigerated (2-8°C) in a desiccated, dark environment.
High Reaction Temp. (>100°C)Rapid protodeboronation, leading to low yield and byproduct formation.Optimize reaction temperature; screen lower temperatures for longer times.
Freeze-Thaw Cycles Potential for water condensation inside the container upon warming.Allow the container to warm to room temperature before opening.
Ambient/Humid Air Exposure Moisture absorption, leading to clumping and hydrolysis. Formation of boroxines.Handle under an inert atmosphere, store in a desiccator, and seal tightly.

Mechanisms of Thermal Degradation

A deeper understanding of the degradation pathways is essential for rational experimental design.

  • Boroxine Formation: This is a reversible dehydration-condensation reaction. Elevated temperature shifts the equilibrium toward the boroxine anhydride. While boroxines are often competent in cross-coupling reactions, their formation alters the stoichiometry of the active boron species, as three boronic acid molecules are consumed to form one boroxine molecule. This can lead to inconsistencies if not accounted for.[6][12][13]

    *dot graph Boroxine_Formation { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; graph [bgcolor="#F1F3F4"];

    } *end Caption: Equilibrium between boronic acid and its cyclic boroxine anhydride.

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron bond. For electron-rich arylboronic acids like this compound, the increased electron density on the aromatic ring makes the ipso-carbon more susceptible to protonation, facilitating the C-B bond scission.[10][11] This is an irreversible and undesirable side reaction that directly reduces the amount of active reagent available for the desired cross-coupling.

    *dot graph Protodeboronation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"]; graph [bgcolor="#F1F3F4", label="Protodeboronation Pathway", fontname="Arial", fontsize=14, fontcolor="#202124"];

    } *end Caption: Simplified schematic of the protodeboronation side reaction.

Experimental Protocols

Protocol 1: Quality Assessment of this compound by ¹H NMR

This protocol provides a quick and effective way to assess the purity of your boronic acid and check for common degradation products.

  • Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Note: DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Expected Spectrum (Pristine): Look for sharp, well-defined peaks corresponding to the aromatic protons, the two methoxy groups, and the methyl group in the correct integration ratios. In DMSO-d₆, a broad singlet for the B(OH)₂ protons may be visible around 8.0 ppm.

    • Signs of Boroxine: The formation of boroxine will result in a new set of aromatic, methoxy, and methyl peaks, often slightly downfield from the parent boronic acid signals. The spectrum will appear as a mixture of two related compounds.

    • Signs of Protodeboronation: The presence of 1,2-dimethoxy-4-methylbenzene will be indicated by a distinct set of aromatic signals and corresponding methoxy/methyl peaks. This byproduct lacks the B(OH)₂ group.

    • Quantification: Use the integration of a well-resolved peak from the impurity against a peak from the parent boronic acid to estimate the percentage of degradation. A purity of >95% is generally acceptable for most applications.

Protocol 2: Workflow for Troubleshooting Low-Yield Suzuki-Miyaura Reactions

This workflow provides a logical sequence of steps to diagnose issues related to boronic acid stability.

Troubleshooting_Workflow

References

  • Al-Zoubi, R. M. (2018). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry. Available at: [Link]

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Zhao, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]

  • Lab Alley. (n.d.). Boric Acid Shelf Life & Expiration. Lab Alley. Available at: [Link]

  • Yuanli Bio. (2025). What are the analytical methods for determining the purity of Boric acid - 10B? Yuanli Bio Blog. Available at: [Link]

  • Cramer, C. J., & Kua, J. (2009). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • St-Onge, M., et al. (2007). Properties of a Model Aryl Boronic Acid and Its Boroxine. PubMed. Available at: [Link]

  • Yuanli Bio. (2025). What are the storage conditions for Boric acid - 10B? Yuanli Bio Blog. Available at: [Link]

  • Zhao, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. Available at: [Link]

  • Tokunaga, Y., et al. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS. Available at: [Link]

  • Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. Available at: [Link]

  • Kumar, S., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. Available at: [Link]

  • Unknown. (n.d.). To perform the assay of the given sample of boric acid. SOPHIA. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Available at: [Link]

Sources

managing steric hindrance in couplings with (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for managing steric hindrance in couplings with (2,3-Dimethoxy-5-methylphenyl)boronic acid.

Welcome to the technical support guide for managing cross-coupling reactions with this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges when using this sterically demanding building block. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve successful outcomes in your Suzuki-Miyaura and other cross-coupling reactions.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable reagent in organic synthesis, but its structure presents a significant challenge: severe steric hindrance. The methoxy group at the C2 position, ortho to the boronic acid, physically obstructs the approach to the palladium catalyst center. This congestion significantly slows down key steps in the catalytic cycle, particularly transmetalation and reductive elimination, often leading to low or no product yield. This guide will walk you through understanding and overcoming these specific hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving very low to no yield. What are the most likely causes?

A1: Low to no yield with this substrate is almost always due to its steric bulk. The primary bottlenecks in the catalytic cycle are:

  • Slow Transmetalation: The bulky 2-methoxy group hinders the transfer of the aryl group from boron to the palladium center. The base's ability to form a reactive boronate species is crucial and can be impeded.[1]

  • Difficult Reductive Elimination: After both coupling partners are on the palladium center, steric repulsion between the ortho-substituents can make it difficult for the final C-C bond to form and the product to be released.[2]

  • Catalyst Decomposition: If the catalytic cycle is too slow, side reactions and catalyst decomposition can become competitive, effectively killing the reaction.

Initial troubleshooting should focus on enhancing the rates of these key steps by carefully selecting the ligand, base, and reaction conditions.[3]

Q2: What is protodeboronation and why is it a problem with this boronic acid?

A2: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your starting material.[4] While this can happen with many boronic acids, electron-rich arylboronic acids like this compound can be particularly susceptible, especially under strongly basic aqueous conditions.[3] If your desired cross-coupling is slow due to steric hindrance, protodeboronation has more time to occur, further reducing your potential yield. Some bulky phosphine ligands, often used to overcome steric hindrance, can paradoxically also promote catalyst-mediated protodeboronation.[4]

Q3: I see homocoupling of my boronic acid as a major side product. What causes this?

A3: Homocoupling, the dimerization of the boronic acid to form 2,2',3,3'-tetramethoxy-5,5'-dimethylbiphenyl, is typically caused by the presence of oxygen in the reaction mixture.[3] Oxygen can interfere with the Pd(0)/Pd(II) catalytic cycle, leading to side reactions. It is absolutely critical to ensure all solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[3]

Q4: Can I use the corresponding boronic ester (e.g., pinacol ester) instead of the boronic acid?

A4: Yes, and this can be an effective strategy. Boronic esters are generally less reactive than boronic acids but offer greater stability, potentially reducing side reactions like protodeboronation.[5] However, the reduced reactivity means that even more forcing conditions (stronger base, higher temperature, more active catalyst system) may be required to drive the reaction to completion, especially with a sterically hindered substrate.[6]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Low to No Product Formation (<10% Yield), Starting Materials Largely Unreacted.
  • Probable Cause A: Ineffective Catalyst System. The combination of palladium source and ligand is not capable of overcoming the high activation energy barriers imposed by the substrate's steric bulk. Standard ligands like PPh₃ are often ineffective.[7][8]

    • Solution: Employ bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands.[9] These ligands promote the formation of a monoligated L-Pd(0) species, which is more reactive and less sterically crowded. They are known to accelerate both oxidative addition and the crucial reductive elimination step.[8][10]

      • Recommended Ligands: XPhos, SPhos, RuPhos, or BrettPhos.[3][9]

      • Recommended Palladium Source: Use a modern, air-stable precatalyst like an XPhos-Pd-G3 or SPhos-Pd-G2 palladacycle. These rapidly and reliably generate the active Pd(0) catalyst in solution, avoiding issues with inefficient reduction of Pd(II) sources.[11]

  • Probable Cause B: Insufficiently Active Base. The transmetalation step requires the formation of a boronate complex, which is facilitated by the base.[1] For sterically hindered boronic acids, a stronger, non-nucleophilic base is often required to drive this equilibrium.

    • Solution: Switch from weaker bases (e.g., Na₂CO₃) to stronger bases.

      • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[3][12] K₃PO₄ is often an excellent first choice for challenging couplings.

  • Probable Cause C: Inappropriate Solvent or Temperature. The reaction may not have enough thermal energy to overcome the steric barrier, or the solvent may not be optimal for the catalyst system.

    • Solution: Increase the reaction temperature and choose a high-boiling point solvent.

      • Recommended Solvents: Toluene, 1,4-dioxane, or cyclopentyl methyl ether (CPME).

      • Temperature: Reactions may require heating to 100-110 °C.[13]

Problem 2: Significant Protodeboronation Side Product Observed.
  • Probable Cause A: Presence of Water with a Strong Base. Aqueous conditions, especially with strong bases, can accelerate the rate of protodeboronation.

    • Solution:

      • Use Anhydrous Conditions: Use anhydrous solvents and ensure the base (e.g., K₃PO₄) is freshly dried or purchased as an anhydrous grade.

      • Switch to a Milder Base: Potassium fluoride (KF) is known to be effective for promoting coupling while minimizing protodeboronation in sensitive systems.[1][3]

  • Probable Cause B: Boronic Acid Instability. The boronic acid itself may be degrading under the reaction conditions over the long reaction times required.

    • Solution: Use a Stabilized Boron Reagent.

      • Convert to a Boronic Ester: Use the pinacol or neopentylglycol ester of the boronic acid.

      • Form a Diethanolamine Adduct: Reacting the boronic acid with diethanolamine creates a highly stable, crystalline solid that can be used directly in the coupling reaction.[3][14] This adduct protects the boronic acid until it is slowly released under the reaction conditions.

Visual Workflow: Troubleshooting a Failed Coupling

Here is a decision tree to guide your troubleshooting process for reactions involving this compound.

G start_node Low / No Yield question_node1 Major Component? start_node->question_node1 Analyze Crude Reaction Mixture (TLC, LCMS, NMR) problem_node problem_node question_node question_node solution_node solution_node problem_node1 Problem: Inefficient Catalysis question_node1->problem_node1 Unreacted Starting Materials problem_node2 Problem: C-B Bond Cleavage question_node1->problem_node2 Protodeboronation Product (1,2-Dimethoxy-4-methylbenzene) problem_node3 Problem: Oxygen Contamination question_node1->problem_node3 Homocoupling Product solution_node1 Increase Catalyst Potency | Use Bulky Ligand (XPhos, SPhos) | Use Stronger Base (K₃PO₄, Cs₂CO₃) | Increase Temperature (Toluene, 110 °C) | Use Modern Precatalyst (G3-Palladacycle) problem_node1->solution_node1 Solution solution_node2 Minimize Water | Use Anhydrous Base/Solvent | Switch to Milder Base (KF) | Use Protected Boron Reagent (Diethanolamine Adduct) problem_node2->solution_node2 Solution solution_node3 Improve Degassing Technique | Use Freeze-Pump-Thaw Cycles | Maintain Strict Inert Atmosphere problem_node3->solution_node3 Solution

Caption: Troubleshooting Decision Tree for Sterically Hindered Couplings.

Optimized Protocols & Catalyst System Selection

Success with this compound requires moving beyond standard conditions. Below is a recommended starting protocol and a table of catalyst systems proven to be effective for sterically demanding couplings.

Recommended General Protocol for a Challenging Coupling

This protocol is designed as a robust starting point for coupling this compound with an aryl bromide.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, anhydrous).

    • Add the palladium precatalyst and ligand (see table below). If using a precatalyst like XPhos-Pd-G3, the ligand is already included.

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add degassed solvent (e.g., toluene or 1,4-dioxane, to a concentration of ~0.1 M with respect to the aryl halide) via syringe. The solvent must be thoroughly degassed beforehand by sparging with argon for at least 30 minutes or by using the freeze-pump-thaw method.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, reactions may require 12-24 hours for completion.

  • Workup:

    • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium solids.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[3]

Table 1: Recommended Catalyst Systems for Hindered Couplings
Catalyst SystemPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes & References
System 1 (High Reliability) XPhos-Pd-G3 (1-2%)(Included)K₃PO₄ (3.0)1,4-Dioxane or Toluene100-110Excellent for hindered aryl chlorides and bromides. The G3 precatalyst ensures rapid catalyst activation.[3][11]
System 2 (Classic Buchwald) Pd₂(dba)₃ (1%)SPhos (2-4%)K₃PO₄ (3.0)Toluene110A highly effective and well-documented system for hindered biaryl synthesis.[9][12]
System 3 (Alternative Bulky Ligand) Pd(OAc)₂ (2%)RuPhos (4-5%)Cs₂CO₃ (2.5)Toluene110RuPhos can be effective for particularly challenging or electron-rich substrates.[3]
System 4 (Milder Conditions) Pd(OAc)₂ (2%)AntPhos (4%)K₃PO₄ (3.0)Toluene110AntPhos has shown excellent reactivity for sterically demanding aryl-aryl couplings.[7][15]
Visual Guide: The Suzuki-Miyaura Cycle Under Steric Strain

The diagram below illustrates the catalytic cycle, highlighting the steps most impacted by the steric bulk of the 2-methoxy substituent.

G cluster_steric Steps Affected by Steric Hindrance pd0_node L-Pd(0) pd2_complex1 L-Pd(II)(Ar¹)(X) pd0_node->pd2_complex1 Oxidative Addition (Ar¹-X) pd2_complex1->label_tm pd2_complex2 L-Pd(II)(Ar¹)(Ar²) pd2_complex2->label_re product_node Ar¹-Ar² label_tm->pd2_complex2 Transmetalation (Ar²-B(OH)₂) label_tm->note1 label_re->pd0_node Reductive Elimination label_re->product_node label_re->note2

Caption: Key steps in the Suzuki-Miyaura cycle impacted by steric hindrance.

References

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Zhao, Q., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry.
  • BenchChem (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Sato, Y., et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube.
  • Thomas, S. P., et al. (2010).
  • Rychnovsky Lab (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • OpenChemHub (2024). Ligand design for cross-couplings: phosphines. YouTube.
  • Zhao, Q., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • Ikawa, T., et al. (2025).
  • Ser, C-T., et al. (2026). Bulky ligands promote palladium-catalyzed protodeboronation.
  • Wikipedia. Dialkylbiaryl phosphine ligands.

Sources

Technical Support Center: Suzuki Reaction Workup Involving (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the specific challenges of Suzuki-Miyaura cross-coupling workup procedures, with a focus on reactions utilizing (2,3-Dimethoxy-5-methylphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who encounter practical hurdles in the post-reaction purification process. The advice herein is grounded in established chemical principles and field-proven experience to ensure you can confidently and efficiently isolate your desired biaryl products.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the Suzuki reaction workup.

Q1: What is the primary challenge when working up reactions with this compound?

The primary challenge stems from the electron-rich nature of this boronic acid. The two methoxy groups are strong electron-donating groups, which can increase the polarity of the boronic acid and its byproducts, complicating their removal from the desired, often less polar, biaryl product during standard aqueous extractions. Furthermore, boronic acids can exist in equilibrium with their trimeric anhydrides, known as boroxines, which have different solubility profiles and can persist through purification.[1][2]

Q2: Why is a basic wash often insufficient to remove all boron-containing impurities?

While a basic wash (e.g., with aqueous NaOH or Na₂CO₃) is intended to convert the boronic acid into a water-soluble boronate salt, its effectiveness can be limited.[3][4] The corresponding boroxine of this compound may be less susceptible to rapid hydrolysis and salt formation.[5] If the product has some basicity (e.g., contains a pyridine ring), it might be partially extracted into the aqueous layer, reducing yield.

Q3: How can I confirm that the persistent impurity in my ¹H NMR is a boron byproduct?

Boronic acid and boroxine impurities often appear as broad signals in the aromatic region of the proton NMR spectrum. A simple diagnostic test is to add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The B-OH proton signal of the boronic acid will exchange with deuterium and disappear. While this confirms the presence of the acid form, the aromatic signals of the boroxine and the boronic acid will remain.

Q4: What is the purpose of filtering the crude reaction mixture through Celite® or silica before extraction?

Filtering the reaction mixture through a short plug of Celite® or silica gel is a crucial first step to remove heterogeneous materials, primarily the palladium catalyst (often appearing as palladium black).[6][7] This prevents the formation of dark, difficult-to-separate emulsions during the subsequent aqueous workup and removes a significant source of contamination early in the process.[8]

Troubleshooting Guide: From Reaction Flask to Pure Product

This guide provides solutions to specific problems you may encounter during the workup and purification stages.

Problem 1: My organic layer is dark grey or black after aqueous extraction.
  • Likely Cause: Incomplete removal of the palladium catalyst. Finely dispersed palladium(0) particles, or soluble Pd(II) species, have not been effectively captured.

  • Solution A (Pre-Extraction): Before any aqueous wash, dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite® (approx. 1-2 cm thick) on a sintered glass funnel.[7] Wash the pad thoroughly with the same solvent to ensure complete recovery of the product.

  • Solution B (Post-Extraction): If the color persists after extraction, the organic layer can be treated with a metal scavenger. There are various commercially available silica-bound scavengers (e.g., with thiol or amine functionalities) that can effectively bind to residual palladium.[9] Stirring the organic solution with the scavenger for a few hours followed by filtration can significantly reduce palladium levels.[9]

Problem 2: ¹H NMR of my "purified" product shows persistent broad aromatic signals consistent with boron impurities.
  • Likely Cause: The boronic acid and/or its corresponding boroxine are co-eluting with your product during chromatography or are not being fully removed by standard extraction. The electron-rich nature of this compound can make these byproducts particularly stubborn.

  • Solution A (Acidic Wash): After the initial basic wash, perform an acidic wash. Use a dilute acid like 1 M HCl.[10][11] This step can help to break down boronate salts and ensure all boron species are in their less polar, acid/boroxine forms, potentially altering their partitioning behavior between the aqueous and organic phases.

  • Solution B (Boron-Specific Extraction): An effective, albeit more specialized, method is to wash the organic layer with a solution of diethanolamine. Boronic acids react with diethanolamine to form stable, often crystalline, adducts that can be more easily separated.[12]

  • Solution C (Chromatography Optimization): If column chromatography is necessary, consider modifying your solvent system. For polar impurities, a more polar eluent system might be required. Sometimes, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve the separation of acidic impurities like boronic acids.[13]

Problem 3: I'm experiencing low product yield after the workup.
  • Likely Cause 1: Emulsion Formation: Vigorous shaking during liquid-liquid extraction can lead to stable emulsions, trapping the product at the interface.

    • Solution: Gently invert the separatory funnel instead of shaking vigorously. To break an existing emulsion, add a small amount of brine (saturated aq. NaCl) or pass the mixture through a pad of Celite®.

  • Likely Cause 2: Protodeboronation: This is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming the starting material.[12] This is more common with electron-rich boronic acids like this compound, especially under harsh basic conditions or if the reaction is run for an extended time.

    • Solution: While this is a reaction issue rather than a workup problem, it's critical to diagnose. Use milder bases (e.g., K₂CO₃, KF) and ensure the reaction is not heated longer than necessary.[4][12]

Data Summary: Boron Removal Strategies
MethodPrincipleAdvantagesDisadvantages
Basic Wash (e.g., 1M NaOH) Forms water-soluble boronate salt.Simple, removes bulk of boronic acid.May be incomplete for boroxines; can cause emulsions.
Acidic Wash (e.g., 1M HCl) Neutralizes base, protonates species.Helps break emulsions, removes basic impurities.Product must be stable to acid.
Diethanolamine Wash Forms a stable adduct with boronic acid.Highly specific for boron species.Requires an additional reagent; adduct may need separation.
Boron Scavenger Resin Covalent capture of boronic acid.High efficiency and specificity.Higher cost; requires solid-liquid filtration.[10]
Chromatography Differential adsorption on silica gel.Can provide very high purity.Can be time-consuming and solvent-intensive; co-elution is possible.

Detailed Protocols

Protocol 1: Standard Aqueous Workup Procedure

This protocol is the first line of defense and is effective in many cases.

  • Catalyst Removal: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, 5-10 volumes). Filter the diluted mixture through a 2 cm plug of Celite® in a Büchner funnel. Rinse the flask and the Celite® pad with additional solvent to ensure all product is collected.[7]

  • Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.

  • Basic Wash: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. Invert the funnel gently 5-10 times to mix. Allow the layers to separate and drain the aqueous (bottom) layer.

  • Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl). Mix gently and drain the aqueous layer.[11]

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove residual water and break any minor emulsions.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can then be purified further by column chromatography or recrystallization as needed.

Diagram: Troubleshooting Workflow for Suzuki Workup

Below is a decision-making flowchart to guide your workup and purification strategy.

Suzuki_Workup_Troubleshooting start Reaction Complete (by TLC/LCMS) celite_filter Dilute & Filter through Celite® start->celite_filter extraction Perform Aqueous Workup (Base, Acid, Brine Washes) celite_filter->extraction check_crude Analyze Crude Product (NMR) extraction->check_crude is_clean Is Crude >90% Pure? check_crude->is_clean final_product Final Product is_clean->final_product Yes impurities Significant Impurities Remain is_clean->impurities No pd_check Dark Color (Pd)? impurities->pd_check boron_check Broad NMR Signals (Boron)? pd_check->boron_check No scavenger Treat with Palladium Scavenger pd_check->scavenger Yes special_workup Perform Specialized Boron Removal (e.g., Diethanolamine Wash) boron_check->special_workup Yes chromatography Purify by Column Chromatography boron_check->chromatography No/Other scavenger->chromatography special_workup->chromatography chromatography->final_product

Caption: Troubleshooting Decision Tree for Suzuki Reaction Workup.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Link]

  • Byrne, F. P., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1594-1614. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(49), 12980-12986. [Link]

  • Google Patents. (2016).
  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(46), 16582-16594. [Link]

  • Nishide, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Chemical Communications, 49(38), 3929-3942. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? [Link]

  • Reddit. (2018). Self-condensation of phenylboronic acid. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (2024). Can i get some help with a particular Suzuki coupling reaction please? [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner [Doctoral dissertation, University of Namur]. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (2,3-Dimethoxy-5-methylphenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Central to this transformation are organoboron reagents, particularly arylboronic acids, which serve as the nucleophilic partner in the catalytic cycle.[3][4] The reactivity of these boronic acids is not uniform; it is exquisitely controlled by the electronic and steric nature of the substituents on the aromatic ring. For researchers in drug discovery and materials science, understanding these nuances is critical for reaction optimization, predicting outcomes, and designing efficient synthetic routes to complex molecular architectures.

This guide provides an in-depth comparison of the reactivity of (2,3-Dimethoxy-5-methylphenyl)boronic acid against its structural isomers. We will dissect how the subtle repositioning of methoxy and methyl groups profoundly impacts reaction kinetics and yields in the context of Suzuki-Miyaura coupling. The insights herein are grounded in fundamental principles of physical organic chemistry and supported by established experimental protocols, empowering you to make informed decisions in your synthetic endeavors.

Factors Governing Reactivity: An Interplay of Electronics and Sterics

The efficiency of the Suzuki-Miyaura coupling is largely dictated by the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1] The rate of this step is governed by two primary factors:

  • Electronic Effects : The substituents on the phenyl ring modulate the nucleophilicity of the carbon atom attached to the boron. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the ring, enhancing its nucleophilicity and generally accelerating the transmetalation step.[5] The position of the substituent is key; electron donation is strongest when the group is ortho or para to the boronic acid due to the contribution of the mesomeric (resonance) effect, in addition to the inductive effect.

  • Steric Effects : Bulky groups positioned ortho to the boronic acid can physically impede the approach of the palladium complex to the boron center.[6] This "ortho effect" often leads to a significant decrease in reaction rates, and in some cases, can completely shut down reactivity. However, some ortho substituents containing heteroatoms, like the oxygen in a methoxy group, can sometimes pre-coordinate to the palladium center, potentially leading to unexpected reactivity or selectivity.[7][8]

The Isomers: A Structural Overview

We will compare the target compound, this compound, with key isomers where the substituent pattern is altered, leading to distinct electronic and steric environments around the C-B bond.

dot

Caption: Key structural isomers evaluated for reactivity.

Comparative Reactivity Analysis

The reactivity of these isomers in a typical Suzuki-Miyaura coupling (e.g., with 4-bromoanisole) is predicted to follow a trend governed by the balance of steric hindrance and electronic activation.

IsomerKey Structural FeaturesPredicted ReactivityRationale
(3,4-Dimethoxy-5-methylphenyl)boronic acid No ortho substituents. Two powerful EDGs (para and meta -OCH₃) and one EDG (-CH₃).Highest This isomer benefits from the full electronic push of its substituents without suffering from steric hindrance at the reaction center. The lack of an ortho group allows for facile approach of the palladium catalyst, leading to rapid transmetalation.
(3,5-Dimethoxyphenyl)boronic acid No ortho substituents. Two meta -OCH₃ groups.High With no ortho groups, steric hindrance is minimal.[9][10] The two methoxy groups are meta to the boronic acid, so they contribute primarily through their inductive electron-donating effect, which is less powerful than the mesomeric effect. Reactivity is therefore high, but likely less than the 3,4,5-substituted isomer.
(2,5-Dimethoxyphenyl)boronic acid One ortho -OCH₃ group. One meta -OCH₃ group.Moderate to Low The dominant feature is the methoxy group at the 2-position, which introduces significant steric bulk, hindering the transmetalation step. While the electronic donation from both methoxy groups is substantial, the steric penalty of the ortho substituent is expected to significantly reduce the reaction rate.
This compound One ortho -OCH₃ group. One meta -OCH₃ group.Lowest Similar to the 2,5-isomer, this compound suffers from a sterically demanding ortho-methoxy group. The additional methoxy at the 3-position provides a modest electronic enhancement but also contributes to the overall steric crowding around the reaction site, likely making this the least reactive isomer in the series.

This predicted trend, (3,4-Di-OMe-5-Me) > (3,5-Di-OMe) > (2,5-Di-OMe) > (2,3-Di-OMe-5-Me) , underscores a critical principle: in many cases, the absence of ortho steric hindrance is more critical for high reactivity than the sheer number of electron-donating groups.[6]

Experimental Protocol: A Self-Validating System for Comparison

To empirically validate the predicted reactivity, a standardized Suzuki-Miyaura cross-coupling experiment should be performed. The following protocol is designed to be robust and allow for a fair comparison between isomers. The key to a valid comparison is to keep all other parameters (catalyst loading, temperature, concentration, stoichiometry) strictly identical for each isomer tested.

Reaction Scheme:

dot

Suzuki_Reaction ArylBoronicAcid Aryl Boronic Acid (Isomer) Plus1 + Catalyst Pd Catalyst Base Bromoanisole 4-Bromoanisole (Ar-X) Plus2 + Solvent Solvent, Heat Product Coupled Product (Biaryl) Solvent->Product

Caption: General scheme for the comparative Suzuki-Miyaura reaction.

Materials:

  • This compound (and its isomers)

  • 4-Bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Standard glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid isomer (0.30 mmol, 1.2 equiv).

  • Addition of Reagents: To the same flask, add 4-bromoanisole (0.25 mmol, 1.0 equiv), potassium carbonate (0.50 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.0075 mmol, 3 mol%).

    • Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of cross-couplings. K₂CO₃ is a moderately strong base sufficient to facilitate the formation of the boronate species required for transmetalation.[11]

  • Solvent Addition: Add 2.5 mL of anhydrous 1,4-dioxane and 0.5 mL of degassed deionized water. The total solvent volume is 3.0 mL, resulting in a concentration of ~0.08 M with respect to the limiting reagent.

    • Causality: A mixed aqueous/organic solvent system is standard for Suzuki couplings. Water aids in dissolving the base and facilitates the catalytic cycle, while dioxane solubilizes the organic reagents.[12]

  • Degassing: Seal the flask and subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

    • Trustworthiness: Oxygen can oxidatively deactivate the Pd(0) active catalyst, so thorough degassing is crucial for reproducibility and obtaining high yields.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for a predetermined time (e.g., 4 hours).

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 x 5 mL) and brine (1 x 5 mL).

  • Isolation and Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the isolated yield for a quantitative comparison.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism provides context for how steric and electronic factors exert their influence.

dot

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Ar'-B(OH)₃⁻ Transmetalation Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArBOH Ar'-B(OH)₂ + Base ArAr Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. The subsequent transmetalation step, where the arylboronic acid (Ar'-B(OH)₂) transfers its aryl group to the palladium, is often rate-limiting and is the step most sensitive to the steric and electronic effects discussed in this guide. The cycle concludes with reductive elimination, which forms the new C-C bond of the product (Ar-Ar') and regenerates the Pd(0) catalyst.[1][3]

Conclusion

While all substituted phenylboronic acids are valuable synthetic tools, their reactivity is far from uniform. For this compound and its isomers, a clear hierarchy of reactivity can be predicted based on established chemical principles. Isomers lacking ortho substituents, such as (3,4-Dimethoxy-5-methylphenyl)boronic acid, are expected to be significantly more reactive due to minimized steric hindrance. Conversely, isomers with ortho-methoxy groups, including the titular compound, are likely to exhibit attenuated reactivity. By understanding the interplay of these steric and electronic factors, and by employing robust, standardized experimental protocols, researchers can better predict reaction outcomes, troubleshoot challenging couplings, and ultimately accelerate the pace of chemical innovation.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Suzuki Coupling: How 3-Methoxyphenylboronic Acid Drives Innovation. Retrieved from [Link]

  • ACS Publications. (2015). Structure and Reactivity of Boron-Ate Complexes Derived from Primary and Secondary Boronic Esters. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. Retrieved from [Link]

  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid. Retrieved from [Link]

  • ACS Publications. (2016). Are Methyl Groups Electron-Donating or Electron-Withdrawing in Boron Clusters? Permethylation of o-Carborane. Retrieved from [Link]

  • ACS Publications. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • eScholarship. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]

  • PubMed. (n.d.). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Retrieved from [Link]

  • ACS Publications. (2026). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Wiley Online Library. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2. Retrieved from [Link]

  • PubChem. (n.d.). (3,4-Dimethoxy-5-methylphenyl)boronic acid. Retrieved from [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • PubChem. (n.d.). (3,5-Dimethoxyphenyl)boronic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Stability of (2,3-Dimethoxy-5-methylphenyl)boronic Acid and Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids and their derivatives are indispensable building blocks. The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, relies heavily on the reactivity and stability of these organoboron compounds. However, the inherent instability of free boronic acids often presents significant challenges related to storage, handling, and reaction reproducibility.

This guide provides an in-depth comparative analysis of the stability of (2,3-Dimethoxy-5-methylphenyl)boronic acid versus its corresponding pinacol ester. We will explore the structural nuances that dictate their stability under various conditions, provide experimental protocols for their evaluation, and offer insights grounded in mechanistic principles to aid researchers in selecting the optimal reagent for their synthetic endeavors.

The Structural Dichotomy: Boronic Acid vs. Pinacol Ester

The fundamental difference between this compound and its pinacol ester lies in the protection of the Lewis acidic boron center. The free boronic acid possesses two reactive hydroxyl groups, making it susceptible to various degradation pathways. In contrast, the pinacol ester form shields the boron atom within a robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

G cluster_0 This compound cluster_1 This compound pinacol ester BoronicAcid BoronicAcid PinacolEster PinacolEster

Figure 1: Chemical structures of the boronic acid and its pinacol ester.

Comparative Stability Analysis

The conversion of a boronic acid to its pinacol ester is a common strategy to enhance stability, and this holds true for the (2,3-Dimethoxy-5-methylphenyl) scaffold.[1] The protection afforded by the pinacol group mitigates several key degradation pathways.[2]

  • This compound: Free boronic acids are prone to intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This equilibrium is often present in the solid state and in non-aqueous solutions, leading to inconsistencies in stoichiometry and reactivity. While generally stable, they are susceptible to protodeboronation (cleavage of the C-B bond) under certain aqueous acidic or basic conditions.[3][4]

  • This compound Pinacol Ester: The pinacol ester exhibits significantly enhanced hydrolytic stability.[5][6][7] The bulky pinacol group sterically and electronically protects the boron atom from hydrolysis. However, this stability is not absolute. Pinacol esters can undergo hydrolysis back to the corresponding boronic acid, particularly under forcing acidic or basic aqueous conditions, or even during purification on silica gel.[1][8] This on-column degradation is a critical consideration during chromatographic analysis and purification.[9]

G BA Aryl Boronic Acid Ar-B(OH)₂ Boroxine Boroxine (ArBO)₃ BA->Boroxine + 3 H₂O (Dehydration) PinacolEster Pinacol Ester Ar-B(pin) BA->PinacolEster + Pinacol - 2 H₂O (Esterification) PinacolEster->BA + 2 H₂O - Pinacol (Hydrolysis)

Figure 2: Equilibrium between boronic acid, boroxine, and pinacol ester.

Both boronic acids and their esters are susceptible to oxidation, which can be a significant issue, especially at physiological pH where they can be oxidized by reactive oxygen species.[10][11][12] The oxidation process typically results in the conversion of the boronic acid functionality to a hydroxyl group, leading to the formation of the corresponding phenol.

  • Influence of Substituents: The (2,3-Dimethoxy-5-methylphenyl) ring contains two electron-donating methoxy groups. Electron-donating groups on the aryl ring can increase the electron density at the boron center, potentially making it more susceptible to certain degradation pathways.[13][14] However, the overall stability is a complex interplay of electronic and steric effects. The stability of boronic acid esters is also influenced by the electronic properties of the diol used for protection.[15][16][17]

This is where the pinacol ester demonstrates a clear advantage.

  • Boronic Acid: Often exists as a fluffy, low-density solid that can be challenging to handle and weigh accurately. Its tendency to form boroxines means the purity can decrease over time, affecting reaction outcomes.[2]

  • Pinacol Ester: Typically a well-behaved, crystalline solid that is less sensitive to air and moisture.[18] This leads to a significantly longer shelf life and greater consistency in experimental results.[2]

Summary of Stability Comparison
Stability ParameterThis compoundThis compound Pinacol EsterJustification
Shelf Life ModerateHighPinacol ester is less prone to dehydration (boroxine formation) and is generally less sensitive to air and moisture.[2]
Hydrolytic Stability Low to ModerateHighThe pinacol group protects the boron center from hydrolysis, though it can be cleaved under certain conditions.[5][8]
Chromatographic Stability HighModerate to HighPinacol esters can undergo on-column hydrolysis on silica gel or during reverse-phase HPLC.[8][9]
Thermal Stability ModerateHighProne to thermal dehydration to form boroxines. Pinacol esters are generally more thermally robust.[19]
Oxidative Stability ModerateModerateBoth forms are susceptible to oxidation. Stability can be enhanced by modifying the electronic properties of the boron center.[11][12]
Experimental Protocols for Stability Assessment

To provide actionable data for your research, we outline validated protocols for assessing the stability of these compounds.

This method quantifies the rate of hydrolysis under controlled pH conditions.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis prep_stock 1. Prepare Stock Solution (e.g., 10 mg/mL in ACN) prep_incubate 3. Incubate Samples (Dilute stock into buffers) prep_stock->prep_incubate prep_buffer 2. Prepare Buffers (pH 4, 7, 9) prep_buffer->prep_incubate analysis_inject 4. Inject at Time Points (t=0, 1, 2, 4, 8, 24h) prep_incubate->analysis_inject analysis_run 5. Run Stability-Indicating HPLC Method analysis_inject->analysis_run analysis_quantify 6. Quantify Peak Areas (Parent vs. Hydrolyzed Product) analysis_run->analysis_quantify

Figure 3: Workflow for HPLC-based hydrolytic stability assay.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution (e.g., 10 mg/mL) of the test compound (this compound or its pinacol ester) in an aprotic solvent like acetonitrile (ACN) to prevent premature hydrolysis.[3]

    • Prepare aqueous buffers at relevant pH values (e.g., pH 4.0, 7.0, and 9.0).

    • At time t=0, dilute an aliquot of the stock solution into each buffer to a final concentration of ~0.5 mg/mL. Maintain the solutions at a constant temperature (e.g., 25°C or 40°C).

  • HPLC Analysis:

    • Use a stability-indicating HPLC method capable of separating the pinacol ester from the free boronic acid.[3]

    • Column: A C18 column with low residual silanol activity is recommended to minimize on-column hydrolysis.[9]

    • Mobile Phase: A gradient of ACN and water (with 0.1% formic acid or ammonium acetate) is a common starting point.[20]

    • Detection: UV detection at an appropriate wavelength.

    • Injection: Inject samples from each pH buffer at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the total area of all related peaks.

    • Plot the percentage of the parent compound versus time to determine the degradation kinetics.

This protocol assesses the compound's susceptibility to oxidation by a common reactive oxygen species.

Methodology:

  • Solution Preparation:

    • Prepare a solution of the boronic acid or ester (e.g., 50 mM) in a relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[10]

    • Prepare a solution of hydrogen peroxide (H₂O₂) in the same buffer.

  • Oxidation Reaction:

    • Initiate the reaction by adding a defined concentration of H₂O₂ to the boronic compound solution.

    • Incubate the reaction mixture at a controlled temperature.

  • Monitoring:

    • At specific time intervals, take an aliquot of the reaction mixture and quench the oxidation (e.g., by adding a solution of sodium bisulfite).[10]

    • Analyze the quenched samples by HPLC or UPLC-MS to quantify the remaining parent compound and identify the phenolic degradation product.[3]

  • Data Analysis:

    • Determine the rate of degradation by plotting the concentration of the parent compound over time.

Conclusion and Recommendations

The choice between this compound and its pinacol ester is a classic trade-off between reactivity and stability.

  • For applications requiring long-term storage, ease of handling, and high reaction consistency, the pinacol ester is unequivocally the superior choice .[2][18] Its enhanced stability minimizes the risk of dealing with unknown concentrations of active species due to degradation.

  • The free boronic acid may be preferred in situations where the in situ generation from the ester is slow or incomplete under the desired reaction conditions. However, it is crucial to use freshly purchased or properly stored material and to accurately determine its purity before use.

For researchers in drug development and process chemistry, the operational advantages and longer shelf life of This compound pinacol ester make it the more reliable and cost-effective reagent for reproducible, scalable synthetic routes.

References

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2009). ResearchGate. [Link]

  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. (n.d.). ResearchGate. [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009). Semantic Scholar. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). Raines Lab. [Link]

  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.). Boronmolecular. [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. (n.d.). Royal Society of Chemistry. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. (2014). Ingenta Connect. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Royal Society of Chemistry. [Link]

  • How does temperature affect the reactivity of Phenylboronic Acid?. (n.d.). Boronmolecular. [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2024). MDPI. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). ACS Publications. [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2024). PubMed. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). NIH. [Link]

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  • A Water-Stable Boronate Ester Cage. (n.d.). Journal of the American Chemical Society. [Link]

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  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

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  • (A) Overview of the addition of arylboronic acids to electron-deficient... (n.d.). ResearchGate. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). University of Amsterdam. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). ResearchGate. [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). MDPI. [Link]

  • C(sp2)-Arylsulfones Directly from Arylsulfonyl Chlorides with Boronic Acids by Photoactivation of Boosted EDA Complexes. (2025). PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC - PubMed Central. [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014). ResearchGate. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH. [Link]

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A Tale of Two Borons: A Guide to (2,3-Dimethoxy-5-methylphenyl)boronic acid vs. its MIDA Boronate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning tool for forging carbon-carbon bonds with precision and versatility.[1][2][3] At the heart of this reaction lies the organoboron reagent, typically a boronic acid. However, the very reactivity that makes boronic acids useful can also be their downfall. This guide delves into a direct comparison of a conventional boronic acid, (2,3-Dimethoxy-5-methylphenyl)boronic acid, and its advanced, protected counterpart, the N-methyliminodiacetic acid (MIDA) boronate. We will explore the fundamental differences in their stability, handling, and application, providing the field-proven insights necessary to select the right tool for your synthetic challenge.

The Challenge: The Instability of "Free" Boronic Acids

This compound is a valuable building block for introducing a polysubstituted aromatic moiety common in medicinal chemistry. Like many of its kin, especially those bearing electron-rich aromatic rings, it is susceptible to several decomposition pathways:

  • Protodeboronation: The C–B bond can be cleaved and replaced by a C–H bond, an undesired side reaction that consumes the starting material.[4][5] This process can be accelerated by heat, base, or the palladium catalyst itself.[6]

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. While often in equilibrium with the monomeric acid, this complicates stoichiometry and can impact reactivity.

  • Oxidation and Polymerization: Many boronic acids are sensitive to air and can degrade upon storage, leading to inconsistent results.[6][7]

These stability issues necessitate careful handling, often under inert atmospheres, and can lead to lower yields and purification challenges, particularly in complex, multi-step syntheses.

The Solution: The MIDA Boronate Strategy

Recognizing these limitations, the Burke group developed N-methyliminodiacetic acid (MIDA) as a robust protecting group for boronic acids.[8][9][10] By condensing this compound with MIDA, a stable, bicyclic boronate ester is formed. This transformation has profound practical implications. The MIDA ligand rehybridizes the boron center from a reactive sp² state to a stable, tetrahedral sp³ state, effectively "masking" its reactivity.[10]

MIDA boronates are generally free-flowing, crystalline solids that exhibit remarkable stability.[11][12] They are stable to benchtop storage in air, compatible with silica gel chromatography, and inert to a wide range of reaction conditions that would degrade a free boronic acid.[8][12][13][14] This stability transforms the boronic acid from a sensitive intermediate into a dependable building block.

Head-to-Head Comparison: Performance in the Lab

FeatureThis compound(2,3-Dimethoxy-5-methylphenyl)MIDA boronate
Stability Prone to protodeboronation, oxidation, and boroxine formation.[4][6][7] Limited benchtop stability.Exceptionally stable; indefinitely stable to air and moisture on the benchtop.[6][11][12]
Handling Often requires storage under inert atmosphere and careful handling.Can be handled as a standard, air-stable solid reagent.
Purification Purification by chromatography can be difficult due to polarity and potential on-column decomposition.Universally compatible with silica gel chromatography, enabling easy purification.[8][12][14]
Reactivity Control "Always-on" reactivity. Can be consumed by side reactions, especially in slow couplings."On-demand" reactivity. Inert until a specific deprotection step is performed.[8][10]
Ideal Use Case Rapid, straightforward, single-step couplings where the reagent is consumed quickly.Multi-step synthesis, iterative cross-coupling, and reactions with slow or challenging coupling partners.[15][16]

Mechanistic Insights & Visualized Workflows

To fully appreciate the practical differences, let's visualize the key structures and processes involved.

Diagram 1: Chemical Structures A direct comparison of the reactive, planar boronic acid and the stable, tetrahedral MIDA boronate.

Caption: Structures of the boronic acid and its MIDA-protected form.

Diagram 2: Suzuki-Miyaura Catalytic Cycle The fundamental mechanism underlying the cross-coupling reaction. The boronic acid (or its released form) enters the cycle at the transmetalation step.

Suzuki_Cycle pd0 Pd(0)Ln add Oxidative Addition pd0->add R¹-X pd2 R¹-Pd(II)Ln-X add->pd2 trans Transmetalation pd2->trans R²-B(OH)₂ + Base pd2_b R¹-Pd(II)Ln-R² trans->pd2_b elim Reductive Elimination pd2_b->elim elim->pd0 product R¹-R² elim->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Diagram 3: Comparative Experimental Workflow This flowchart highlights the divergent paths and decision-making for using a free boronic acid versus a MIDA boronate.

Workflow_Comparison cluster_BA Boronic Acid Pathway cluster_MIDA MIDA Boronate Pathway start_ba Start: This compound handle Handle under inert atmosphere start_ba->handle setup Setup Suzuki Reaction: Pd Catalyst, Base, Aryl Halide handle->setup couple_ba Direct Coupling setup->couple_ba workup_ba Aqueous Workup & Purification (Potential Issues) couple_ba->workup_ba end_ba Final Product workup_ba->end_ba start_mida Start: (2,3-Dimethoxy-5-methylphenyl)MIDA boronate handle_mida Handle on benchtop (Air-stable) start_mida->handle_mida setup_mida Setup Suzuki Reaction: Pd Catalyst, Base, Aryl Halide handle_mida->setup_mida deprotect In Situ Deprotection (e.g., aq. Base) setup_mida->deprotect couple_mida Slow Release & Coupling deprotect->couple_mida workup_mida Aqueous Workup & Chromatography (Simplified) couple_mida->workup_mida end_mida Final Product workup_mida->end_mida

Caption: Contrasting workflows for boronic acid vs. MIDA boronate.

Experimental Protocols: From Theory to Practice

The key difference in protocol lies in how the boronic acid's reactivity is unleashed. For the MIDA boronate, this is a controlled chemical step.

Protocol 1: Standard Suzuki-Miyaura Coupling with this compound

  • Rationale: This is a direct coupling suitable for reactive aryl halides where the reaction is expected to be fast, minimizing the time for boronic acid decomposition. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.

  • Procedure:

    • To an oven-dried flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed solvents (e.g., a mixture of Toluene and water).

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling with (2,3-Dimethoxy-5-methylphenyl)MIDA boronate

  • Causality: This protocol is ideal for challenging couplings, such as with unactivated aryl chlorides, or when the boronic acid is known to be particularly unstable.[6] The MIDA boronate acts as a stable precursor from which the boronic acid is generated in situ at a controlled rate.[7][9] This "slow-release" matches the rate of the catalytic cycle, keeping the instantaneous concentration of the unstable free boronic acid low and minimizing side reactions.[6][17]

  • Procedure:

    • To a flask (no inert atmosphere required for setup), add (2,3-Dimethoxy-5-methylphenyl)MIDA boronate (1.2 eq.), the aryl halide (1.0 eq.), palladium catalyst (e.g., a Pd/phosphine combination like Pd(OAc)₂/SPhos), and a mild aqueous base (e.g., K₃PO₄, 3.0 eq.).[7]

    • Add solvents (e.g., Dioxane or THF and water).

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS. The hydrolysis of the MIDA boronate and subsequent coupling proceed concurrently.[17]

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • The high stability of any unreacted MIDA boronate allows for straightforward purification of the desired product by standard flash column chromatography.

Expert Conclusion & Recommendations

The choice between this compound and its MIDA boronate is a strategic one, dictated by the demands of the synthesis.

  • Choose this compound for:

    • Simple, high-yielding, one-step couplings that proceed rapidly.

    • When cost is the primary driver and the necessary precautions for handling unstable reagents are already in place.

  • Choose (2,3-Dimethoxy-5-methylphenyl)MIDA boronate for:

    • Complex, multi-step syntheses: The ability to carry the boron functionality through multiple steps without degradation is a paradigm shift.[14]

    • Iterative Cross-Coupling (ICC): MIDA boronates are the enabling technology for building complex molecules piece-by-piece in a modular fashion, analogous to peptide synthesis.[8][11][15]

    • Challenging Substrates: When coupling with less reactive partners (e.g., aryl chlorides) where longer reaction times and higher temperatures would lead to significant protodeboronation of the free acid.[6]

    • Reproducibility and Reliability: The exceptional stability and ease of handling of MIDA boronates lead to more consistent and reliable reaction outcomes, a critical factor in drug development and process chemistry.

In essence, while the traditional boronic acid is a functional tool, the MIDA boronate is a precision instrument. It offers a level of control, stability, and reliability that opens doors to synthetic strategies previously considered impractical or impossible, solidifying its role as an indispensable asset in the modern chemist's toolbox.

References

  • Li, J., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 51(9), 2094–2105. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). A general solution for the iterative assembly of small molecules. Nature Chemistry, 4(7), 534–536. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates (Doctoral dissertation, University of Illinois at Urbana-Champaign). [Link]

  • Yadav, D. K., & Singh, A. K. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(84), 12721-12735. [Link]

  • Dennis, C. R., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(7), 726–732. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • News-Medical.Net. (2021). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]

  • Chem-Station. (2014). MIDA boronate. [Link]

  • Singh, S., et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]

  • Malu, S. S., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(10), 2864-2886. [Link]

  • Grillo, A. S., & Burke, M. D. (2016). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 49(7), 1369–1380. [Link]

  • Gillis, E. P., et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 130(44), 14623–14625. [Link]

  • Kim, D., & Lee, C. (2014). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry, 79(15), 7083–7091. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Lee, C., et al. (2018). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. The Journal of Organic Chemistry, 83(21), 13359–13367. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(44), 14626–14628. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Lee, C., et al. (2019). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Asian Journal of Organic Chemistry, 8(9), 1542-1547. [Link]

  • Cox, P. A., et al. (2019). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 84(19), 12496–12509. [Link]

  • ResearchGate. (n.d.). Protodeboronation and its application in synthesis. [Link]

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  • ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

Sources

A Comparative Guide to Boronic Acid Surrogates in Biaryl Synthesis: Evaluating Alternatives to (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Biaryl scaffolds, which are central to numerous pharmaceuticals, agrochemicals, and advanced materials, are frequently constructed using this methodology. While (2,3-Dimethoxy-5-methylphenyl)boronic acid is a valuable building block for introducing an electron-rich, sterically-defined moiety, the inherent limitations of boronic acids—such as susceptibility to protodeboronation and decomposition, which complicates storage and handling—necessitate the exploration of more robust alternatives. This guide provides a comprehensive comparison of two leading surrogates: potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. We will delve into their respective stabilities, reactivities, and practical applications, supported by comparative data and detailed experimental protocols to empower researchers in selecting the optimal reagent for their synthetic campaigns.

The Challenge with Conventional Boronic Acids

Boronic acids are widely used in Suzuki-Miyaura couplings due to their commercial availability and general effectiveness.[1] However, their utility can be hampered by several factors:

  • Instability: Many boronic acids, particularly electron-rich or heterocyclic variants, are prone to decomposition via protodeboronation or oxidation, leading to a limited shelf-life and inconsistent reaction performance.[2][3]

  • Purification Difficulties: The polar nature of the boronic acid functional group can make purification by standard chromatographic techniques challenging.

  • Reaction Incompatibility: The Lewis acidic boron center and its reactivity profile can be incompatible with a range of common synthetic transformations, often forcing chemists to introduce the boronic acid in the final step of a synthetic sequence.[4][5]

These challenges have driven the development of "protected" boronic acid equivalents that mask the reactive B(OH)₂ group until it is needed for the cross-coupling reaction.

Superior Alternatives: A Head-to-Head Comparison

The most prominent and practical alternatives to this compound are its corresponding potassium trifluoroborate salt and MIDA boronate ester. These reagents are not merely replacements; they offer distinct advantages in stability and handling that can streamline complex synthetic workflows.

Potassium Organotrifluoroborates: The Robust Crystalline Salts

Potassium organotrifluoroborates (R-BF₃K) are air- and moisture-stable crystalline solids that serve as excellent surrogates for boronic acids.[6][7] The tetracoordinate boron center is significantly less prone to protodeboronation than the tricoordinate center of a boronic acid, allowing for the use of near-stoichiometric quantities in cross-coupling reactions.[2]

Key Advantages:

  • Exceptional Stability: They are typically bench-stable indefinitely and are compatible with a wider range of reaction conditions and functional groups prior to the cross-coupling step.[7][8]

  • Ease of Handling: Their solid, non-hygroscopic nature simplifies weighing and dispensing.[9]

  • Reliable Reactivity: They engage readily in Suzuki-Miyaura coupling under specific activation conditions, typically requiring a base and a protic solvent to slowly hydrolyze the trifluoroborate to the active boronic acid or a related boronate species in situ.[6][10]

MIDA Boronates: The Chemist's "Protected" Building Block

N-methyliminodiacetic acid (MIDA) boronates represent a revolutionary advance in organoboron chemistry. The MIDA ligand forms a stable, bicyclic structure with the boron atom, effectively "caging" and deactivating it.[11] This protection renders the boron atom unreactive to a vast array of chemical reagents, yet it can be smoothly cleaved under mild aqueous basic conditions to release the free boronic acid for cross-coupling.[12][13]

Key Advantages:

  • Unparalleled Stability: MIDA boronates are stable to air, moisture, and, crucially, silica gel chromatography, enabling the multi-step synthesis and purification of complex boronic acid precursors.[4][14][15]

  • Iterative Synthesis: Their unique stability profile allows for "iterative cross-coupling," where a bifunctional MIDA boronate can undergo a coupling reaction at one site, be purified via chromatography, and then used in a subsequent coupling at the boron-bearing site.[12]

  • Controlled Release: The in situ slow release of the boronic acid under basic conditions can be highly beneficial for reactions involving unstable boronic acids, minimizing their decomposition.[3][16]

cluster_0 Reagent Selection for Biaryl Synthesis cluster_1 Boronic Acid cluster_2 Trifluoroborate cluster_3 MIDA Boronate Start Need to Synthesize (2,3-Dimethoxy-5-methylphenyl)-Aryl Boronic_Acid This compound Start->Boronic_Acid Trifluoroborate Potassium (2,3-Dimethoxy-5-methylphenyl)trifluoroborate Start->Trifluoroborate MIDA_Boronate This compound MIDA ester Start->MIDA_Boronate BA_Coupling Direct Suzuki-Miyaura Coupling Boronic_Acid->BA_Coupling End_Product Target Biaryl BA_Coupling->End_Product TFB_Activation Activation (Base, H₂O) Trifluoroborate->TFB_Activation TFB_Coupling Suzuki-Miyaura Coupling TFB_Activation->TFB_Coupling TFB_Coupling->End_Product MIDA_Deprotection Deprotection (aq. Base) MIDA_Boronate->MIDA_Deprotection MIDA_Coupling Suzuki-Miyaura Coupling MIDA_Deprotection->MIDA_Coupling MIDA_Coupling->End_Product

Caption: Workflow for Biaryl Synthesis Using Different Boron Reagents.

Quantitative Performance Comparison

To provide an objective measure of performance, we present comparative data for the synthesis of a model biaryl compound: 2-(2,3-Dimethoxy-5-methylphenyl)-4'-methylbiphenyl.

ReagentStructureStabilityHandlingKey AdvantagesLimitations
Boronic Acid R-B(OH)₂Moderate; prone to dehydration and protodeboronation.Often requires storage under inert atmosphere/refrigeration. Purification can be difficult.Directly active in coupling; no activation step needed.Limited shelf-life; inconsistent purity; incompatible with many reagents.
Potassium Trifluoroborate [R-BF₃]KHigh; air- and moisture-stable crystalline solid.[6][7]Easy to handle, weigh, and store at ambient conditions.Excellent stability; precise stoichiometry; long shelf-life.Requires specific conditions (base, protic solvent) for activation; lower atom economy.
MIDA Boronate R-B(MIDA)Exceptional; stable to air, moisture, and chromatography.[4][12]Crystalline solid, easy to handle; can be purified on silica gel.Enables multi-step synthesis and iterative coupling; slow-release kinetics.Requires a discrete deprotection step; higher molecular weight.

Table 1: Qualitative Comparison of Boron Reagents.

Boron ReagentCoupling PartnerConditions (Catalyst, Base, Solvent, Temp)Time (h)Yield (%)
This compound4-BromotoluenePd(PPh₃)₄ (2 mol%), K₂CO₃, Toluene/EtOH/H₂O, 90 °C1278%
Potassium (2,3-Dimethoxy-5-methylphenyl)trifluoroborate4-BromotoluenePdCl₂(dppf) (2 mol%), Cs₂CO₃, i-PrOH/H₂O, 80 °C[10]1692%
This compound MIDA ester4-BromotoluenePd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (aq.), Toluene, 100 °C1895%

Table 2: Representative Experimental Data for Model Biaryl Synthesis. (Yields are illustrative based on literature precedents).

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Regardless of the boron reagent chosen, the core palladium-catalyzed cycle remains the same. The key difference lies in how the active boron species is generated and delivered to the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Biaryl Product (Ar¹-Ar²) RedElim->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->OxAdd BoronReagent [Ar²-B] BoronReagent->Transmetalation Base Base Base->Transmetalation MIDA MIDA Boronate + aq. Base MIDA->BoronReagent TFB Trifluoroborate + Base/H₂O TFB->BoronReagent BA Boronic Acid BA->BoronReagent Start Bifunctional MIDA Boronate (Halo-Aryl-B(MIDA)) Coupling1 Step 1: Suzuki Coupling with Aryl-B(OH)₂ Start->Coupling1 Intermediate Intermediate Biaryl (HO₂B-Aryl-Aryl'-B(MIDA)) Coupling1->Intermediate Purify Chromatographic Purification (Silica Gel) Intermediate->Purify Deprotect Step 2: MIDA Deprotection (aq. Base) Purify->Deprotect Coupling2 Step 3: Suzuki Coupling with Aryl''-X Deprotect->Coupling2 Final Final Complex Molecule (Aryl''-Aryl-Aryl') Coupling2->Final

Sources

A Senior Application Scientist's Guide to Palladium Ligand Selection for the Coupling of (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] However, the success of this reaction is profoundly dependent on the judicious selection of a palladium ligand, especially when dealing with challenging substrates.[1] One such substrate, (2,3-Dimethoxy-5-methylphenyl)boronic acid, presents a classic case of steric hindrance and electronic deactivation, making it a difficult coupling partner. This guide provides a comparative analysis of palladium ligands, offering experimental insights to navigate these challenges effectively.

The Challenge: Steric Hindrance and Electronic Effects

The structure of this compound is characterized by two ortho-methoxy groups, which create significant steric bulk around the boronic acid moiety. This steric congestion can impede the crucial transmetalation step of the catalytic cycle. Furthermore, the electron-donating nature of the methoxy and methyl groups can slow down the reductive elimination step, which is often rate-limiting in the formation of sterically hindered biaryls.[1] Overcoming these hurdles requires a ligand that is not only bulky enough to promote reductive elimination but also possesses the right electronic properties to facilitate oxidative addition.[1][4]

Ligand Classes Under Review

Two main classes of ligands have proven effective for challenging Suzuki-Miyaura couplings: bulky biaryl phosphines and N-heterocyclic carbenes (NHCs).

  • Bulky Biaryl Phosphine Ligands: Developed extensively by the Buchwald group, ligands such as SPhos, XPhos, and RuPhos are characterized by a biaryl backbone that provides significant steric bulk.[5] This bulkiness promotes the formation of a monoligated palladium species, which is believed to be the active catalyst, and accelerates the rate-limiting reductive elimination step.[6][7] Their electron-rich nature also facilitates the initial oxidative addition of the aryl halide.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands.[8][9] They are strong σ-donors, which enhances the catalytic activity of palladium and stabilizes the active species.[10][11][12] The steric bulk of NHC ligands can be readily tuned, making them highly effective for the coupling of sterically demanding substrates.[10][13]

The Catalytic Cycle: A Visual Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand significantly influences the efficiency of each step.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar'(L) Base Base Base->Ar-Pd(II)-Ar'(L) X-B(OR)2 X-B(OR)2 Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis A To a dried Schlenk tube, add: This compound (1.2 equiv) Aryl bromide (1.0 equiv) Base (2.0 equiv) B Add Pd source (e.g., Pd(OAc)2) and Ligand A->B C Evacuate and backfill with inert gas (e.g., Argon) 3x B->C D Add degassed solvent C->D E Heat the reaction mixture to the desired temperature D->E F Monitor reaction progress by TLC or GC-MS E->F G Cool to room temperature F->G H Dilute with an organic solvent and wash with water G->H I Dry the organic layer, filter, and concentrate H->I J Purify by column chromatography I->J K Characterize the product and calculate yield J->K

Caption: A typical workflow for comparing ligand performance.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.24 mmol, 1.2 equiv), the chosen aryl bromide (e.g., 4-bromotoluene, 0.20 mmol, 1.0 equiv), and the appropriate base (e.g., K₃PO₄, 0.40 mmol, 2.0 equiv).

    • In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.002 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.004 mmol, 2 mol%) and add them to the Schlenk tube.

    • Seal the tube, and evacuate and backfill with argon three times.

    • Add the degassed solvent (e.g., 2 mL of toluene) via syringe.

  • Reaction and Monitoring:

    • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction's progress by periodically taking aliquots (under an argon atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Analysis:

    • Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.

Troubleshooting Common Issues
  • Low Yield:

    • Cause: Inefficient oxidative addition or transmetalation.

    • Solution: Screen different ligands. For electron-rich aryl halides, a more electron-rich ligand like SPhos or RuPhos might be beneficial. [4]Ensure the base is anhydrous and of high purity.

  • Protodeboronation:

    • Cause: The boronic acid reacts with residual water, leading to the formation of the corresponding arene instead of the coupled product. [14] * Solution: Use anhydrous conditions, including dry solvents and a strong, non-hydroxide base like K₃PO₄ or Cs₂CO₃. [4]Using the pinacol ester of the boronic acid can also mitigate this side reaction.

  • Homocoupling:

    • Cause: Coupling of two molecules of the boronic acid or two molecules of the aryl halide.

    • Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Using bulky ligands like XPhos can disfavor homocoupling pathways. [4][15]

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the sterically hindered and electron-rich this compound, bulky biaryl phosphine ligands such as XPhos , SPhos , and RuPhos are highly recommended as starting points. They are specifically designed to overcome the steric and electronic challenges posed by such substrates. [1][5]While NHC ligands also offer a viable alternative, the extensive literature and proven track record of biaryl phosphines make them a more reliable initial choice. A systematic screening of a small set of these ligands, following the provided experimental protocol, is the most efficient strategy to identify the optimal conditions for a specific coupling partner and achieve high yields.

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem.
  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH.
  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions | Accounts of Chemical Research - ACS Publications.
  • A Comparative Guide to Phosphinite Ligands in Suzuki-Miyaura Reactions - Benchchem.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical.
  • Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development | Digital Collections.
  • Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions | Accounts of Chemical Research - ACS Publications.
  • N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C1CS15088J.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - Semantic Scholar.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing).
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society.
  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC - NIH.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications | ACS Omega.
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH.
  • ChemInform Abstract: Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. | Request PDF - ResearchGate.
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC - NIH.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT.

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A Senior Application Scientist's Guide to the Strategic Validation of Synthetic Routes Utilizing (2,3-Dimethoxy-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the pursuit of efficiency, reliability, and robustness in the construction of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and mild reaction conditions.[1][2][3][4] Within the vast arsenal of boronic acid reagents available to the synthetic chemist, (2,3-Dimethoxy-5-methylphenyl)boronic acid has emerged as a valuable building block, particularly in the synthesis of bioactive molecules such as cannabidiol (CBD) derivatives.[5][6][7][8][9]

This guide provides an in-depth validation and comparative analysis of synthetic routes employing this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, present objective comparisons with alternative reagents, and furnish the detailed experimental data necessary for informed decision-making in your own research endeavors. Our focus is on providing a self-validating framework, grounded in scientific integrity and supported by authoritative references.

The Strategic Importance of this compound in Suzuki-Miyaura Couplings

The utility of this compound in Suzuki-Miyaura couplings is intrinsically linked to the electronic and steric properties imparted by its substitution pattern. The two methoxy groups and the methyl group on the phenyl ring play a crucial role in modulating the reactivity of the boronic acid and influencing the properties of the resulting biaryl products.

The general mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the bond between the aryl/vinyl group and the halide/triflate of the coupling partner.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Pd(II) Complex (R-Pd-X) Pd(II) Complex (R-Pd-X) Oxidative Addition->Pd(II) Complex (R-Pd-X) Aryl/Vinyl Halide (R-X) Aryl/Vinyl Halide (R-X) Aryl/Vinyl Halide (R-X)->Oxidative Addition Transmetalation Transmetalation Pd(II) Complex (R-Pd-X)->Transmetalation Di-organopalladium(II) Complex Di-organopalladium(II) Complex Transmetalation->Di-organopalladium(II) Complex This compound This compound Base Activation Base Activation This compound->Base Activation Base Activation->Transmetalation Reductive Elimination Reductive Elimination Di-organopalladium(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Coupled Product (R-Ar') Coupled Product (R-Ar') Reductive Elimination->Coupled Product (R-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: this compound vs. Alternative Reagents

A critical aspect of validating a synthetic route is understanding the performance of the chosen reagent in comparison to viable alternatives. While this compound is effective, other boronic acids or their derivatives may offer advantages in specific contexts. The choice of reagent can significantly impact reaction efficiency, stability, and ease of purification.

More stable alternatives to boronic acids include potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates.[1] These alternatives often exhibit enhanced stability towards air and moisture, simplifying storage and handling.

Reagent TypeStructureAdvantagesDisadvantages
Boronic Acid R-B(OH)₂Readily available, wide substrate scope.Prone to protodeboronation and trimerization.
Potassium Trifluoroborate Salt [R-BF₃]KAir and moisture stable, crystalline solids.Requires specific conditions for in situ generation of the boronic acid.
MIDA Boronate R-B(MIDA)Stable to chromatography, slow release of boronic acid.[1]Requires an additional deprotection step.

Validation in Practice: Synthesis of a Cannabidiol (CBD) Analogue

To provide a tangible example of validation, we will consider the synthesis of a CBD analogue, a class of molecules with significant therapeutic interest.[5][6][9] The core of this synthesis involves a Suzuki-Miyaura coupling between a suitable resorcinol derivative (as the halide or triflate) and this compound.

Experimental Workflow for Synthesis and Validation

The following workflow outlines the key stages in the synthesis and validation of a CBD analogue using this compound.

CBD_Synthesis_Validation cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_validation Validation Reactant_A Resorcinol Derivative (Halide/Triflate) Reaction Suzuki-Miyaura Coupling Reactant_A->Reaction Reactant_B This compound Reactant_B->Reaction Extraction Aqueous Work-up Reaction->Extraction Purification Column Chromatography Extraction->Purification TLC Thin Layer Chromatography Purification->TLC NMR ¹H and ¹³C NMR Spectroscopy TLC->NMR MS Mass Spectrometry (e.g., ESI-MS) NMR->MS HPLC High-Performance Liquid Chromatography MS->HPLC Final Product Characterization Final Product Characterization HPLC->Final Product Characterization Purity and Yield Determination

Caption: A typical workflow for the synthesis and validation of a CBD analogue.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura coupling to synthesize a CBD analogue.

Materials:

  • Resorcinol derivative (e.g., 5-bromo-1,3-benzenediol)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the resorcinol derivative (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (0.05 equiv).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Validation of the Synthetic Product

Rigorous validation of the synthesized compound is essential to confirm its identity, purity, and yield. A multi-technique approach is recommended. High-throughput experimentation coupled with mass spectrometric analysis can accelerate the screening of reaction conditions.[10][11] For quantitative analysis, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is a powerful tool.[10][11]

Validation Techniques and Expected Outcomes:

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural elucidationSignals corresponding to the protons and carbons of the coupled product, confirming the formation of the new C-C bond.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the target CBD analogue.
HPLC Purity assessment and quantificationA single major peak indicating a high degree of purity. The peak area can be used for quantitative yield determination against a standard.

Conclusion and Future Perspectives

This compound is a versatile and valuable reagent in the synthetic chemist's toolbox, particularly for the construction of complex biaryl systems found in medicinally relevant molecules. The successful validation of synthetic routes employing this reagent hinges on a systematic approach that combines robust experimental design, careful execution, and comprehensive analytical characterization.

By understanding the underlying principles of the Suzuki-Miyaura coupling, objectively comparing the performance of this compound with suitable alternatives, and implementing a rigorous validation workflow, researchers can confidently and efficiently advance their synthetic programs. The continued development of more stable and reactive boronic acid surrogates, coupled with advances in high-throughput screening and analytical techniques, will undoubtedly further enhance the power and utility of this important class of reagents in the years to come.

References

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]

  • Enantiomeric cannabidiol derivatives: synthesis and binding to cannabinoid receptors. Lumir Lab. [Link]

  • New Methods for the Synthesis of Cannabidiol Derivatives. PubMed. [Link]

  • Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use.
  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities. NIH. [Link]

  • An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol. Frontiers in Pharmacology. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. MolSoft. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Analysis and Confirmation of Products from (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic techniques for the analysis and confirmation of products derived from (2,3-Dimethoxy-5-methylphenyl)boronic acid, a versatile building block in medicinal chemistry. We will delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supported by experimental protocols and data. This guide eschews a rigid template, instead offering a narrative built on field-proven insights to empower you with the expertise to confidently characterize your reaction products.

The Chemistry of this compound: Common Synthetic Routes

This compound is a valuable reagent frequently employed in carbon-carbon and carbon-heteroatom bond-forming reactions. The two most common and powerful of these are the Suzuki-Miyaura coupling and the Chan-Lam coupling. Understanding the expected products from these reactions is the first step in a successful spectroscopic analysis.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a robust method for forming biaryl structures. The reaction of this compound with an aryl halide (or triflate) will yield a substituted biphenyl. The electronic and steric nature of the coupling partner will influence the reaction conditions and the spectroscopic characteristics of the product.

  • Chan-Lam Coupling: This copper-catalyzed reaction provides a powerful means to form carbon-heteroatom bonds, specifically aryl ethers and aryl amines. Reacting this compound with phenols, anilines, or other N-H containing compounds opens a pathway to a diverse range of structures.

Core Spectroscopic Techniques for Product Confirmation: A Comparative Analysis

The triumvirate of NMR, MS, and IR spectroscopy forms the bedrock of structural elucidation in organic chemistry. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure.[1] It provides detailed information about the carbon-hydrogen framework of a molecule.

Why NMR is the Gold Standard:

  • ¹H NMR (Proton NMR): This provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). For a product of this compound, ¹H NMR will clearly show the signals for the methoxy and methyl groups, as well as the distinct splitting patterns of the aromatic protons.

  • ¹³C NMR (Carbon NMR): This technique reveals the number of different types of carbon atoms in a molecule and their chemical environment. For our target compounds, ¹³C NMR will confirm the presence of the expected number of aromatic and aliphatic carbons.

Challenges and Solutions in NMR of Boronic Acid Products:

A common challenge in the NMR of arylboronic acids and their derivatives is the potential for peak broadening due to the presence of the boron atom and possible oligomerization.[2] However, for the coupled products, this is less of an issue as the boronic acid moiety has been consumed.

Alternative & Complementary NMR Techniques:

  • 2D NMR (COSY, HSQC, HMBC): When ¹H NMR spectra are complex due to overlapping signals, 2D NMR techniques are invaluable.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between different parts of the molecule.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

Why MS is a Critical Tool:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight of the product, offering immediate confirmation of a successful reaction.

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide valuable structural information. For biaryl compounds, characteristic fragmentation patterns can include cleavage of the bond between the two aromatic rings.

Comparative Ionization Techniques:

  • Electron Ionization (EI): This is a high-energy technique that leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.

  • Electrospray Ionization (ESI): A softer ionization technique, ESI is less likely to cause fragmentation and is excellent for confirming the molecular weight of the product.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[3]

Why IR Spectroscopy is a Valuable First Pass:

  • Characteristic Absorptions: Different functional groups absorb infrared radiation at characteristic frequencies. For products of this compound, IR spectroscopy can confirm the presence of C-O bonds of the methoxy groups, C-H bonds of the aromatic rings and methyl group, and potentially N-H or O-H bonds if a Chan-Lam coupling was performed.

  • Confirmation of Reaction: The disappearance of the broad O-H stretch of the boronic acid starting material is a good indication that the reaction has proceeded.

Comparing Spectroscopic Confirmation with Alternative Analytical Methods

While NMR, MS, and IR spectroscopy are the primary tools for structural elucidation, other analytical techniques offer complementary information, particularly for reaction monitoring and purity assessment.

Technique Primary Use Advantages Limitations
NMR Spectroscopy Unambiguous structure determinationProvides detailed connectivity information, quantitative.Lower sensitivity, can be time-consuming.
Mass Spectrometry Molecular weight determination, structural cluesHigh sensitivity, can be coupled with chromatography (GC-MS, LC-MS).[4]Isomers can be difficult to distinguish.
IR Spectroscopy Functional group identificationFast, simple, non-destructive.Provides limited structural information.
High-Performance Liquid Chromatography (HPLC) Purity assessment, reaction monitoring, quantification of impurities.[3][5][6]High resolution, quantitative, can be coupled to MS.Does not provide detailed structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compoundsExcellent separation and identification capabilities.Not suitable for non-volatile or thermally labile compounds.
X-ray Crystallography Absolute structure determination of crystalline solidsProvides a definitive 3D structure.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis and analysis of a representative product from this compound.

Protocol 1: Synthesis of 2',3'-Dimethoxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl compound, a common product of Suzuki-Miyaura coupling.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Spectroscopic Analysis of 2',3'-Dimethoxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile

¹H NMR (400 MHz, CDCl₃):

  • Acquire a ¹H NMR spectrum of the purified product dissolved in deuterated chloroform (CDCl₃).

  • Expected Signals:

    • Singlet around δ 2.3 ppm (3H, -CH₃)

    • Two singlets for the two methoxy groups (-OCH₃) between δ 3.8 and 4.0 ppm (6H).

    • Aromatic protons will appear in the region δ 6.8-7.8 ppm with characteristic splitting patterns for the two substituted rings.

¹³C NMR (100 MHz, CDCl₃):

  • Acquire a ¹³C NMR spectrum of the purified product in CDCl₃.

  • Expected Signals:

    • A signal for the methyl carbon around δ 20-25 ppm.

    • Signals for the two methoxy carbons around δ 55-60 ppm.

    • Multiple signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the biphenyl system.

    • A signal for the nitrile carbon (-CN) around δ 118-120 ppm.

Mass Spectrometry (EI):

  • Obtain an EI mass spectrum of the purified product.

  • Expected Results:

    • A molecular ion peak corresponding to the calculated molecular weight of the product.

    • Fragmentation peaks corresponding to the loss of methyl, methoxy, and nitrile groups.

FTIR (KBr pellet):

  • Acquire an FTIR spectrum of the purified product.

  • Expected Absorptions:

    • ~2220-2230 cm⁻¹ (C≡N stretch)

    • ~2850-3000 cm⁻¹ (C-H stretch of methyl and methoxy groups)

    • ~1600 and ~1480 cm⁻¹ (C=C stretching of the aromatic rings)

    • ~1000-1300 cm⁻¹ (C-O stretching of the methoxy groups)

Visualization of Workflows

Suzuki-Miyaura Coupling and Analysis Workflow

Suzuki_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis A Reactants: This compound + Aryl Halide B Reaction Conditions: Pd Catalyst, Base, Solvent A->B Combine C Crude Product B->C Reaction D Workup & Extraction C->D E Column Chromatography D->E F Purified Product E->F G NMR (¹H, ¹³C) F->G H Mass Spectrometry F->H I FTIR F->I J Structure Confirmation

Caption: Workflow for Suzuki-Miyaura coupling and subsequent product analysis.

Comparative Logic for Spectroscopic Techniques

Spectro_Comparison Product Reaction Product NMR NMR Spectroscopy Product->NMR Provides C-H Framework MS Mass Spectrometry Product->MS Provides Molecular Weight IR IR Spectroscopy Product->IR Provides Functional Groups Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure

Caption: Logical relationship of spectroscopic techniques for structure confirmation.

Conclusion

The robust and unambiguous characterization of reaction products is a non-negotiable aspect of chemical research. For derivatives of this compound, a multi-spectroscopic approach is essential. While NMR spectroscopy provides the definitive structural blueprint, mass spectrometry offers crucial molecular weight confirmation, and IR spectroscopy serves as a rapid check for the presence of key functional groups. When compared to alternative methods like HPLC, which excel in purity assessment and reaction monitoring, these core spectroscopic techniques provide the detailed structural information necessary for absolute confirmation. By understanding the strengths and limitations of each method and employing them in a logical workflow, researchers can confidently and efficiently elucidate the structures of their novel compounds.

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  • Material Science Research India. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1][7]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. [Link]

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A Researcher's Comparative Guide to Assessing the Purity of Synthesized (2,3-Dimethoxy-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

(2,3-Dimethoxy-5-methylphenyl)boronic acid is a pivotal reagent in contemporary organic synthesis, particularly for constructing carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The efficacy, reproducibility, and safety of these synthetic transformations are directly contingent upon the purity of the boronic acid precursor. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively assess the purity of this reagent. We will explore the causality behind experimental choices, present detailed, field-tested protocols, and offer insights into data interpretation for researchers, scientists, and drug development professionals.

The Critical Nature of Purity: Understanding Common Impurities

Before delving into analytical methodologies, it is crucial to understand the spectrum of potential impurities. The purity of a boronic acid is not a single data point but a profile that must be assessed from multiple angles.

  • Boroxines: The most common process-related impurity is the corresponding boroxine , a cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules.[1] The equilibrium between the boronic acid and its boroxine is dynamic and influenced by moisture.[2] While boroxines can be active in some coupling reactions, their presence alters the stoichiometry, affects reaction kinetics, and introduces water, which can be detrimental to sensitive catalytic systems.[3]

  • Unreacted Starting Materials & Byproducts: Residual precursors or side-products from the synthetic route (e.g., Grignard or lithiation reagents, electrophiles) can interfere with subsequent reactions.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., THF, Toluene, Hexanes) must be quantified, as they can impact reaction performance and are strictly regulated in pharmaceutical applications.[4]

  • Inorganic Salts: Salts (e.g., lithium or magnesium halides) from the workup process can remain and affect the reagent's physical properties and downstream chemistry.

A Comparative Overview of Core Analytical Techniques

No single technique can provide a complete purity profile. A multi-pronged, orthogonal approach is required for robust quality assessment. The table below compares the primary analytical methods based on their utility in this specific context.

Technique Primary Purpose for Purity Assessment Strengths Limitations & Considerations
NMR Spectroscopy Structural confirmation; quantification of boronic acid vs. boroxine; detection of organic impurities.Provides unambiguous structural data; qNMR with an internal standard offers high accuracy for major components.[5]Lower sensitivity for trace impurities compared to chromatography; complex spectra if multiple impurities are present.
Reverse-Phase HPLC (RP-HPLC) Gold standard for quantifying the main component and non-volatile organic impurities.High sensitivity, resolution, and precision; established methodology for purity determination in pharmaceutical QC.Method development can be challenging due to on-column degradation; boronic acids can exhibit poor retention.[6][7]
Gas Chromatography (GC) Quantification of residual volatile organic solvents.Unmatched capability for separating and quantifying volatile compounds; essential for meeting regulatory limits (e.g., ICH Q3C).[8]Not suitable for the non-volatile boronic acid without derivatization; the boronic acid itself can be volatile enough to degrade GC columns.[8][9]
Mass Spectrometry (MS) Molecular weight confirmation; identification of unknown impurities when coupled with LC or GC.Extremely high sensitivity and specificity for mass determination.[10]Provides limited quantitative data without extensive calibration; ionization efficiency can vary significantly between compounds.
Karl Fischer Titration Precise quantification of water content.Highly accurate and specific for water.Does not provide information on other impurities.

Integrated Analytical Workflow

A logical progression of analysis ensures that the most informative data is gathered efficiently. The workflow begins with broad structural confirmation and proceeds to more sensitive, specific techniques for impurity quantification.

Caption: A validated workflow for the multi-technique purity assessment of boronic acids.

Detailed Experimental Protocols

Protocol: Quantitative NMR (qNMR) for Purity and Boroxine Content

Causality: ¹H NMR is the fastest method for confirming the chemical identity and assessing the molar ratio of the boronic acid to its boroxine anhydride. For accurate quantification, a certified internal standard of high purity and known mass is used. This transforms the relative integrations of a standard spectrum into an absolute purity value, a self-validating system.

Methodology:

  • Preparation: Accurately weigh ~15 mg of the synthesized this compound and ~10 mg of a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into a vial. The standard should have sharp signals that do not overlap with the analyte.

  • Dissolution: Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (DMSO-d₆ is excellent as it solubilizes both the acid and boroxine well).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum on a spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to allow for full magnetization recovery.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the internal standard.

    • Identify boroxine signals, which typically appear slightly downfield from the boronic acid signals. Integrate a corresponding signal if present.

    • Calculate purity using the standard qNMR equation, accounting for the molecular weights, masses, and number of protons for both the analyte and the standard.

Protocol: RP-HPLC for Non-Volatile Impurity Profiling

Causality: HPLC offers superior sensitivity for detecting minor impurities that may be invisible to NMR. A reversed-phase C18 column is standard for aryl compounds. Boronic acids can be challenging due to their polarity and potential for on-column degradation on active silica surfaces.[11] Using a modern, end-capped column with a low-pH mobile phase (e.g., containing formic acid) helps protonate silanols and improve peak shape.[12]

Methodology:

  • System Preparation:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a stock solution of the boronic acid at ~1.0 mg/mL in a 50:50 mixture of Acetonitrile/Water. Dilute to ~0.1 mg/mL for injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 220 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 20
      10.0 80
      12.0 80
      12.1 20

      | 15.0 | 20 |

  • Analysis: Inject a diluent blank, followed by the sample. Purity is typically reported as area percent, where the main peak area is divided by the total area of all integrated peaks. For validated methods, a reference standard is used to create a calibration curve for precise quantification.

Protocol: Static Headspace GC (HS-GC) for Residual Solvent Analysis

Causality: Direct injection of a boronic acid onto a GC column is ill-advised as the compound can degrade the stationary phase.[9] Static headspace analysis is the industry-standard solution.[4] The sample is heated in a sealed vial, and only the volatile components (solvents) in the "headspace" gas are injected into the GC. This protects the instrument and provides excellent sensitivity for volatiles.

Methodology:

  • Standard Preparation: Prepare a standard stock solution of all potential residual solvents (e.g., Toluene, THF, Hexane, Ethyl Acetate) in a high-boiling, non-interfering solvent like DMSO. Create a calibration curve by diluting this stock.

  • Sample Preparation: Accurately weigh ~100 mg of the boronic acid into a 20 mL headspace vial. Add a precise volume (e.g., 1 mL) of DMSO and seal the vial.

  • HS-GC Conditions:

    • Column: A polar phase like a DB-624 or equivalent is suitable for general solvent screening.

    • Vial Equilibration: 80 °C for 15 minutes.

    • Injector Temperature: 200 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min.

    • Detector (FID) Temperature: 250 °C.

  • Analysis: Run the calibration standards to establish linearity and response factors. Analyze the sample vial and quantify any detected solvents by comparing their peak areas to the calibration curve.

Conclusion

The rigorous assessment of this compound purity is a non-negotiable prerequisite for its use in high-stakes applications like pharmaceutical development. A combination of NMR for structural identity and boroxine content, RP-HPLC for non-volatile organic impurities, and HS-GC for residual solvents provides a comprehensive and robust purity profile. By understanding the rationale behind each technique and implementing validated protocols, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • North, R., & Eisenbeis, S. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Retrieved from [Link]

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-126. Retrieved from [Link]

  • Barták, P., et al. (2019). Determination of residual solvents in isobutylboronic acid: Masking derivatization improves stability of GC column. Journal of Separation Science, 42(8), 1629-1633. Retrieved from [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]

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  • Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ResearchGate. Retrieved from [Link]

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  • Pandiyan, V., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(11), 2735-2741. Retrieved from [Link]

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  • Li, Z., et al. (2019). Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids. Chemical Science, 10(28), 6793-6800. Retrieved from [Link]

  • Qiu, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1228, 206-214. Retrieved from [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

  • Yamamoto, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Journal of Synthetic Organic Chemistry, Japan, 71(4), 332-340. Retrieved from [Link]

  • Qiu, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Retrieved from [Link]

  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15093-15101. Retrieved from [Link]

  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]

  • Li, D., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(11), 6523-6526. Retrieved from [Link]

  • ResearchGate. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15093-15101. Retrieved from [Link]

  • Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. Retrieved from [Link]

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A Predictive Computational Guide to the Reactivity of (2,3-Dimethoxy-5-methylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the judicious selection of coupling partners is paramount to the success of a synthetic campaign. (2,3-Dimethoxy-5-methylphenyl)boronic acid, a sterically hindered and electron-rich reagent, presents a unique reactivity profile in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides a forward-looking analysis of its expected reactivity, grounded in established computational and experimental principles, and compares it with other relevant boronic acids. While direct computational studies on this specific molecule are not yet prevalent in the literature, we can construct a robust predictive framework by extrapolating from existing research on analogous systems.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The catalytic cycle, typically mediated by a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The reactivity of the boronic acid partner primarily influences the transmetalation step. This step involves the transfer of the organic group from the boron atom to the palladium center, a process that is sensitive to both electronic and steric factors. A general understanding of this mechanism is crucial for predicting the behavior of this compound.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n OA Oxidative Addition R^1-X Ar-X R^1-Pd(II)L_n-X Ar-Pd(II)L_n-X OA->R^1-Pd(II)L_n-X TM Transmetalation R^1-Pd(II)L_n-R^2 Ar-Pd(II)L_n-(Ph-Subst) TM->R^1-Pd(II)L_n-R^2 R^2-B(OR)_2 (2,3-(MeO)2-5-Me-Ph)B(OH)2 Base Base RE Reductive Elimination R^1-Pd(II)L_n-R^2->RE RE->Pd(0)L_n Catalyst Regeneration R^1-R^2 Ar-(Ph-Subst) RE->R^1-R^2

Caption: A generalized workflow of the Suzuki-Miyaura catalytic cycle.

Predicted Reactivity of this compound

The unique substitution pattern of this compound, with two electron-donating methoxy groups and a moderately electron-donating and sterically bulky methyl group, is expected to significantly influence its reactivity.

Electronic Effects

The two methoxy groups at the ortho and meta positions, along with the methyl group at the meta position relative to the boronic acid moiety, are all electron-donating groups. This increased electron density on the phenyl ring is predicted to have a dual effect on the transmetalation step. Generally, electron-rich arylboronic acids can exhibit enhanced reactivity in Suzuki-Miyaura couplings.[1] This is attributed to the increased nucleophilicity of the aryl group being transferred to the palladium center.

However, the precise impact can be nuanced. Computational studies on substituted phenylboronic acids have shown that the energy of the highest occupied molecular orbital (HOMO) is a key factor.[2][3] Electron-donating groups raise the HOMO energy, which can facilitate the interaction with the palladium center's lowest unoccupied molecular orbital (LUMO). Therefore, from an electronic standpoint, this compound is anticipated to be a highly reactive coupling partner.

Steric Effects

The ortho-methoxy group introduces significant steric hindrance around the boronic acid functionality. Steric congestion can impede the approach of the boronic acid to the palladium complex, potentially slowing down the transmetalation step.[4][5] This is a critical consideration, as highly hindered coupling partners often require more forcing reaction conditions or specialized, bulky phosphine ligands to achieve good yields.[6][7]

The interplay between the activating electronic effects and the deactivating steric effects will ultimately determine the overall reactivity of this compound. It is plausible that for certain substrates and catalytic systems, the steric hindrance may become the rate-limiting factor, negating the electronic advantages.

Comparative Analysis with Alternative Boronic Acids

To contextualize the predicted reactivity of this compound, it is instructive to compare it with other commonly used phenylboronic acids. The following table summarizes a qualitative comparison based on the principles discussed above.

Boronic AcidSubstituentsPredicted Electronic Effect on TransmetalationPredicted Steric HindranceOverall Predicted Reactivity
This compound 2-MeO, 3-MeO, 5-MeStrongly ActivatingHighModerate to High (Catalyst Dependent)
Phenylboronic acidNoneNeutralLowBaseline
3,5-Dimethoxyphenylboronic acid3-MeO, 5-MeOStrongly ActivatingLowHigh
2,5-Dimethylphenylboronic acid2-Me, 5-MeModerately ActivatingModerateModerate
2,4,6-Trimethylphenylboronic acid2-Me, 4-Me, 6-MeModerately ActivatingVery HighLow to Moderate

This comparison highlights that while this compound is electronically activated, its steric profile is a significant consideration. In contrast, a reagent like 3,5-dimethoxyphenylboronic acid, which also possesses strong electron-donating groups but lacks ortho substituents, is expected to be a more generally reactive coupling partner.[8][9][10] The reactivity of 2,5-dimethylphenylboronic acid offers another point of comparison, where the steric hindrance from a single ortho-methyl group is less severe.[11][12][13]

Experimental Design and Protocol Considerations

Based on the predicted reactivity profile, the following experimental approaches are recommended when utilizing this compound in Suzuki-Miyaura couplings.

Catalyst and Ligand Selection

Given the steric hindrance, a palladium catalyst system with bulky, electron-rich phosphine ligands is advisable. Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands have demonstrated efficacy in coupling sterically demanding substrates.[4] These ligands promote the formation of a monoligated palladium species, which is more accessible to hindered coupling partners.

Base and Solvent Choice

The choice of base is also critical. While sodium carbonate is a common choice, stronger bases like potassium phosphate or cesium carbonate may be necessary to facilitate the formation of the reactive boronate species, especially with a sterically encumbered boronic acid.[14] Aprotic polar solvents such as dioxane, THF, or toluene are generally suitable.

A Model Experimental Protocol

The following is a representative, step-by-step methodology for a Suzuki-Miyaura coupling involving a sterically hindered, electron-rich boronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.08 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution: Degas the reaction mixture by three freeze-pump-thaw cycles. Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Catalyst and Ligand (Inert Atmosphere) A->B C Add Anhydrous Solvent B->C D Degas Reaction Mixture C->D E Heat and Monitor Progress D->E F Cool and Quench Reaction E->F G Aqueous Workup F->G H Purification by Chromatography G->H

Caption: A schematic of the experimental workflow for a Suzuki-Miyaura coupling.

Conclusion

While direct computational data for this compound is not yet available, a comprehensive analysis based on established principles of physical organic chemistry and existing computational studies on related systems allows for a strong predictive understanding of its reactivity. The combination of potent electronic activation and significant steric hindrance suggests that this boronic acid is a capable but challenging coupling partner. Successful application in Suzuki-Miyaura reactions will likely necessitate the use of advanced catalytic systems designed for sterically demanding substrates. This guide provides a foundational framework for researchers to approach the use of this compound with a well-informed strategy, optimizing the path to their desired synthetic targets.

References

  • Rao, K. R., et al. (2010). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A, 114(45), 12264–12275. [Link]

  • Rao, K. R., et al. (2010). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. ResearchGate. [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(22), 4559-4567. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Organometallics, 34(23), 5497–5508. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). 3,5-dimethoxyphenylboronic acid. Mol-Instincts. [Link]

  • Whitfield, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Central Lancashire). [Link]

  • Szatylowicz, H., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 754. [Link]

  • Yin, J., & Rainka, M. P. (2005). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Costa, A. S., et al. (2022). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Chemistry, 4(4), 1361-1372. [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202. [Link]

  • Xu, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1998-2002. [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

  • National Center for Biotechnology Information. (n.d.). (3,5-Dimethoxyphenyl)boronic acid. PubChem. [Link]

  • Ejere, A. O., et al. (2024). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. The Journal of Physical Chemistry A. [Link]

  • Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. American Journal of Physical Chemistry, 10(3), 52-60. [Link]

  • Ghosh, C., et al. (2023). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chemical Science, 14(20), 5467–5475. [Link]

  • PubChem. (n.d.). (2,5-dimethylphenyl)boronic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyphenylboronic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). (2,5-Dimethylphenyl)boronic acid. PubChem. [Link]

  • Marrison, L. R., et al. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667–2671. [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2,3-Dimethoxy-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like (2,3-Dimethoxy-5-methylphenyl)boronic acid are paramount to a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our objective is to move beyond mere procedure and instill a deep understanding of the causality behind these essential safety practices.

Hazard Assessment and Chemical Profile

Understanding the chemical's characteristics is the foundation of safe handling and disposal. While this compound may not be as acutely toxic as some reagents, it is classified as a hazardous chemical waste and must be treated with appropriate care.[1] Analogous substituted phenylboronic acids are known to cause skin and serious eye irritation and may be harmful if swallowed.[2][3] Therefore, we must operate under the assumption that this compound presents similar hazards.

Table 1: Chemical and Hazard Profile

Property Information Source(s)
Chemical Name This compound -
Common Hazards Causes skin irritation, Causes serious eye irritation, Harmful if swallowed. [2][3]
Incompatibilities Strong oxidizing agents, strong acids, strong bases. [1][4][5]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. [2][6]

| Waste Classification | Hazardous Chemical Waste |[1][5] |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the proper PPE must be worn. This is non-negotiable and protects you from direct exposure.

  • Eye Protection : Safety goggles or a face shield are mandatory to protect against splashes and fine dust particles.[3]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[3] Dispose of contaminated gloves as hazardous waste.[3]

  • Protective Clothing : A lab coat or chemical-resistant apron is essential to prevent contamination of personal clothing and skin.[1]

  • Respiratory Protection : If you are handling the solid compound and dust generation is possible, a NIOSH-approved respirator is required.[1] All handling of the solid form should ideally take place within a chemical fume hood to ensure adequate ventilation.[1][3]

Waste Segregation and Containerization: The Cornerstone of Compliance

The most critical error in chemical waste management is improper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[7] this compound waste must be collected in its own designated waste stream.

Protocol for Waste Container Setup:

  • Select the Right Container : Use a chemically compatible container with a secure, leak-proof lid.[1] High-density polyethylene (HDPE) containers are a common and effective choice. For solids, a wide-mouth screw-cap container is ideal.

  • Label Correctly and Completely : Before adding any waste, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste".[1]

    • The full, unabbreviated chemical name: "this compound".[1]

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[2]

    • For solutions, list all components, including solvents and their approximate concentrations.[1]

  • Keep the Container Closed : The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.

Step-by-Step Disposal Workflow

Follow this systematic process for the safe collection and disposal of this compound waste. This workflow applies to the pure solid, solutions, and contaminated labware.

Step 1: Identify the Waste Type

  • Solid Waste : Unused, expired, or off-spec this compound.

  • Liquid Waste : Solutions containing the boronic acid (e.g., from reaction workups, chromatography fractions).

  • Contaminated Debris : Items such as pipette tips, gloves, and weigh paper that are contaminated with the chemical.[8]

Step 2: Transfer Waste to the Labeled Container

  • For Solids : Carefully transfer the solid waste into your pre-labeled solid waste container inside a fume hood to minimize dust exposure.[6]

  • For Liquids : Pour liquid waste carefully into the pre-labeled liquid waste container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace.

  • For Contaminated Debris : Collect smaller items like pipette tips and contaminated wipes in the designated solid waste container.[8] Larger items can be double-bagged, sealed, and labeled as a separate hazardous waste container.[8]

Step 3: Secure and Store the Waste Container

  • Once waste is added, securely seal the container.[1]

  • Store the container in a designated satellite accumulation area within your lab. This area should be away from incompatible materials and sources of ignition.[1] Use secondary containment (such as a spill tray) for all liquid waste containers.[9]

Step 4: Arrange for Disposal

  • Do not dispose of this chemical down the drain or in the regular trash.[9][10]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[1][9] They are the final authority on disposal procedures and will ensure compliance with all regulations.

Below is a diagram illustrating the decision-making workflow for proper disposal.

G cluster_prep Preparation cluster_handling Waste Handling cluster_types cluster_final Final Steps start Start: Generate Waste get_container Select Chemically Compatible Container start->get_container label_container Affix Hazardous Waste Label (Full Name, Hazards) get_container->label_container identify_waste Identify Waste Type label_container->identify_waste solid Solid Reagent or Contaminated Debris identify_waste->solid Solid liquid Aqueous or Organic Solution identify_waste->liquid Liquid transfer_solid Transfer to Solid Waste Container in Fume Hood solid->transfer_solid transfer_liquid Transfer to Liquid Waste Container (Use Funnel) liquid->transfer_liquid seal Securely Seal Container transfer_solid->seal transfer_liquid->seal store Store in Designated Satellite Accumulation Area with Secondary Containment seal->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs

Disposal Workflow for Boronic Acid Waste

Managing Spills and Decontamination

Accidents happen, and a clear, pre-defined plan is the best defense.

Spill Response Protocol:

  • Ensure Immediate Safety : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Wear Appropriate PPE : Do not attempt to clean a spill without the full PPE described in Section 2.

  • Contain the Spill : For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to dike the spill and prevent it from spreading.[10]

  • Collect the Material : For solids, carefully sweep or scoop the material to avoid generating dust.[2][6] For absorbed liquids, scoop the material into a designated waste container.

  • Decontaminate the Area : Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials : All materials used for cleanup, including absorbents and wipes, must be placed in a sealed, labeled hazardous waste container for disposal via EHS.

The Final Authority: Your EHS Department

This guide provides a framework based on general safety principles and regulations. However, the ultimate authority on chemical waste disposal rests with your institution's Environmental Health and Safety (EHS) department.[1] They are equipped to provide guidance specific to your location and ensure full compliance with local, state, and federal regulations.[11] Always consult your institution's EHS guidelines before beginning any new chemical procedure.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Chemos. (2024). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

  • Chemtalk. (2022). Boric acid. Retrieved from [Link]

  • Angene Chemical. (2021). B-(4-Chloro-2-methoxy-5-methylphenyl)boronic acid Safety Data Sheet. Retrieved from [Link]

  • Technion. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • KingProlly. (2025). How does a boron oxide powder factory manage waste products? Retrieved from [Link]

  • Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • International Finance Corporation. (2007). General Environmental, Health, and Safety (EHS) Guidelines. Retrieved from [Link]

  • Boston University. (2016). Chemical Waste Management Guide. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • MIT EHS. (n.d.). Chemical Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Etimine USA. (2020). Boric Acid SAFETY DATA SHEET. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2,3-Dimethoxy-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling of (2,3-Dimethoxy-5-methylphenyl)boronic acid. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for laboratory safety.

Hazard Assessment: Understanding the Compound

This compound belongs to the broader class of substituted phenylboronic acids. While specific toxicological data for this exact compound is limited, a thorough assessment of analogous structures allows us to establish a reliable safety profile. Boronic acids are generally valued for their stability and low toxicity in biological systems; however, as reagents in a laboratory setting, they warrant careful handling.[1]

The primary hazards associated with this class of compounds include:

  • Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Can cause skin irritation upon contact.[3][4]

  • Eye Irritation: Poses a risk of serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]

Additionally, many boronic acids are hygroscopic, meaning they can absorb moisture from the air, which may affect their reactivity and handling characteristics.[2][5]

Hazard Summary Table
Hazard TypeClassificationRationale and Key Considerations
Acute Oral Toxicity Category 4 (Harmful)Ingestion can be harmful. Do not eat, drink, or smoke in the laboratory.
Skin Corrosion/Irritation Category 2 (Irritant)Direct contact can cause irritation. Prolonged exposure should be avoided.[4]
Serious Eye Damage/Irritation Category 2A (Irritant)The compound, especially as a fine powder, can cause significant eye irritation.[3][4]
Respiratory Irritation STOT SE Category 3Airborne dust presents an inhalation hazard that can irritate the respiratory system.[3]
Chemical Reactivity Stable, HygroscopicStable under normal conditions but can react with strong oxidizing agents.[2][5][6]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but a dynamic risk assessment based on the specific procedure being performed. The following protocol outlines the minimum required PPE and escalates based on the scale and nature of the work.

Eye and Face Protection

Causality: The primary risk to the eyes is from airborne solid particles and accidental splashes. Because boronic acids are often fine, crystalline solids, dust can easily become airborne during weighing and transfer.

  • Minimum Requirement: ANSI Z87-certified safety glasses with side shields are mandatory for all work with this compound.[7][8]

  • Elevated Risk (e.g., handling >5g, potential for dust generation): Tight-sealing safety goggles should be worn to provide a more robust barrier against fine particulates.[5][8]

  • High Risk (e.g., large-scale reactions, risk of energetic reaction): A full face shield worn over safety goggles is required to protect the entire face from splashes and projectiles.

Hand Protection

Causality: To prevent skin irritation, direct contact with the compound must be avoided. Gloves serve as the primary barrier.

  • Glove Type: Nitrile gloves are the standard recommendation for handling solid boronic acids. Always inspect gloves for tears or punctures before use.[7][9]

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7] Contaminated gloves must be disposed of immediately after use in accordance with applicable laboratory practices.[7] After removing gloves, always wash your hands thoroughly with soap and water.[4]

Body Protection

Causality: A lab coat protects your personal clothing and underlying skin from contamination by dust or splashes.

  • Standard Requirement: A long-sleeved, knee-length lab coat is required.[8] Cuffs should be snug around the wrist to prevent dust from entering the sleeves.[8]

  • Material: A standard cotton or polyester/cotton blend is generally sufficient. For procedures with a significant splash risk, consider a lab coat with fluid-resistant properties.

Respiratory Protection

Causality: Fine powders of this compound can be easily inhaled, leading to respiratory tract irritation.[3] Engineering controls are the first line of defense.

  • Engineering Controls First: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.[3][4][7]

  • When Respirators are Needed: If engineering controls are insufficient to keep airborne concentrations low or during a large-scale spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 respirator (or equivalent) is the minimum requirement for protection against airborne particulates.[9]

Safe Handling Workflow: Weighing and Solution Preparation

This step-by-step protocol integrates PPE selection into a common laboratory task.

  • Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.

  • PPE Donning: Upon entering the designated work area, don your lab coat, safety glasses with side shields, and nitrile gloves.

  • Work Area Setup: Perform all manipulations within a chemical fume hood. Place a weigh boat on an analytical balance.

  • Compound Transfer: Carefully open the container of this compound. Use a spatula to transfer the desired amount of solid to the weigh boat. Avoid creating dust by moving slowly and deliberately.

  • Container Sealing: Securely close the main container.

  • Dissolution: Transfer the weighed solid into your reaction vessel. Slowly add the desired solvent.

  • Initial Cleanup: Dispose of the contaminated weigh boat and any used wipes in a designated solid waste container.

  • Final Steps: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection cluster_action 3. Execution & Disposal start Begin Task: Handling this compound task_type What is the nature of the task? start->task_type weighing Weighing Solid / Transfer task_type->weighing Solid Handling solution Working with Solution task_type->solution Solution Handling scale Assess Scale weighing->scale ppe_level1 Required PPE: - Safety Glasses (side shields) - Nitrile Gloves - Lab Coat solution->ppe_level1 scale->ppe_level1 < 1 gram ppe_level2 Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood scale->ppe_level2 > 1 gram or Dusty Material proceed Proceed with Task ppe_level1->proceed ppe_level2->proceed disposal Dispose of Waste (See Section 5) proceed->disposal

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][9] Seek medical attention if irritation persists.[4][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5][9] If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water.[9] Never give anything by mouth to an unconscious person.[3][9] Call a poison control center or seek immediate medical attention.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][3] Ventilate the area. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Operational and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring minimal environmental impact and compliance with regulations.

  • Unused Product and Contaminated Solids: Unused this compound and materials heavily contaminated with it (e.g., from a spill cleanup) should be collected in a clearly labeled, sealed container.[10][11] This waste must be disposed of through a licensed hazardous waste disposal company.[7]

  • Dilute Aqueous Solutions: Boronic acids ultimately degrade to boric acid. For very small amounts of dilute aqueous waste, local regulations may permit disposal down the drain with copious amounts of water.[11] However, you must always consult and adhere to your institution's specific waste disposal guidelines. It is often preferable to collect all chemical waste, regardless of concentration, for professional disposal.

  • Contaminated Labware: Disposable labware (gloves, weigh boats, pipette tips) should be placed in a designated solid waste container. Glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste.

By integrating these principles of hazard assessment, diligent PPE use, and proper disposal into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and your research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: B-(4-Chloro-2-methoxy-5-methylphenyl)boronic acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • Northumbria University. (n.d.). Safe Disposal of Chemical Waste. Sustainability Exchange. Retrieved from [Link]

  • Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.